molecular formula C29H18F8N4O4 B12379082 DS55980254

DS55980254

Cat. No.: B12379082
M. Wt: 638.5 g/mol
InChI Key: OFKFAYQYNRXLHR-QHCPKHFHSA-N
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Description

DS55980254 is a useful research compound. Its molecular formula is C29H18F8N4O4 and its molecular weight is 638.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H18F8N4O4

Molecular Weight

638.5 g/mol

IUPAC Name

7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C29H18F8N4O4/c1-27(30,31)12-41-23(20-21(39-40-22(20)25(41)42)18-3-2-4-19-24(18)45-26(43)38-19)13-5-7-16(8-6-13)44-17-10-14(28(32,33)34)9-15(11-17)29(35,36)37/h2-11,23H,12H2,1H3,(H,38,43)(H,39,40)/t23-/m0/s1

InChI Key

OFKFAYQYNRXLHR-QHCPKHFHSA-N

Isomeric SMILES

CC(CN1[C@H](C2=C(C1=O)NN=C2C3=C4C(=CC=C3)NC(=O)O4)C5=CC=C(C=C5)OC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)(F)F

Canonical SMILES

CC(CN1C(C2=C(C1=O)NN=C2C3=C4C(=CC=C3)NC(=O)O4)C5=CC=C(C=C5)OC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of DS-55980254 (Danvatirsen)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DS-55980254, also known as Danvatirsen (formerly AZD9150 or IONIS-STAT3-2.5Rx), is a next-generation Generation 2.5 antisense oligonucleotide (ASO) engineered to specifically inhibit the production of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is a key driver in the pathogenesis of numerous human cancers, promoting tumor cell proliferation, survival, angiogenesis, and immune evasion. Danvatirsen represents a promising therapeutic strategy to counteract these effects by directly targeting the molecular machinery responsible for STAT3 synthesis. This document provides a comprehensive overview of the mechanism of action of Danvatirsen, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Targeting the STAT3 Axis

Danvatirsen is a 16-nucleotide ASO with a phosphorothioate backbone and constrained ethyl (cEt) modifications in the wings of the gapmer design. This advanced chemical architecture enhances its binding affinity for the target mRNA, increases potency, and confers resistance to nuclease degradation.

The primary mechanism of action of Danvatirsen is the sequence-specific binding to the messenger RNA (mRNA) of STAT3. This binding event forms a DNA-RNA heteroduplex, which is a substrate for RNase H, an endogenous enzyme that selectively degrades the RNA strand of such duplexes. The degradation of STAT3 mRNA effectively halts the translation process, leading to a significant reduction in the intracellular levels of STAT3 protein.[1][2][3]

By depleting the cellular pool of STAT3, Danvatirsen disrupts the downstream signaling cascades that are critical for tumor progression. The suppression of STAT3 expression has been shown to induce tumor cell apoptosis and inhibit tumor cell growth.[1][2][3] Furthermore, Danvatirsen's activity extends to the tumor microenvironment (TME), where it can modulate immune responses to be more permissive to anti-tumor activity.

Quantitative Preclinical and Clinical Data

The efficacy of Danvatirsen has been demonstrated in a range of preclinical models and early-phase clinical trials. The following tables summarize the key quantitative findings.

Table 1: In Vitro and In Vivo Preclinical Efficacy of Danvatirsen
ParameterModel SystemResultsReference
IC50 for STAT3 mRNA Reduction Various cancer cell lines (free-uptake)Low nanomolar range; 10-20 times more potent than Generation 2.0 ASOs[4]
STAT3 Protein Inhibition Human Patient-Derived Xenograft (PDX) Models- NSCLC: 80% inhibition- Colorectal Cancer: 76% inhibition- Lymphoma: 54% inhibition[4]
STAT3 Protein Inhibition Human Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Model93% inhibition[4]
Table 2: Clinical Trial Efficacy of Danvatirsen
Clinical TrialIndicationTreatment RegimenKey Efficacy ResultsReference
Phase 1b/2 Recurrent/Metastatic Head and Neck CancerDanvatirsen + Durvalumab (anti-PD-L1)- Complete Response (CR): 7%- Partial or Complete Response (PR/CR): 23%[1][5]
Phase 2 Pancreatic Ductal Adenocarcinoma (PDAC)Danvatirsen + Durvalumab4-month Disease Control Rate (DCR): 17.4% (4 of 23 patients)[6][7]
Phase 2 Non-Small Cell Lung Cancer (NSCLC)Danvatirsen + Durvalumab4-month Disease Control Rate (DCR): 66.7% (4 of 6 patients)[6][7]
Phase 1b (NCT01563302) Relapsed/Refractory LymphomaDanvatirsen Monotherapy- 2 Complete Responses- 2 Partial Responses (in DLBCL patients)[8]

Signaling Pathways and Experimental Workflows

The STAT3 Signaling Pathway in Cancer

The following diagram illustrates the canonical STAT3 signaling pathway, which is activated by various cytokines and growth factors. Danvatirsen's point of intervention is the degradation of STAT3 mRNA, thereby preventing the synthesis of the STAT3 protein and blocking the entire downstream cascade.

STAT3_Signaling_Pathway cluster_upstream Upstream Activators cluster_receptor Receptor Complex cluster_kinase Kinase Activation cluster_stat3 STAT3 Activation & Targeting cluster_downstream Downstream Gene Transcription IL-6 IL-6 IL-6R/gp130 IL-6R/gp130 IL-6->IL-6R/gp130 EGF EGF EGFR EGFR EGF->EGFR Other Cytokines/Growth Factors Other Cytokines/Growth Factors Other Cytokines/Growth Factors->IL-6R/gp130 Other Cytokines/Growth Factors->EGFR JAK JAK IL-6R/gp130->JAK Src Src EGFR->Src STAT3_Protein STAT3_Protein JAK->STAT3_Protein Phosphorylation Src->STAT3_Protein Phosphorylation STAT3_mRNA STAT3_mRNA STAT3_mRNA->STAT3_Protein Translation Danvatirsen DS-55980254 (Danvatirsen) Danvatirsen->STAT3_mRNA Binds and induces RNase H degradation pSTAT3_Dimer pSTAT3 (Dimer) STAT3_Protein->pSTAT3_Dimer Dimerization Nucleus Nucleus pSTAT3_Dimer->Nucleus Nuclear Translocation Proliferation Cyclin D1, c-Myc Nucleus->Proliferation Anti-Apoptosis Bcl-2, Bcl-xL, Survivin Nucleus->Anti-Apoptosis Angiogenesis VEGF Nucleus->Angiogenesis Metastasis MMP-9 Nucleus->Metastasis

Caption: The STAT3 signaling pathway and the mechanism of action of Danvatirsen.

Experimental Workflow: In Vitro STAT3 mRNA Knockdown

The following diagram outlines the typical workflow for assessing the in vitro efficacy of Danvatirsen in reducing STAT3 mRNA levels in cancer cell lines.

In_Vitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Seed_Cells Seed cancer cells in culture plates Treat_ASO Treat cells with varying concentrations of Danvatirsen (e.g., 0.1 - 100 nM) Seed_Cells->Treat_ASO Incubate Incubate for a defined period (e.g., 24-72 hours) Treat_ASO->Incubate Harvest_Cells Harvest cells and isolate total RNA Incubate->Harvest_Cells RT_qPCR Perform RT-qPCR to quantify STAT3 mRNA levels Harvest_Cells->RT_qPCR Analyze_Data Analyze data and determine IC50 RT_qPCR->Analyze_Data

Caption: Workflow for in vitro assessment of Danvatirsen-mediated STAT3 mRNA knockdown.

Experimental Workflow: In Vivo Patient-Derived Xenograft (PDX) Study

This diagram illustrates the general workflow for evaluating the in vivo anti-tumor activity of Danvatirsen in PDX models.

In_Vivo_Workflow cluster_implantation Tumor Implantation cluster_treatment Treatment Initiation cluster_monitoring Monitoring and Endpoint cluster_analysis Ex Vivo Analysis Implant_Tumor Implant human tumor fragments (PDX) into immunodeficient mice Tumor_Growth Allow tumors to reach a palpable size Implant_Tumor->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Treat_Mice Administer Danvatirsen (e.g., i.p. or i.v.) and control ASO Randomize->Treat_Mice Monitor_Tumor Monitor tumor volume and body weight regularly Treat_Mice->Monitor_Tumor Endpoint Euthanize mice at study endpoint Monitor_Tumor->Endpoint Excise_Tumor Excise tumors Endpoint->Excise_Tumor Analyze_Tumor Analyze tumors for STAT3 protein (Western Blot/IHC) and mRNA levels Excise_Tumor->Analyze_Tumor

Caption: Workflow for in vivo evaluation of Danvatirsen in PDX models.

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to characterize the mechanism of action of Danvatirsen.

In Vitro STAT3 mRNA Reduction Assay

Objective: To quantify the dose-dependent reduction of STAT3 mRNA in cancer cells following treatment with Danvatirsen.

Materials:

  • Cancer cell line of interest (e.g., A549, U87-MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Danvatirsen and a non-targeting control ASO

  • 6-well cell culture plates

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)

  • qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)

  • Primers for STAT3 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • ASO Treatment: Prepare serial dilutions of Danvatirsen and the control ASO in complete medium to achieve final concentrations ranging from 0.1 nM to 100 nM. Remove the existing medium from the cells and add the ASO-containing medium.

  • Incubation: Incubate the cells for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • RNA Extraction: At the end of the incubation period, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.

  • cDNA Synthesis: Quantify the extracted RNA and synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Set up qPCR reactions in triplicate for each sample and primer set (STAT3 and housekeeping gene).

  • Data Analysis: Calculate the relative expression of STAT3 mRNA normalized to the housekeeping gene using the ΔΔCt method. Plot the percentage of STAT3 mRNA reduction against the log of the Danvatirsen concentration to determine the IC50 value.

Western Blot for STAT3 Protein Inhibition in Xenograft Tumors

Objective: To determine the extent of STAT3 protein reduction in tumor tissue from Danvatirsen-treated animals.

Materials:

  • Excised tumor tissue, snap-frozen in liquid nitrogen

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-STAT3 and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Homogenize the frozen tumor tissue in ice-cold RIPA buffer. Centrifuge at high speed to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary anti-STAT3 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the STAT3 signal to the β-actin signal to determine the relative protein expression.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis in cancer cells treated with Danvatirsen.

Materials:

  • Cancer cell line of interest

  • Danvatirsen and a non-targeting control ASO

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Annexin V binding buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed and treat cells with Danvatirsen as described in the in vitro mRNA reduction assay.

  • Cell Harvesting: After the desired incubation period (e.g., 72 hours), collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Gating Strategy:

      • Gate on the main cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

      • Create a dot plot of FITC (Annexin V) versus PI.

      • Define four quadrants:

        • Lower-left (Annexin V-/PI-): Live cells

        • Lower-right (Annexin V+/PI-): Early apoptotic cells

        • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

        • Upper-left (Annexin V-/PI+): Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by Danvatirsen.

Conclusion

DS-55980254 (Danvatirsen) is a potent and specific inhibitor of STAT3 synthesis with a well-defined mechanism of action. By harnessing the RNase H pathway to degrade STAT3 mRNA, Danvatirsen effectively reduces STAT3 protein levels, leading to anti-proliferative and pro-apoptotic effects in cancer cells. Preclinical and clinical data support its potential as a therapeutic agent, both as a monotherapy and in combination with other anti-cancer agents, particularly immunotherapies. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this promising therapeutic candidate.

References

Unveiling the Target: A Technical Guide to the Molecular Action of DS55980254

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the biological target and mechanism of action of the investigational compound DS55980254. This document synthesizes the latest findings, presenting key data in a structured format to facilitate ongoing research and development efforts.

The orally active small molecule, this compound, has been identified as a potent and selective inhibitor of Phosphatidylserine Synthase 1 (PTDSS1).[1][2][3] This enzyme plays a crucial role in the synthesis of phosphatidylserine (PS), an essential component of cellular membranes.[4] this compound distinguishes itself by its selectivity for PTDSS1, showing no significant inhibitory activity against the related enzyme, Phosphatidylserine Synthase 2 (PTDSS2).[2][3]

Quantitative Analysis of PTDSS1 Inhibition

The inhibitory potency of this compound against PTDSS1 has been quantified in cell-free assays. The following table summarizes the key efficacy data available for this compound.

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundPTDSS1Cell-free100[2][3]
This compoundPTDSS2Cell-free>10,000[5]

Mechanism of Action and Downstream Effects

This compound exerts its biological effects by allosterically inhibiting PTDSS1, thereby blocking the synthesis of intracellular phosphatidylserine.[1][6] This targeted inhibition leads to a cascade of downstream cellular events, making it a molecule of significant interest in oncology and potentially other therapeutic areas.

B Cell Receptor (BCR) Signaling Pathway

In B cell lymphomas, inhibition of PTDSS1 by this compound disrupts the balance of membrane phospholipid components. This imbalance lowers the activation threshold of the B cell receptor (BCR), leading to its hyperactivation.[1][7] The subsequent aberrant signaling cascade results in increased intracellular calcium levels and ultimately induces apoptotic cell death.[7]

BCR_Signaling_Pathway This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 inhibits PS_Synthesis Phosphatidylserine (PS) Synthesis PTDSS1->PS_Synthesis catalyzes Membrane_PL Membrane Phospholipid Imbalance PS_Synthesis->Membrane_PL maintains balance BCR B Cell Receptor (BCR) Hyperactivation Membrane_PL->BCR lowers activation threshold Ca_Signaling Increased Intracellular Ca2+ Signaling BCR->Ca_Signaling activates Apoptosis Apoptosis Ca_Signaling->Apoptosis induces

BCR Signaling Pathway Affected by this compound
Endoplasmic Reticulum (ER) Stress Pathway

In cancer cells with a deletion of PTDSS2, the inhibition of PTDSS1 by this compound leads to a significant depletion of phosphatidylserine.[2] This depletion induces an endoplasmic reticulum (ER) stress response, a key factor in the selective cell death observed in these PTDSS2-deficient cancer cells.[2]

ER_Stress_Pathway cluster_cell Cellular Context This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 inhibits PS_Depletion Phosphatidylserine (PS) Depletion PTDSS1->PS_Depletion leads to PTDSS2_del PTDSS2-deleted Cancer Cells PTDSS2_del->PS_Depletion exacerbates ER_Stress Endoplasmic Reticulum (ER) Stress PS_Depletion->ER_Stress induces Cell_Death Selective Cell Death ER_Stress->Cell_Death results in

ER Stress Pathway Induced by this compound
SREBP Pathway and Cholesterol Metabolism

Recent structural studies have revealed that the inhibition of PSS1 by this compound can activate the Sterol Regulatory Element-Binding Protein (SREBP) pathways.[6] This activation enhances the expression of LDL receptors, leading to increased cellular uptake of low-density lipoprotein (LDL).[6] This finding suggests a potential application for selective PSS1 inhibitors in lowering blood cholesterol levels.[6]

Experimental Protocols

Cell-Free PTDSS1/2 Inhibitory Activity Assay

The inhibitory activity of this compound against human PTDSS1 and PTDSS2 was determined using a cell-free assay.[7][8]

  • Enzyme Source: Membrane fractions from Sf9 cells expressing either human PTDSS1 or PTDSS2 were used as the enzyme source.[8]

  • Reaction Mixture: The membrane fraction was incubated with L-[¹⁴C]-serine, a radiolabeled substrate.[8]

  • Inhibitor Addition: Various concentrations of this compound were added to the reaction mixture.[8]

  • Incubation: The reaction was incubated at 37°C for 20 minutes.[8]

  • Measurement: After incubation, the membrane fractions were washed, and the incorporated radioactivity was measured using scintillation counting to determine the phosphatidylserine synthase activity.[8]

  • Data Analysis: The IC50 value was calculated from the dose-response curve of the inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme PTDSS1/2 expressing Sf9 membrane fraction Incubation Incubate at 37°C for 20 min Enzyme->Incubation Substrate L-[14C]-serine Substrate->Incubation Inhibitor This compound (various concentrations) Inhibitor->Incubation Wash Wash membrane fractions Incubation->Wash Scintillation Scintillation Counting Wash->Scintillation IC50 Calculate IC50 Scintillation->IC50

Cell-Free PTDSS Inhibitory Assay Workflow
In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been evaluated in various mouse xenograft models.

  • Jeko-1 Xenograft Model: Oral administration of this compound (10-100 mg/kg, once daily for 21 days) inhibited the colonization of Jeko-1 cells in the bone marrow and prolonged the survival of the mice.[1] In a separate study using an intravenous xenograft model with Jeko-1 cells, oral treatment with 10, 30, or 100 mg/kg of a PTDSS1 inhibitor suppressed Jeko-1 cell engraftment in the bone marrow.[7] Treatment with 30 or 100 mg/kg for 21 days significantly prolonged survival.[7]

  • PTDSS2-KO Xenograft Models: In subcutaneous xenograft models using PTDSS2-knockout HCT116 and A375 cells, daily oral administration of this compound (10-30 mg/kg) induced tumor regression without causing body weight loss or severe toxicity.[2]

  • Syngeneic Heterogeneity Model: In a model containing a mix of PTDSS2 wild-type and knockout cells, this compound effectively suppressed tumor growth in immunocompetent mice, suggesting its potential to overcome tumor heterogeneity by modulating the tumor immune microenvironment.[2]

This technical guide provides a foundational understanding of the biological target and mechanism of action of this compound. The presented data and experimental frameworks are intended to support further investigation into the therapeutic potential of this selective PTDSS1 inhibitor.

References

DS55980254: A Comprehensive Technical Guide on its Discovery and Development as a Potent and Selective PTDSS1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DS55980254 is an orally active, potent, and selective small-molecule inhibitor of phosphatidylserine synthase 1 (PTDSS1).[1][2][3][4] Discovered by Daiichi Sankyo, this compound represents a promising therapeutic agent, particularly in the context of cancers exhibiting a synthetic lethal relationship with the loss of PTDSS2.[5][6][7] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound.

Discovery

The discovery of this compound stemmed from a targeted effort to identify small-molecule inhibitors of PTDSS1.[5] The initial phase involved the development of a robust cell-free assay to screen for compounds with inhibitory activity against PTDSS1.

Experimental Protocol: Cell-Free PTDSS Activity Assay

A cell-free assay was established to measure the enzymatic activity of PTDSS1 and PTDSS2.[5]

  • Enzyme Source: Human PTDSS1 and PTDSS2 were expressed in Sf9 insect cells utilizing a baculoviral expression system. The microsome membrane fraction containing the enzymes was then purified.[5]

  • Assay Principle: The assay detects the production of phosphatidylserine (PS).

  • Screening: A chemical library was screened using this assay, leading to the identification of initial hit compounds.

  • Lead Optimization: Through chemical derivatization and optimization of the initial hits, pyrrolepyrazole derivatives, including this compound, were identified as potent and selective inhibitors of PTDSS1.[5]

Mechanism of Action

This compound functions by selectively inhibiting PTDSS1, one of the two enzymes responsible for phosphatidylserine synthesis in mammals.[5] This inhibition leads to a depletion of intracellular phosphatidylserine.[1][8]

Signaling Pathway of PTDSS1 Inhibition

The inhibition of PTDSS1 by this compound in cancer cells with PTDSS2 deletion triggers a cascade of downstream events, ultimately leading to cell death. This mechanism of action is rooted in the principle of synthetic lethality.

G cluster_0 This compound cluster_1 PTDSS Enzymes cluster_2 Cellular Processes This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 Inhibits PS_depletion Phosphatidylserine Depletion PTDSS1->PS_depletion Contributes to PTDSS2 PTDSS2 PTDSS2->PS_depletion Contributes to (in normal cells) ER_stress ER Stress Response PS_depletion->ER_stress Induces BCR_activation Aberrant BCR Activation PS_depletion->BCR_activation Leads to Apoptosis Apoptotic Cell Death ER_stress->Apoptosis BCR_activation->Apoptosis

Caption: Signaling pathway of this compound in PTDSS2-deficient cancer cells.

In cells lacking PTDSS2, the inhibition of PTDSS1 by this compound leads to a critical depletion of phosphatidylserine.[5] This depletion has been shown to activate the endoplasmic reticulum (ER) stress response.[5] In B-cell lymphomas, this phospholipid imbalance also lowers the activation threshold for the B-cell receptor (BCR), leading to aberrant signaling and subsequent apoptotic cell death.[1][9]

Development and Preclinical Evaluation

The development of this compound has progressed through various stages, including the establishment of an efficient manufacturing process and comprehensive preclinical in vivo studies.

Manufacturing Process

A significant challenge in the development of this compound was its efficient synthesis with high enantiomeric excess.[6] A practical and unique optical resolution method was developed, utilizing diastereomeric salt crystallization of a 2,3-pyrrolidinedione intermediate with a chiral amine.[6][7] This optimized process led to a threefold increase in the overall yield and eliminated the need for chromatographic purification, enabling multi-kilogram scale production of the active pharmaceutical ingredient (API).[6][7] The quality of all intermediates consistently exceeded 99.7%.[6]

In Vitro Efficacy

This compound demonstrated potent and selective inhibitory activity against PTDSS1 in cell-free assays.

CompoundTargetIC50 (nM)
This compound PTDSS1100
PTDSS2>10,000

Table 1: In vitro inhibitory activity of this compound against PTDSS1 and PTDSS2.[3][4]

Experimental Protocol: siRNA Transfection and Growth Assay

To validate the on-target effect of PTDSS1 inhibition, siRNA-mediated knockdown of PTDSS1 was performed.[5]

  • Cell Seeding: Cells were seeded at a density of 1 × 10^5 cells/well in a 6-well plate.

  • Transfection: Cells were transfected with 10 nmol/L of ON-TARGET Plus SMARTpool siRNA for PTDSS1 or a non-silencing control siRNA using Lipofectamine RNAiMAX.[5]

  • Growth Monitoring: Transfected cells were re-seeded in a 96-well plate at 2 × 10^4 cells/well. Cell growth was monitored over several days by measuring ATP levels using ATPlite 1step, with luminescence detection via an EnVision plate reader.[5]

In Vivo Efficacy

The anti-tumor efficacy of this compound was evaluated in mouse xenograft models.

G start Tumor Cell Implantation treatment This compound Treatment start->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Efficacy Evaluation monitoring->endpoint

Caption: General workflow for in vivo efficacy studies of this compound.

In a xenograft model using Jeko-1 cells, daily oral administration of this compound at doses of 10-100 mg/kg for 21 days inhibited the colonization of cancer cells in the bone marrow and prolonged the survival of the mice.[1] Furthermore, in immunocompetent mice with tumors containing both PTDSS2 wild-type and knockout cells, this compound treatment effectively suppressed tumor growth, suggesting it can overcome tumor heterogeneity by modulating the tumor immune microenvironment.[5] The use of this compound has also been shown to enhance the efficacy of PD-1 inhibitors.[10]

Tumor ModelTreatmentDosage (mg/kg, daily)Outcome
HCT116 PTDSS2-KOThis compound10, 30, 100Tumor regression
A375 PTDSS2-KOThis compound10, 30, 100Tumor regression
Jeko-1 XenograftThis compound10-100Inhibited bone marrow colonization, prolonged survival

Table 2: Summary of in vivo efficacy of this compound in various tumor models.[1][9]

Conclusion

This compound is a novel, potent, and selective PTDSS1 inhibitor with a well-defined mechanism of action based on synthetic lethality in PTDSS2-deficient cancers. Its development has been supported by robust in vitro and in vivo preclinical data, as well as an efficient and scalable manufacturing process. The ability of this compound to overcome tumor heterogeneity and potentially enhance immunotherapies highlights its significant potential as a targeted cancer therapeutic. Further clinical investigation is warranted to fully elucidate its safety and efficacy in human patients.

References

The Role of Phosphatidylserine Synthase 1 (PTDSS1) in Cancer Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphatidylserine Synthase 1 (PTDSS1) is emerging as a critical player in cancer biology, influencing tumor growth, immune evasion, and metabolic reprogramming. As the enzyme responsible for a key step in phosphatidylserine (PS) biosynthesis, PTDSS1's activity has profound implications for the tumor microenvironment and represents a promising therapeutic target. This technical guide provides a comprehensive overview of the multifaceted role of PTDSS1 in oncology, detailing its involvement in key signaling pathways, summarizing quantitative data from seminal studies, and providing detailed experimental protocols for its investigation.

Introduction to PTDSS1

PTDSS1, or Phosphatidylserine Synthase 1, is an enzyme that catalyzes the synthesis of phosphatidylserine (PS) from phosphatidylcholine (PC) through a base-exchange reaction.[1] PS is a crucial phospholipid typically sequestered on the inner leaflet of the plasma membrane in healthy cells. In cancer cells, however, PS is frequently externalized to the outer leaflet, where it acts as a significant immunosuppressive signal.[2] PTDSS1, therefore, plays a pivotal role in establishing this immunosuppressive tumor microenvironment. Elevated expression of PTDSS1 has been observed in various cancers, including breast, lung, and bladder cancer, and often correlates with poor patient prognosis.[3][4][5]

PTDSS1 in the Tumor Microenvironment and Immune Evasion

One of the most well-characterized roles of PTDSS1 in cancer is its contribution to an immunosuppressive tumor microenvironment (TME). By synthesizing PS, PTDSS1 facilitates the externalization of PS on apoptotic and even viable tumor cells. This exposed PS is recognized by the PS receptor MERTK on tumor-associated macrophages (TAMs), leading to their proliferation and the promotion of a tumor-promoting inflammatory environment.[3][6][7]

Depletion of PTDSS1 in tumor cells leads to reduced levels of ether-phosphatidylserine (ePS), stunted tumor growth, and decreased infiltration of TAMs.[3][7] Furthermore, targeting the PTDSS1/MERTK pathway has been shown to reduce macrophage proliferation.[3][7]

Synergy with Immune Checkpoint Blockade

Recent studies have highlighted the potential of targeting PTDSS1 to enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 therapy.[2][8] Depletion of PTDSS1 in tumor cells has been shown to increase the expression of interferon-gamma (IFN-γ)–regulated genes, including B2m, Cxcl9, Cxcl10, and Stat1.[2][5][8] This leads to increased MHC-I expression on tumor cells, enhancing their recognition and killing by CD8+ T cells.[2][8] The combination of PTDSS1 inhibition with anti-PD-1 therapy results in improved tumor control and prolonged survival in preclinical models.[2][8]

PTDSS1 in Cancer Cell Metabolism and Proliferation

Beyond its role in the TME, PTDSS1 is also intrinsically involved in the metabolic reprogramming of cancer cells. In lung cancer, PTDSS1 has been shown to promote aerobic glycolysis, a hallmark of cancer metabolism, through the regulation of pyruvate kinase M2 (PKM2).[4][9] Overexpression of PTDSS1 enhances lung cancer cell proliferation, migration, and invasion.[4][9]

B-Cell Lymphoma Dependency

In B-cell lymphoma, cancer cells exhibit a high dependency on PS synthesis for survival.[10][11] Inhibition of PTDSS1 in these cells leads to an imbalance in the membrane phospholipidome, resulting in hyperactivation of the B-cell receptor (BCR).[10][11] This aberrant signaling cascade triggers a lethal increase in intracellular calcium, leading to apoptotic cell death.[10][11]

Therapeutic Targeting of PTDSS1

The critical roles of PTDSS1 in cancer biology make it an attractive therapeutic target. Several strategies are being explored, including direct pharmacological inhibition and exploiting synthetic lethal interactions.

PTDSS1 Inhibitors

Potent and selective inhibitors of PTDSS1 have been developed and show promise in preclinical studies.[1][12] These inhibitors can induce apoptosis in cancer cells that are dependent on PTDSS1 activity.[13]

Synthetic Lethality with PTDSS2 Deletion

A promising therapeutic strategy involves targeting PTDSS1 in cancers with a deletion of the PTDSS2 gene.[1][14] PTDSS2 is another phosphatidylserine synthase that can compensate for the loss of PTDSS1.[1] In cancer cells lacking PTDSS2, inhibition of PTDSS1 leads to a profound depletion of PS, triggering endoplasmic reticulum (ER) stress and immunogenic cell death.[1][14] This approach has been shown to lead to tumor regression in preclinical models.[1][14]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on PTDSS1 in cancer.

Cancer TypePTDSS1 Expression StatusCorrelation with PrognosisReference(s)
Breast CancerFrequently overexpressed and copy-number gainNegative correlation with patient survival[3][7]
Lung CancerSignificantly overexpressedCorrelates with poor patient prognosis[4][9]
Bladder CancerFrequently amplified (>20%)Negative correlation with patient survival[5]
Renal Cancer-Negative correlation with patient survival[5]
Melanoma-High PTDSS1 levels correlate with poor response to anti-PD-1[5]

Table 1: PTDSS1 Expression and Prognostic Significance in Various Cancers.

Cell LinePTDSS1 ManipulationEffect on Proliferation/ViabilityQuantitative ChangeReference(s)
PyMT (Murine Mammary Carcinoma)KnockdownNo significant change in vitro-[3]
PTDSS2-KO HCT 116 (Human Colon Cancer)PTDSS1 inhibitorStrong antiproliferative activityGI50 = 0.014 µM[12]
A549 (Human Lung Cancer)OverexpressionEnhanced proliferation-[4][9]
NCI-H1299 (Human Lung Cancer)OverexpressionEnhanced proliferation-[4][9]
B-cell lymphoma cell linesPTDSS1 inhibitorSuppression of growth-[10][11]

Table 2: Effects of PTDSS1 Modulation on Cancer Cell Proliferation and Viability.

PTDSS1 InhibitorCancer Cell LineIC50/GI50Reference(s)
Exemplified pyrrolopyrazole derivativePTDSS1-expressing Sf9 cellsIC50 = 0.2 µM[12]
Exemplified pyrrolopyrazole derivativePTDSS2-KO HCT 116 cellsIC50 = 0.003 µM (PS synthesis)[12]
Exemplified pyrrolopyrazole derivativePTDSS2-KO HCT 116 cellsGI50 = 0.014 µM (proliferation)[12]

Table 3: Inhibitory Concentrations of PTDSS1 Inhibitors.

GeneCancer ModelPTDSS1 ManipulationFold Change in ExpressionReference(s)
B2mMB49 (Murine Bladder Cancer)KnockdownUpregulated[5]
Cxcl9MB49 (Murine Bladder Cancer)KnockdownUpregulated[5]
Cxcl10MB49 (Murine Bladder Cancer)KnockdownUpregulated[5]
Stat1MB49 (Murine Bladder Cancer)KnockdownUpregulated[5]
LDHAA549, NCI-H1299 (Human Lung Cancer)OverexpressionIncreased mRNA levels[4][15]
GLUT1A549, NCI-H1299 (Human Lung Cancer)OverexpressionIncreased mRNA levels[4][15]
PKM2A549, NCI-H1299 (Human Lung Cancer)OverexpressionIncreased mRNA levels[4][15]

Table 4: PTDSS1-Mediated Regulation of Gene Expression.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows related to PTDSS1 research.

PTDSS1_TME_Signaling cluster_tumor Tumor Cell cluster_macrophage Macrophage PTDSS1 PTDSS1 PS_synthesis PS Synthesis PTDSS1->PS_synthesis PC Phosphatidylcholine (PC) PC->PS_synthesis PS_ext Externalized PS PS_synthesis->PS_ext MERTK MERTK PS_ext->MERTK binds Proliferation Proliferation MERTK->Proliferation TumorPromotion Tumor-Promoting Inflammation MERTK->TumorPromotion

Caption: PTDSS1-MERTK signaling axis in the tumor microenvironment.

PTDSS1_PD1_Synergy PTDSS1_inhibition PTDSS1 Inhibition IFN_gamma_pathway IFN-γ Pathway Upregulation PTDSS1_inhibition->IFN_gamma_pathway MHC1_expression Increased MHC-I Expression IFN_gamma_pathway->MHC1_expression T_cell_recognition Enhanced CD8+ T-cell Recognition & Killing MHC1_expression->T_cell_recognition Tumor_control Improved Tumor Control T_cell_recognition->Tumor_control Anti_PD1 Anti-PD-1 Therapy Anti_PD1->Tumor_control

Caption: Synergy between PTDSS1 inhibition and anti-PD-1 therapy.

PTDSS1_KO_Workflow sgRNA_design 1. Design sgRNAs targeting PTDSS1 Lentiviral_vector 2. Clone into Lentiviral Vector (e.g., lentiCRISPRv2) sgRNA_design->Lentiviral_vector Virus_production 3. Lentivirus Production (e.g., in HEK293T cells) Lentiviral_vector->Virus_production Transduction 4. Transduce Cancer Cells Virus_production->Transduction Selection 5. Selection (e.g., Puromycin) Transduction->Selection Validation 6. Validate Knockout (Western Blot / qRT-PCR) Selection->Validation Functional_assays 7. Functional Assays Validation->Functional_assays

Caption: Experimental workflow for generating PTDSS1 knockout cell lines.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of PTDSS1 in cancer biology.

PTDSS1 Knockdown using shRNA
  • Vector Preparation: Utilize pGFP-C-shLenti plasmids containing shRNA sequences targeting PTDSS1. A non-targeting shRNA should be used as a control.

  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.

  • Virus Harvest: Collect the virus-containing supernatant 48-72 hours post-transfection.

  • Transduction: Infect target cancer cells with the lentiviral particles in the presence of polybrene (8 µg/mL).

  • Selection: 24 hours post-transduction, select for transduced cells using puromycin at a pre-determined optimal concentration (e.g., 2.5 µg/mL).[12]

  • Validation: Confirm PTDSS1 knockdown at the mRNA level by qRT-PCR and at the protein level by Western blotting.

Quantitative Real-Time PCR (qRT-PCR) for PTDSS1
  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit or reagent (e.g., TRIzol).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers.

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and PTDSS1-specific primers.

    • Human PTDSS1 Forward Primer: 5'-CGTAGTTACGGTCTCTGCTGGA-3'[2]

    • Human PTDSS1 Reverse Primer: 5'-GCCATTGCACAACAGGATGTCC-3'[2]

  • Data Analysis: Normalize the Cq values of PTDSS1 to a housekeeping gene (e.g., GAPDH or ACTB) and calculate the relative fold change in expression using the ΔΔCq method.

Western Blotting for PTDSS1
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against PTDSS1 (e.g., rabbit polyclonal) diluted in blocking buffer (e.g., 1:1000 to 1:8000) overnight at 4°C.[3][10][16]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (e.g., 1:10,000) for 1 hour at room temperature.[16]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunohistochemistry (IHC) for PTDSS1
  • Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against PTDSS1 (e.g., rabbit polyclonal) diluted in antibody diluent (e.g., 1:200) overnight at 4°C.[3]

  • Secondary Antibody and Detection: Use a polymer-based detection system with an HRP-conjugated secondary antibody, followed by visualization with a DAB chromogen.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of a PTDSS1 inhibitor or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion and Future Directions

PTDSS1 has emerged as a multifaceted and critical regulator in cancer biology. Its roles in shaping the tumor microenvironment, promoting immune evasion, and driving cancer cell metabolism underscore its potential as a high-value therapeutic target. The synergy observed between PTDSS1 inhibition and immune checkpoint blockade is particularly promising and warrants further clinical investigation. Future research should focus on the development of more potent and selective PTDSS1 inhibitors, the identification of biomarkers to predict response to PTDSS1-targeted therapies, and the exploration of PTDSS1's role in other cancer types and its potential involvement in resistance to conventional therapies. A deeper understanding of the complex regulatory networks governed by PTDSS1 will undoubtedly pave the way for novel and effective anti-cancer strategies.

References

The Synthetic Lethality of PTDSS1 and PTDSS2: A Technical Guide for Cancer Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The principle of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either single gene does not, presents a powerful strategy in cancer therapy. This technical guide delves into the synthetic lethal relationship between two key enzymes in phosphatidylserine (PS) biosynthesis, PTDSS1 and PTDSS2. The frequent deletion of the PTDSS2 gene in various cancers, due to its location within a tumor-suppressive locus, renders these cancer cells exquisitely dependent on the paralogous enzyme, PTDSS1, for survival. This dependency creates a therapeutic window for the development of potent and selective PTDSS1 inhibitors. This document provides a comprehensive overview of the core concepts, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: The PTDSS1/PTDSS2 Synthetic Lethal Axis

Phosphatidylserine (PS) is an essential phospholipid component of cellular membranes, playing crucial roles in signal transduction, cell division, and apoptosis. In mammalian cells, PS synthesis is carried out by two functionally redundant enzymes: Phosphatidylserine Synthase 1 (PTDSS1) and Phosphatidylserine Synthase 2 (PTDSS2).[1] While PTDSS1 primarily utilizes phosphatidylcholine (PC) as a substrate, PTDSS2 utilizes phosphatidylethanolamine (PE).[1] The functional redundancy of these enzymes is highlighted by the fact that single knockout of either Ptdss1 or Ptdss2 in mice does not impair viability; however, a double knockout is embryonically lethal.[1]

The PTDSS2 gene is located at the 11p15.5 chromosomal locus, a region frequently lost in a variety of human cancers, including those of the lung and breast, as well as gliomas.[1] This collateral deletion of PTDSS2 in cancer cells leads to a critical dependency on PTDSS1 for the maintenance of PS levels and, consequently, for their survival. This scenario establishes a classic synthetic lethal relationship, where targeting PTDSS1 in PTDSS2-deficient tumors offers a promising therapeutic strategy.

Recent research has led to the development of potent and selective small molecule inhibitors of PTDSS1.[1] These inhibitors have been shown to phenocopy the effects of PTDSS1 depletion, leading to selective cell death in PTDSS2-deficient cancer cells and tumor regression in preclinical models.[1] The mechanism of cell death is linked to the induction of profound endoplasmic reticulum (ER) stress and subsequent immunogenic cell death, which can also stimulate an anti-tumor immune response.[1]

This guide will explore the foundational data and methodologies that underpin the therapeutic potential of targeting the PTDSS1/PTDSS2 synthetic lethal interaction.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the synthetic lethality of PTDSS1 and PTDSS2.

Table 1: In Vitro Efficacy of PTDSS1 Inhibitors

Cell LinePTDSS2 StatusPTDSS1 InhibitorIC50 (nmol/L)Reference
HCT116Wild-TypeDS55980254>10,000[1]
HCT116KnockoutThis compound100[2]
A375Wild-TypeThis compound>10,000[2]
A375KnockoutThis compound<100[2]
Jeko-1Not SpecifiedDS68591889<1[3]
SU-DHL-6Not SpecifiedDS68591889<1[4]
RamosNot SpecifiedDS68591889<1[4]

Table 2: In Vivo Efficacy of PTDSS1 Inhibitor this compound

Xenograft ModelPTDSS2 StatusTreatmentTumor Growth InhibitionBody Weight LossReference
HCT116KnockoutThis compound (10 mg/kg, daily, p.o.)Significant RegressionNot significant[2]
HCT116KnockoutThis compound (30 mg/kg, daily, p.o.)Significant RegressionNot significant[2]
A375KnockoutThis compound (10 mg/kg, daily, p.o.)Significant RegressionNot significant[2]
A375KnockoutThis compound (30 mg/kg, daily, p.o.)Significant RegressionNot significant[2]

Table 3: Gene Expression Changes upon PTDSS1 Inhibition in PTDSS2-KO Cells

GeneFunctionFold ChangeReference
DDIT3 (CHOP)ER Stress MediatorUpregulated[1]
ATF4ER Stress Transcription FactorUpregulated[1]
BIP (HSPA5)ER ChaperoneUpregulated[1]

Signaling Pathways and Mechanistic Insights

Inhibition of PTDSS1 in a PTDSS2-deficient background leads to a drastic reduction in cellular phosphatidylserine levels. This depletion of a critical membrane phospholipid triggers profound stress on the endoplasmic reticulum, the primary site of lipid synthesis. The resulting unfolded protein response (UPR) is a key driver of the observed cell death.

PTDSS1_Inhibition_Pathway cluster_cell PTDSS2-Deficient Cancer Cell cluster_UPR Unfolded Protein Response (UPR) cluster_TME Tumor Microenvironment PTDSS1 PTDSS1 PS_depletion Phosphatidylserine Depletion PTDSS2_del PTDSS2 (Deleted) PTDSS1_inhibitor PTDSS1 Inhibitor (e.g., this compound) PTDSS1_inhibitor->PTDSS1 Inhibits ER_stress ER Stress PS_depletion->ER_stress ATF4 ATF4 Activation ER_stress->ATF4 CHOP CHOP (DDIT3) Upregulation ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis ICD Immunogenic Cell Death Apoptosis->ICD HMGB1 HMGB1 Release ICD->HMGB1 DC Dendritic Cell Activation HMGB1->DC

Caption: PTDSS1 inhibition in PTDSS2-deleted cells leads to apoptosis via ER stress.

The activation of the UPR, particularly the ATF4-CHOP axis, is a critical step in initiating apoptosis. Furthermore, the mode of cell death is immunogenic, characterized by the release of damage-associated molecular patterns (DAMPs) such as High Mobility Group Box 1 (HMGB1).[1] The release of HMGB1 can activate dendritic cells, bridging the innate and adaptive immune systems and potentially leading to a durable anti-tumor immune response.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of PTDSS1/PTDSS2 synthetic lethality. For full details, refer to the source publication.

Cell Culture and Generation of Knockout Lines
  • Cell Lines: HCT116 (colorectal carcinoma) and A375 (melanoma) cell lines are commonly used.

  • Culture Conditions: Cells are maintained in McCoy's 5A or DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Gene Knockout: PTDSS2 knockout cell lines are generated using CRISPR/Cas9 technology. Briefly, guide RNAs targeting an early exon of PTDSS2 are cloned into a Cas9-expressing vector. Following transfection, single-cell clones are isolated, and successful knockout is confirmed by genomic DNA sequencing and Western blot analysis for PTDSS2 protein expression.

In Vitro Cell Viability Assays
  • Method: Cells are seeded in 96-well plates and treated with a serial dilution of the PTDSS1 inhibitor for a specified period (e.g., 72 hours).

  • Readout: Cell viability is assessed using a luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

  • Data Analysis: IC50 values are calculated using a non-linear regression analysis of the dose-response curves.

Western Blot Analysis
  • Lysate Preparation: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and incubated with primary antibodies against proteins of interest (e.g., PTDSS2, BIP, CHOP, ATF4, and a loading control like β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.

  • Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) in a basement membrane matrix (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, mice are randomized into vehicle and treatment groups. The PTDSS1 inhibitor is administered orally, once daily.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size, and tumors are excised for further analysis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (WT and PTDSS2-KO) viability_assay Cell Viability Assay (IC50 Determination) cell_culture->viability_assay western_blot Western Blot (Protein Expression) cell_culture->western_blot xenograft Xenograft Tumor Model cell_culture->xenograft Inject Cells treatment PTDSS1 Inhibitor Treatment xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring

Caption: A typical experimental workflow for evaluating PTDSS1 inhibitors.

Transcriptome Analysis
  • RNA Extraction and Sequencing: RNA is extracted from cells treated with the PTDSS1 inhibitor or vehicle control. RNA quality is assessed, and libraries are prepared for RNA sequencing (RNA-seq).

  • Data Analysis: Raw sequencing reads are aligned to the human genome, and differential gene expression analysis is performed. Gene set enrichment analysis (GSEA) is then used to identify significantly enriched biological pathways.

Conclusion and Future Directions

The synthetic lethal interaction between PTDSS1 and PTDSS2 represents a highly promising avenue for the development of targeted cancer therapies. The frequent loss of PTDSS2 in a wide range of tumors provides a clear biomarker for patient stratification. The development of potent and selective PTDSS1 inhibitors has demonstrated robust preclinical efficacy, driven by the induction of ER stress and immunogenic cell death.

Future research in this area should focus on:

  • Clinical Translation: Advancing lead PTDSS1 inhibitors into clinical trials to evaluate their safety and efficacy in patients with PTDSS2-deficient tumors.

  • Biomarker Development: Refining and validating companion diagnostics to accurately identify patients with PTDSS2 deletions.

  • Combination Therapies: Investigating the synergistic potential of PTDSS1 inhibitors with other anti-cancer agents, particularly immunotherapies, given the immunogenic nature of the induced cell death.

  • Mechanisms of Resistance: Elucidating potential mechanisms of acquired resistance to PTDSS1 inhibition to develop strategies to overcome them.

References

An In-depth Technical Guide to DS55980254: A Selective PTDSS1 Inhibitor and its Impact on the Phosphatidylserine Synthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DS55980254, a potent and selective orally active inhibitor of Phosphatidylserine Synthase 1 (PTDSS1). We delve into the critical role of PTDSS1 in the de novo synthesis of phosphatidylserine (PS), a vital phospholipid for cellular function. This document details the mechanism of action of this compound, summarizing key quantitative data on its inhibitory activity and in vivo efficacy. Furthermore, we provide detailed experimental protocols for relevant assays, including in vitro PTDSS1 activity assessment, lipidomics analysis of PS and its precursors, and in vivo evaluation using B-cell lymphoma xenograft models. The guide also elucidates the downstream consequences of PTDSS1 inhibition, particularly its impact on B-cell receptor (BCR) signaling, a critical pathway in certain malignancies. Visual diagrams of the core signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the scientific principles and methodologies discussed.

Introduction: The Phosphatidylserine Synthesis Pathway and the Role of PTDSS1

Given its fundamental role, dysregulation of PS synthesis has been implicated in various diseases. Notably, the dependency of certain cancer cells, particularly B-cell lymphomas, on PS synthesis has identified PTDSS1 as a promising therapeutic target.[4][6]

This compound: A Selective Inhibitor of PTDSS1

This compound is a potent, selective, and orally active small molecule inhibitor of PTDSS1.[2][7] Its targeted inhibition of PTDSS1 blocks the synthesis of intracellular PS from PC, leading to a significant reduction in cellular PS levels.[7] This targeted approach offers a promising strategy for investigating the physiological roles of PTDSS1 and for the development of novel therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its effects.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)SelectivityReference
PTDSS1Cell-free100Selective over PTDSS2[2]
PTDSS2Cell-free> 4400-[8]

Table 2: In Vivo Efficacy of this compound in B-Cell Lymphoma Xenograft Models

Cell LineMouse ModelDosage and AdministrationKey FindingsReference
Jeko-1Xenograft10-100 mg/kg, p.o., once daily for 21 daysInhibited colonization of Jeko-1 cells in the bone marrow and prolonged survival.[7]
HCT116 PTDSS2-KOSubcutaneous Xenograft10-30 mg/kg, daily, p.o.Induced tumor regression without significant body weight loss.[2]
A375 PTDSS2-KOSubcutaneous Xenograft10-30 mg/kg, daily, p.o.Induced tumor regression.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and the phosphatidylserine synthesis pathway.

Cell-Free PTDSS1 Activity Assay

This protocol is adapted from methodologies used to characterize PTDSS1 inhibitors.[9]

Objective: To determine the in vitro inhibitory activity of this compound on PTDSS1.

Materials:

  • Human PTDSS1 expressed in Sf9 insect cells (microsome membrane fraction)

  • [¹⁴C]-L-serine

  • Phosphatidylcholine (PC) liposomes

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM CaCl₂, 1 mM DTT

  • This compound stock solution in DMSO

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture containing assay buffer, PC liposomes, and [¹⁴C]-L-serine.

  • Add varying concentrations of this compound (or vehicle control) to the reaction mixture.

  • Initiate the reaction by adding the microsome membrane fraction containing PTDSS1.

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[10]

  • Stop the reaction by adding an appropriate quenching solution (e.g., 10% trichloroacetic acid).

  • Filter the reaction mixture through a glass fiber filter to capture the radiolabeled PS incorporated into the membrane fraction.

  • Wash the filter extensively to remove unincorporated [¹⁴C]-L-serine.

  • Place the filter in a scintillation vial with a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Quantitative Lipidomics Analysis of Phosphatidylserine and Phosphatidylethanolamine by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of PS and PE in cellular extracts.

Objective: To quantify the changes in PS and PE levels in cells treated with this compound.

Materials:

  • Cell culture and this compound treatment reagents

  • Lipid extraction solvents (e.g., chloroform, methanol, water in a Bligh-Dyer method)

  • Internal standards for PS and PE (e.g., deuterated or odd-chain fatty acid species)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Reverse-phase C18 column

Procedure:

  • Sample Preparation:

    • Culture cells to the desired confluency and treat with this compound or vehicle control for the specified duration.

    • Harvest cells and perform a cell count for normalization.

    • Perform lipid extraction using a method like the Bligh-Dyer extraction, spiking in internal standards at the beginning of the procedure.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the lipid extract onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases such as water/acetonitrile with additives like formic acid and ammonium formate for separation.[11]

    • Perform mass spectrometric analysis in negative ion mode for PS and PE.

    • Utilize Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each lipid species and the internal standards.

  • Data Analysis:

    • Integrate the peak areas for each lipid species and the corresponding internal standard.

    • Calculate the concentration of each lipid species relative to the internal standard and normalize to the initial cell number or protein content.

    • Compare the lipid profiles of this compound-treated cells to control cells.

B-Cell Lymphoma Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using a B-cell lymphoma cell line.[6][7]

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos, Jeko-1)

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation:

    • Culture the B-cell lymphoma cells under standard conditions.

    • Harvest the cells and resuspend them in sterile PBS or culture medium at a concentration of approximately 1 x 10⁷ cells/mL. A 1:1 mixture with Matrigel can be used to improve tumor take rate.[7]

  • Tumor Implantation:

    • Subcutaneously inject 100-200 µL of the cell suspension (containing 1 x 10⁶ cells) into the flank of each mouse.[7]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions using calipers two to three times per week.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 10-100 mg/kg) or vehicle control daily via oral gavage.

  • Efficacy Evaluation:

    • Continue to monitor tumor growth and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition. Survival studies can also be conducted.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathways and Logical Relationships

The Phosphatidylserine Synthesis Pathway

The synthesis of phosphatidylserine is a crucial juncture in cellular phospholipid metabolism.

Phosphatidylserine_Synthesis_Pathway cluster_ER Endoplasmic Reticulum (MAM) cluster_Mito Mitochondria PC Phosphatidylcholine (PC) PTDSS1 PTDSS1 PC->PTDSS1 PE Phosphatidylethanolamine (PE) PTDSS2 PTDSS2 PE->PTDSS2 Serine L-Serine Serine->PTDSS1 Serine->PTDSS2 PS Phosphatidylserine (PS) PS_mito Phosphatidylserine (PS) PS->PS_mito Transport PTDSS1->PS PTDSS2->PS This compound This compound This compound->PTDSS1 PSD PSD PS_mito->PSD PE_mito Phosphatidylethanolamine (PE) PSD->PE_mito

Caption: The mammalian phosphatidylserine synthesis pathway.

Impact of PTDSS1 Inhibition on B-Cell Receptor (BCR) Signaling

Inhibition of PTDSS1 by this compound leads to a reduction in PS levels, which in turn affects the balance of other phospholipids, such as phosphoinositides. This imbalance can lower the activation threshold of the B-cell receptor, leading to its hyperactivation.[12]

BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_ER_signal Endoplasmic Reticulum cluster_cytosol Cytosol BCR BCR PLCg2 PLCγ2 BCR->PLCg2 Hyperactivation PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Channel Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca²⁺ Release Apoptosis Apoptosis Ca_cyto->Apoptosis This compound This compound PTDSS1_inhibition ↓ PTDSS1 Activity ↓ PS Levels Imbalanced Phospholipids This compound->PTDSS1_inhibition PTDSS1_inhibition->BCR Lowers Activation Threshold

Caption: Effect of this compound on BCR signaling.

Experimental Workflow for In Vivo Efficacy Study

A logical workflow is crucial for conducting a successful in vivo study to evaluate the efficacy of this compound.

In_Vivo_Workflow start Start cell_culture 1. B-Cell Lymphoma Cell Culture (e.g., Ramos, Jeko-1) start->cell_culture injection 2. Subcutaneous Injection into Immunocompromised Mice cell_culture->injection tumor_growth 3. Monitor Tumor Growth injection->tumor_growth randomization 4. Randomize Mice into Treatment & Control Groups (Tumor Volume ~100-200 mm³) tumor_growth->randomization treatment 5. Daily Oral Administration of this compound or Vehicle randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 7. Endpoint Reached (e.g., Tumor Size, Study Duration) monitoring->endpoint analysis 8. Euthanasia, Tumor Excision, and Data Analysis endpoint->analysis end End analysis->end

Caption: Workflow for in vivo xenograft studies.

Conclusion

This compound is a valuable research tool for elucidating the roles of PTDSS1 in cellular physiology and pathology. Its selectivity and oral bioavailability make it a promising lead compound for the development of novel therapeutics targeting cancers with a dependency on the phosphatidylserine synthesis pathway, such as certain B-cell lymphomas. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate further research into this important area of lipid metabolism and drug discovery.

References

The Potential Therapeutic Applications of DS55980254: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS55980254 is a potent and selective, orally active small molecule inhibitor of phosphatidylserine synthase 1 (PTDSS1). Preclinical research has identified promising therapeutic applications for this compound, primarily in the field of oncology, with a potential secondary application in the management of hypercholesterolemia. In oncology, this compound leverages the principle of synthetic lethality to target cancer cells with a deficiency in the PTDSS2 enzyme. This targeted inhibition leads to a cascade of cellular events, including endoplasmic reticulum (ER) stress and immunogenic cell death (ICD), ultimately resulting in tumor regression and prolonged survival in preclinical models. In the context of lipid metabolism, inhibition of PTDSS1 by this compound has been shown to activate the sterol regulatory element-binding protein (SREBP) pathway, a key regulator of cholesterol homeostasis. This technical guide provides an in-depth overview of the core mechanism of action, preclinical efficacy data, and detailed experimental protocols related to the potential therapeutic applications of this compound.

Core Mechanism of Action

This compound's therapeutic potential stems from its specific inhibition of PTDSS1, an enzyme responsible for the synthesis of phosphatidylserine (PS) from phosphatidylcholine (PC). Mammalian cells have a redundant enzyme, PTDSS2, which synthesizes PS from phosphatidylethanolamine (PE). The therapeutic strategies for this compound are based on the cellular consequences of PTDSS1 inhibition in different biological contexts.

Oncology: Synthetic Lethality in PTDSS2-Deficient Cancers

A significant number of human cancers exhibit a homozygous deletion of the PTDSS2 gene. In these cancer cells, the sole reliance on PTDSS1 for PS synthesis creates a critical vulnerability. Inhibition of PTDSS1 by this compound in PTDSS2-deleted cancer cells leads to a dramatic depletion of intracellular PS, triggering a cascade of events culminating in cell death.[1]

This process involves:

  • Endoplasmic Reticulum (ER) Stress: The depletion of PS, a crucial component of the ER membrane, disrupts ER homeostasis and activates the unfolded protein response (UPR), leading to significant ER stress.[1]

  • Immunogenic Cell Death (ICD): The ER stress-induced cell death is immunogenic in nature. This is characterized by the release of damage-associated molecular patterns (DAMPs), such as high mobility group box 1 (HMGB1), from the dying cancer cells.[2] These DAMPs act as "danger signals" to the immune system.

  • Activation of Anti-Tumor Immunity: The released DAMPs promote the maturation and activation of dendritic cells (DCs), which are potent antigen-presenting cells. Activated DCs can then prime an adaptive anti-tumor immune response, leading to the destruction of cancer cells.[1]

cluster_0 PTDSS2-Deficient Cancer Cell cluster_1 Tumor Microenvironment This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 inhibits PS_Synthesis Phosphatidylserine (PS) Synthesis PTDSS1->PS_Synthesis PS_Depletion PS Depletion PS_Synthesis->PS_Depletion blockade ER_Stress ER Stress PS_Depletion->ER_Stress ICD Immunogenic Cell Death ER_Stress->ICD DAMPs DAMPs Release (e.g., HMGB1) ICD->DAMPs DC Dendritic Cell (DC) DAMPs->DC activates T_Cell Anti-Tumor T-Cell DC->T_Cell primes Tumor_Cell_Lysis Tumor Cell Lysis T_Cell->Tumor_Cell_Lysis

Caption: Mechanism of this compound in PTDSS2-deficient cancer.
Cholesterol Metabolism: Activation of the SREBP Pathway

Inhibition of PTDSS1 by this compound has been shown to allosterically inhibit the enzyme, leading to a reduction in cellular PS levels. This decrease in a key membrane phospholipid appears to trigger the activation of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. The SREBP family of transcription factors are master regulators of cholesterol and fatty acid synthesis.

The proposed mechanism involves:

  • SREBP Activation: Reduced PS levels are sensed, leading to the proteolytic cleavage and activation of SREBP2.

  • Increased LDL Receptor Expression: Activated SREBP2 translocates to the nucleus and upregulates the transcription of genes involved in cholesterol homeostasis, most notably the gene for the low-density lipoprotein receptor (LDLR).

  • Enhanced LDL Uptake: Increased expression of LDLR on the cell surface leads to enhanced uptake of LDL cholesterol from the circulation into the cells.

This mechanism suggests a potential therapeutic application for this compound in lowering plasma LDL cholesterol levels.[3]

cluster_0 Hepatocyte This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 inhibits PS_Synthesis PS Synthesis PTDSS1->PS_Synthesis SREBP_Activation SREBP Pathway Activation PS_Synthesis->SREBP_Activation triggers LDLR_Gene LDLR Gene Expression SREBP_Activation->LDLR_Gene upregulates LDLR_Protein LDL Receptor (LDLR) LDLR_Gene->LDLR_Protein leads to LDL_Uptake Cellular LDL Uptake LDLR_Protein->LDL_Uptake mediates Plasma_LDL Plasma LDL Cholesterol LDL_Uptake->Plasma_LDL reduces

Caption: Proposed mechanism of this compound in cholesterol metabolism.

Preclinical Efficacy Data (Oncology)

The anti-tumor activity of this compound has been evaluated in several preclinical xenograft models of human cancers with PTDSS2 deletion. The following tables summarize the key findings from these in vivo studies.

Table 1: In Vivo Efficacy of this compound in Subcutaneous Xenograft Models
Cell LineCancer TypeAnimal ModelDosage and AdministrationTreatment DurationKey OutcomesReference
HCT116 PTDSS2-KOColorectal CarcinomaNude Mice10, 30, 100 mg/kg, p.o., daily28 daysDose-dependent tumor regression observed. No significant body weight loss.[2]
A375 PTDSS2-KOMelanomaNude Mice10, 30, 100 mg/kg, p.o., daily11 daysDose-dependent tumor regression observed. No significant body weight loss.[2]

Note: p.o. = oral administration

Table 2: In Vivo Efficacy of this compound in an Intravenous Xenograft Model
Cell LineCancer TypeAnimal ModelDosage and AdministrationTreatment DurationKey OutcomesReference
Jeko-1Mantle Cell LymphomaNude Mice10, 30, 100 mg/kg, p.o., daily21 daysInhibited colonization of Jeko-1 cells in the bone marrow. Prolonged survival at 30 and 100 mg/kg doses.[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of this compound.

In Vivo Xenograft Studies

start Start cell_culture 1. Cancer Cell Culture (e.g., HCT116 PTDSS2-KO) start->cell_culture implantation 2. Subcutaneous Implantation (1x10^7 cells/mouse) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (to 100-300 mm³) implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Oral Administration (Vehicle or this compound) randomization->treatment monitoring 6. Tumor Volume & Body Weight Measurement treatment->monitoring end End of Study monitoring->end

Caption: Workflow for in vivo subcutaneous xenograft studies.
  • Cell Lines and Culture: Human cancer cell lines with and without PTDSS2 deletion (e.g., HCT116 PTDSS2-KO, A375 PTDSS2-KO) are cultured under standard conditions.[2]

  • Animal Models: Immunodeficient mice (e.g., nude mice, NOD/SCID mice) are typically used to prevent rejection of the human tumor xenografts.[2][4]

  • Tumor Implantation: For subcutaneous models, a suspension of cancer cells (e.g., 1 x 107 HCT116 cells) is injected into the flank of the mice.[2] For intravenous models, cells are injected via the tail vein to mimic metastasis.[4]

  • Treatment: Once tumors reach a palpable size (e.g., 100-300 mm³), mice are randomized into treatment groups. This compound is administered orally, typically once daily, at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group receives the formulation without the active compound.[2]

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity. For survival studies, the time to a predetermined endpoint (e.g., tumor size limit, morbidity) is recorded.[2][4]

In Vitro Cell-Free PTDSS1/2 Inhibition Assay
  • Enzyme Source: Microsomal fractions containing human PTDSS1 or PTDSS2 are prepared from Sf9 insect cells infected with baculovirus expressing the respective enzymes.

  • Reaction: The enzyme fraction is incubated with a reaction mixture containing L-[14C]-serine (as a tracer), a phospholipid substrate (phosphatidylcholine for PTDSS1 or phosphatidylethanolamine for PTDSS2), and varying concentrations of this compound.

  • Detection: The amount of radiolabeled phosphatidylserine produced is quantified using scintillation counting to determine the inhibitory activity of this compound.

Cellular Phosphatidylserine Synthesis Assay
  • Cell Culture: Cancer cells (e.g., HCT116 parental and PTDSS2-KO) are seeded in 96-well plates.[2]

  • Treatment: Cells are treated with varying concentrations of this compound in the presence of L-[14C]-serine.[2]

  • Lipid Extraction and Analysis: After incubation, total lipids are extracted from the cells. The amount of [14C]-phosphatidylserine is quantified by thin-layer chromatography (TLC) followed by autoradiography or scintillation counting to assess the inhibition of cellular PS synthesis.[2]

Immunogenic Cell Death Marker Analysis (HMGB1 ELISA)
  • Cell Culture and Treatment: PTDSS2-deficient cancer cells (e.g., HCT116 PTDSS2-KO) are treated with this compound for a specified period (e.g., 48 hours).[2]

  • Sample Collection: The cell culture supernatant is collected.[2]

  • ELISA: The concentration of HMGB1 in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions. An increase in extracellular HMGB1 is indicative of immunogenic cell death.[2]

Future Directions and Conclusion

The preclinical data for this compound strongly support its potential as a novel therapeutic agent, particularly in the oncology setting for cancers harboring a PTDSS2 deletion. The synthetic lethal approach is a clinically validated strategy, and the ability of this compound to induce an anti-tumor immune response is a highly desirable characteristic for modern cancer therapies. Further investigation into combination therapies, for example with immune checkpoint inhibitors, is warranted.

The potential for this compound to lower LDL cholesterol via activation of the SREBP pathway presents an intriguing, albeit less developed, therapeutic avenue. Quantitative in vivo studies are needed to validate this mechanism and assess its potential clinical translatability.

References

DS55980254 for B-cell lymphoma research

Author: BenchChem Technical Support Team. Date: November 2025

[No title] 1

[2] Targeting the B-cell receptor pathway in B-cell malignancies - PubMed (2013-05-01) The B-cell receptor (BCR) is a key component of normal B-cell development and adaptive immunity. The BCR is composed of a surface immunoglobulin, which recognizes specific antigens, and a signaling component that is composed of CD79A and CD79B heterodimers. Antigen binding to the BCR initiates a signaling cascade that is mediated by a series of kinases, including spleen tyrosine kinase (SYK), Bruton's tyrosine kinase (BTK), and the delta and gamma isoforms of phosphoinositide 3-kinase (PI3K). The importance of the BCR signaling pathway in the pathogenesis of B-cell malignancies is highlighted by the recent discovery of mutations of key components of this pathway, including CD79A/B, in a significant subset of patients with diffuse large B-cell lymphoma (DLBCL). In addition, recent clinical trials of small-molecule inhibitors of SYK, BTK, and PI3K have demonstrated remarkable activity in a broad range of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, follicular lymphoma, and DLBCL. In this review, we will discuss the normal function of the BCR signaling pathway, the genetic and epigenetic alterations of this pathway in B-cell malignancies, and the recent clinical data on specific inhibitors of this pathway. ... (2013-05-01)

  • Substances

  • Phosphatidylinositol 3-Kinases.

  • Agammaglobulinaemia Tyrosine Kinase.

  • Intracellular Signaling Peptides and Proteins.

  • Protein-Tyrosine Kinases.

  • Syk Kinase. ... (2013-05-01) Antigen binding to the BCR initiates a signaling cascade that is mediated by a series of kinases, including spleen tyrosine kinase (SYK), Bruton's tyrosine kinase (BTK), and the delta and gamma isoforms of phosphoinositide 3-kinase (PI3K). The importance of the BCR signaling pathway in the pathogenesis of B-cell malignancies is highlighted by the recent discovery of mutations of key components of this pathway, including CD79A/B, in a significant subset of patients with diffuse large B-cell lymphoma (DLBCL). ... (2013-05-01) The B-cell receptor (BCR) is a key component of normal B-cell development and adaptive immunity. The BCR is composed of a surface immunoglobulin, which recognizes specific antigens, and a signaling component that is composed of CD79A and CD79B heterodimers. ... (2013-05-01) In this review, we will discuss the normal function of the BCR signaling pathway, the genetic and epigenetic alterations of this pathway in B-cell malignancies, and the recent clinical data on specific inhibitors of this pathway. 3 DS55980254: A Novel PTDSS1 Inhibitor for B-cell Lymphoma Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an orally active and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1), a critical enzyme in the synthesis of phosphatidylserine (PS).[4] Emerging research has identified PTDSS1 as a promising therapeutic target in B-cell lymphomas, a group of cancers that rely heavily on PS synthesis for survival.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further investigation into its therapeutic potential.

Core Mechanism of Action

This compound functions by specifically inhibiting PTDSS1, one of the two enzymes responsible for PS synthesis in mammalian cells.[4][7] PTDSS1 catalyzes the conversion of phosphatidylcholine (PC) to PS.[8] In B-cell lymphoma cells, which exhibit a high dependency on PS, the inhibition of PTDSS1 leads to a significant reduction in intracellular PS levels.[5][6] This disruption of phospholipid homeostasis has profound downstream effects, ultimately triggering apoptotic cell death.[5]

A key consequence of PTDSS1 inhibition is the alteration of the plasma membrane's phospholipid composition. This imbalance lowers the activation threshold of the B-cell receptor (BCR), a crucial signaling pathway for B-cell survival and proliferation.[5][6] The aberrant, spontaneous hyperactivation of the BCR signaling cascade leads to an increase in downstream signaling, including elevated intracellular calcium levels, which culminates in apoptosis.[5][6]

cluster_membrane Plasma Membrane cluster_cell B-cell Lymphoma Cell This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 Inhibits PS Phosphatidylserine (PS) PTDSS1->PS Synthesizes PC Phosphatidylcholine (PC) PC->PTDSS1 BCR B-cell Receptor (BCR) PS->BCR Maintains Threshold Ca_signaling Ca²⁺ Signaling BCR->Ca_signaling Hyperactivates Ca_ion Ca²⁺ Ca_ion->Ca_signaling Apoptosis Apoptosis Ca_signaling->Apoptosis Induces cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Mouse Immunocompromised Mice Vehicle Vehicle Control (0.5% MC) Mouse->Vehicle Daily Oral Administration DS_10 This compound (10 mg/kg) Mouse->DS_10 Daily Oral Administration DS_30 This compound (30 mg/kg) Mouse->DS_30 Daily Oral Administration DS_100 This compound (100 mg/kg) Mouse->DS_100 Daily Oral Administration Jeko1 Jeko-1-Luc Cells (Mantle Cell Lymphoma) Jeko1->Mouse Intravenous Injection Imaging In Vivo Imaging (Bioluminescence) Vehicle->Imaging Survival Survival Analysis Vehicle->Survival DS_10->Imaging DS_10->Survival DS_30->Imaging DS_30->Survival DS_100->Imaging DS_100->Survival

References

Allosteric Inhibition of PTDSS1 by DS55980254: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylserine synthase 1 (PTDSS1) is a critical enzyme in the biosynthesis of phosphatidylserine (PS), a key phospholipid involved in various cellular processes, including signaling and membrane structure. The dysregulation of PTDSS1 activity has been implicated in several diseases, including cancer. DS55980254 has emerged as a potent and selective allosteric inhibitor of PTDSS1, demonstrating significant therapeutic potential. This technical guide provides an in-depth overview of the allosteric inhibition of PTDSS1 by this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visualization of the associated signaling pathways.

Introduction to PTDSS1 and the Inhibitor this compound

PTDSS1 catalyzes the conversion of phosphatidylcholine (PC) or phosphatidylethanolamine (PE) to phosphatidylserine (PS) in the endoplasmic reticulum. This process is vital for maintaining cellular homeostasis. This compound is an orally active small molecule that selectively inhibits PTDSS1 without significantly affecting its isoform, PTDSS2. Recent structural studies have confirmed that this compound binds to an allosteric site on PTDSS1, leading to the modulation of its enzymatic activity. This targeted inhibition has been shown to induce synthetic lethality in cancer cells harboring a deletion of the PTDSS2 gene, highlighting a promising therapeutic strategy.

Quantitative Data: Inhibitory Potency of this compound

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound against PTDSS1.

ParameterEnzyme/Cell LineValueReference
IC50 Human PTDSS1 (cell-free)100 nM[1]
IC50 Human PTDSS2 (cell-free)>10,000 nM[2]
Effect on Cell Growth (IC50) PTDSS2-KO HCT116Potent Inhibition[1]
Effect on Cell Growth (IC50) Parental HCT116Weak Inhibition[1]
In vivo Efficacy PTDSS2-KO HCT116 XenograftTumor Regression (10-30 mg/kg, daily, p.o.)[1]
In vivo Efficacy PTDSS2-KO A375 XenograftTumor Regression (10-30 mg/kg, daily, p.o.)[1]

Mechanism of Action and Signaling Pathways

The allosteric inhibition of PTDSS1 by this compound triggers a cascade of cellular events, primarily impacting three major signaling pathways: the Endoplasmic Reticulum (ER) Stress/Unfolded Protein Response (UPR), B-cell receptor (BCR) signaling, and the Sterol Regulatory Element-Binding Protein (SREBP) pathway.

PTDSS1 Catalytic Cycle and Allosteric Inhibition

The following diagram illustrates the enzymatic reaction of PTDSS1 and the point of inhibition by this compound.

PTDSS1_Inhibition PC Phosphatidylcholine (PC) PTDSS1 PTDSS1 Enzyme PC->PTDSS1 Substrate Serine L-Serine Serine->PTDSS1 Substrate PS Phosphatidylserine (PS) PTDSS1->PS Product Choline Choline PTDSS1->Choline Byproduct This compound This compound This compound->PTDSS1 Allosteric Inhibition

PTDSS1 catalytic cycle and allosteric inhibition by this compound.
Induction of ER Stress and the Unfolded Protein Response (UPR)

Inhibition of PTDSS1, particularly in PTDSS2-deficient cells, leads to a significant depletion of PS, which disrupts the lipid homeostasis of the endoplasmic reticulum, thereby inducing ER stress and activating the Unfolded Protein Response (UPR).

ER_Stress_UPR cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 Inhibits PS_depletion Phosphatidylserine Depletion PTDSS1->PS_depletion Leads to ER_Stress ER Stress PS_depletion->ER_Stress PERK PERK activation ER_Stress->PERK IRE1 IRE1α activation ER_Stress->IRE1 ATF6 ATF6 activation ER_Stress->ATF6 eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Translational Upregulation CHOP CHOP ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis Promotes

PTDSS1 inhibition-induced ER stress and UPR activation.
Modulation of B-Cell Receptor (BCR) Signaling

In B-cell lymphoma, inhibition of PTDSS1 and the resulting phospholipid imbalance lowers the activation threshold of the B-cell receptor (BCR), leading to hyperactivation, increased intracellular calcium, and ultimately apoptosis.

BCR_Signaling This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 Inhibits Phospholipid_Imbalance Phospholipid Imbalance PTDSS1->Phospholipid_Imbalance Leads to BCR B-Cell Receptor (BCR) Phospholipid_Imbalance->BCR Lowers activation threshold BCR_Hyperactivation BCR Hyperactivation BCR->BCR_Hyperactivation Ca_Signaling Increased Ca2+ Signaling BCR_Hyperactivation->Ca_Signaling Apoptosis Apoptosis Ca_Signaling->Apoptosis

Effect of PTDSS1 inhibition on BCR signaling in B-cell lymphoma.
Activation of the SREBP Pathway

Recent cryo-EM studies have revealed that allosteric inhibition of PTDSS1 by this compound activates the SREBP pathway, which in turn enhances the expression of LDL receptors and increases cellular LDL uptake.

SREBP_Pathway This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 Allosteric Inhibition SREBP_Activation SREBP Pathway Activation PTDSS1->SREBP_Activation Leads to LDL_Receptor LDL Receptor Expression SREBP_Activation->LDL_Receptor Enhances LDL_Uptake Increased Cellular LDL Uptake LDL_Receptor->LDL_Uptake

Activation of the SREBP pathway by PTDSS1 inhibition.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of PTDSS1 by this compound.

Cell-Free PS Synthesis Pulse Chase Assay

This assay measures the direct inhibitory effect of this compound on PTDSS1 enzymatic activity.

Materials:

  • PTDSS1-expressing Sf9 cell membrane fraction (enzyme source)

  • Reaction buffer: 50 mmol/L Hepes-NaOH (pH 7.5), 5 mmol/L CaCl₂

  • L-[¹⁴C(U)]-serine

  • This compound at various concentrations

  • 96-well plates

  • 10 mmol/L EDTA (stop solution)

  • Unifilter-96 GF/C plates and harvester

  • Scintillation counter

Procedure:

  • Prepare reaction solutions containing reaction buffer, L-[¹⁴C(U)]-serine, the PTDSS1-expressing Sf9 cell membrane fraction, and varying concentrations of this compound.

  • Add 100 µL of the reaction solutions to each well of a 96-well plate.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of 10 mmol/L EDTA.

  • Recover the Sf9 cell membrane fractions using a Unifilter-96 GF/C plate and a harvester.

  • Measure the radioactivity of the captured membrane fractions using a scintillation counter to determine the amount of newly synthesized [¹⁴C]-PS.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based PS Synthesis Pulse Chase Assay

This assay evaluates the effect of this compound on de novo PS synthesis in intact cells.

Materials:

  • PTDSS2-KO and parental HCT116 cells

  • 96-well plates

  • Minimum essential medium supplemented with 10% dialyzed bovine serum

  • L-[U-¹⁴C]-serine

  • PBS

  • Methanol

  • Methyl tert-butyl ether

Procedure:

  • Seed cells at 4 × 10⁴ cells/well in a 96-well plate and culture overnight.

  • Treat the cells with varying concentrations of this compound for a predetermined time.

  • Replace the medium with fresh medium containing 5 µCi/mL L-[U-¹⁴C]-serine.

  • Incubate for 30 minutes.

  • Wash the cells with PBS.

  • Add methanol to each well and incubate for 30 minutes at room temperature to extract lipids.

  • Recover the methanol extract and mix with methyl tert-butyl ether for phase separation.

  • Collect the lipid-containing phase and measure radioactivity using a scintillation counter.

  • Normalize the results to the total protein content in parallel wells.

Western Blotting for ER Stress Markers

This protocol is for detecting the upregulation of key UPR proteins following treatment with this compound.

Materials:

  • PTDSS2-KO cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p-PERK (Thr980), ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat PTDSS2-KO cells with this compound or vehicle control for the desired time.

  • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to the loading control.

Calcium Flux Assay in B-cells

This assay measures changes in intracellular calcium concentration in B-cell lymphoma lines after PTDSS1 inhibition.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • This compound

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Cell loading buffer (e.g., RPMI with 2% FCS and 25 mM HEPES)

  • BCR agonist (e.g., anti-IgM F(ab')₂)

  • Fluorometer or flow cytometer capable of measuring calcium flux

Procedure:

  • Treat B-cells with this compound or vehicle control.

  • Load the cells with a calcium indicator dye (e.g., 1.5 µM Indo-1 AM with Pluronic F-127) by incubating for 45 minutes at 37°C in the dark.

  • Wash the cells twice with buffer.

  • Resuspend the cells in the appropriate buffer and allow them to equilibrate.

  • Establish a baseline fluorescence reading.

  • Add the BCR agonist and immediately begin recording the fluorescence signal over time.

  • Analyze the change in fluorescence intensity or ratio to determine the intracellular calcium concentration changes.

Summary and Future Directions

This compound is a highly selective and potent allosteric inhibitor of PTDSS1 with significant preclinical activity, particularly in cancers with PTDSS2 deletion. Its mechanism of action involves the induction of ER stress, modulation of BCR signaling, and activation of the SREBP pathway. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of PTDSS1 inhibition. Future research should focus on elucidating the detailed structural basis of its allosteric inhibition, further exploring the downstream consequences of SREBP pathway activation, and conducting clinical trials to evaluate the safety and efficacy of this compound in relevant patient populations.

References

Methodological & Application

Application Notes and Protocols for DS55980254 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration and dosing of DS55980254, a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1). The following information is intended for use in preclinical research settings.

Compound Information

Compound NameTargetMechanism of Action
This compoundPhosphatidylserine Synthase 1 (PTDSS1)Orally active inhibitor that blocks the synthesis of intracellular phosphatidylserine. This disrupts the balance of cell membrane phospholipids and can activate the B cell receptor (BCR) signaling pathway.[1] It has also been shown to activate SREBP pathways.[2]

In Vivo Dosing and Administration Protocols

The following tables summarize established in vivo dosing regimens for this compound in various murine cancer models.

Table 1: Dosing Protocols for Xenograft Models
Animal ModelCell LineDosageAdministration RouteDosing ScheduleVehicleStudy Endpoints
Jeko-1 Xenograft Mouse ModelJeko-1 (human mantle cell lymphoma)10, 30, 100 mg/kgOral (p.o.)Once daily for 21 days0.5% MethylcelluloseInhibition of Jeko-1 cell colonization in bone marrow, prolonged survival.[1][3]
HCT116 Xenograft ModelHCT116 wild-type and PTDSS2-KO#3Not specifiedOral (p.o.)Once daily for 14 days (wild-type) or 28 days (PTDSS2-KO)0.5% MethylcelluloseTumor volume, body weight.[4]
A375 Xenograft ModelA375 PTDSS2-KO#54Not specifiedOral (p.o.)Once daily for 11 days0.5% MethylcelluloseTumor volume, body weight.[4]
Ramos Xenograft ModelRamos (human Burkitt's lymphoma)Not specifiedOral (p.o.)Not specifiedNot specifiedTumor growth suppression.[3]
Table 2: Dosing Protocol for Syngeneic Model
Animal ModelCell LineDosageAdministration RouteDosing ScheduleVehicleStudy Endpoints
BALB/cAJcl miceCT26.WT and CT26.WT Pss2-KO#1100 mg/kgOral (p.o.)Once daily for 13 daysNot specifiedAntitumor activity.[4]
Table 3: Toxicity Study Protocol
Animal ModelDosageAdministration RouteDosing ScheduleVehicleStudy Endpoints
Crl:CD1(ICR) mice100, 300, 1000 mg/kgOral (p.o.) gavageOnce daily for 14 days0.5% MethylcelluloseOrgan weight, histopathology, hematology, serum chemistry.[4]

Experimental Protocols

Preparation of Dosing Solution

For 0.5% Methylcellulose Vehicle:

  • Weigh the required amount of this compound.

  • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

  • Suspend the weighed this compound in the 0.5% methylcellulose solution to achieve the desired final concentration.

  • Vortex thoroughly before each administration to ensure a uniform suspension.

For Corn Oil Vehicle:

  • Prepare a stock solution of this compound in DMSO (e.g., 50.0 mg/mL).[1]

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.[1]

  • Mix thoroughly to ensure a uniform solution.[1]

Note: The solubility in corn oil may be limited, and this protocol is suggested for dosing periods not exceeding half a month.[1]

Animal Handling and Tumor Inoculation
  • Xenograft Models (HCT116, A375):

    • Female CAnN.Cg-Foxn1[nu]/CrlCrlj mice are used.[4]

    • HCT116 (1 x 10⁷ cells/head) or A375 (1 x 10⁶ cells/head) cells are transplanted subcutaneously into the right axillary region.[4]

    • Treatment is initiated when the tumor volume reaches 100 to 300 mm³.[4]

    • Tumor volume is calculated using the formula: (major axis × minor axis × minor axis) / 2.[4]

  • Xenograft Model (Jeko-1):

    • Female NSG mice (6-weeks-old) are used.[3]

    • One million Jeko-1-Luc cells in 200 µl D-PBS are injected intravenously.[3]

    • Mice are randomly grouped the day after injection, and treatment is initiated.[3]

  • Syngeneic Model (CT26.WT):

    • Female BALB/cAJcl-nu/nu or BALB/cAJcl mice are used.[4]

    • A mixture of CT26.WT and CT26.WT Pss2-KO#1 cells (5:95 ratio) at 3 x 10⁵ cells/head are transplanted subcutaneously into the right axillary region.[4]

    • Treatment is initiated the day after inoculation.[4]

Administration of this compound
  • Administer the prepared this compound suspension or solution orally (p.o.) via gavage.

  • The volume of administration should be based on the individual animal's body weight.

  • Administer once daily for the duration specified in the respective protocols.

Monitoring and Endpoint Analysis
  • Monitor animal body weight and tumor volume regularly (e.g., daily or every other day).[4]

  • For survival studies, monitor animals daily and euthanize when moribund criteria are met.

  • At the end of the study, euthanize animals and collect tissues and organs for further analysis (e.g., organ weight assessment, histopathology).[4]

  • Collect blood samples for hematology and serum chemistry analysis.[4]

  • For Jeko-1 xenograft models, in vivo bioluminescence imaging can be used to assess tumor burden.[3]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound Action cluster_1 Downstream Effects in B-Cell Lymphoma This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 Inhibits PS_Synthesis Phosphatidylserine (PS) Synthesis PTDSS1->PS_Synthesis Catalyzes Phospholipid_Imbalance Phospholipid Imbalance PS_Synthesis->Phospholipid_Imbalance BCR_Signaling BCR Signaling Hyperactivation Phospholipid_Imbalance->BCR_Signaling Leads to Ca_Signaling Ca2+ Signaling Aberrant Elevation BCR_Signaling->Ca_Signaling Apoptosis Apoptotic Cell Death Ca_Signaling->Apoptosis

Caption: Signaling pathway of this compound in B-cell lymphoma.

G cluster_workflow In Vivo Dosing Experimental Workflow start Start animal_model Select Animal Model (e.g., Xenograft, Syngeneic) start->animal_model cell_inoculation Tumor Cell Inoculation (Subcutaneous or Intravenous) animal_model->cell_inoculation tumor_growth Allow Tumor Growth (to 100-300 mm³ for SC models) cell_inoculation->tumor_growth randomization Randomize Animals into Groups tumor_growth->randomization treatment Oral Administration of this compound (Once daily for specified duration) randomization->treatment monitoring Monitor Tumor Volume, Body Weight, and Survival treatment->monitoring endpoint Endpoint Analysis: - Tissue/Organ Collection - Histopathology - Blood Analysis monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo studies with this compound.

References

Preparing DS55980254 for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS55980254 is a potent and selective orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1), a critical enzyme in the synthesis of the phospholipid phosphatidylserine (PS).[1] Inhibition of PTDSS1 disrupts the balance of cellular phospholipids, leading to downstream effects on key signaling pathways. This document provides detailed application notes and protocols for the preparation and in vivo evaluation of this compound in animal models, focusing on its application in B-cell lymphoma and general toxicity assessment.

Mechanism of Action

This compound selectively inhibits PTDSS1, which catalyzes the conversion of phosphatidylcholine (PC) to phosphatidylserine (PS).[2][3] This inhibition leads to a reduction in cellular PS levels and an accumulation of other phospholipids, which in turn can trigger distinct cellular responses in different contexts. Two key pathways affected are the B-cell receptor (BCR) signaling pathway and the sterol regulatory element-binding protein (SREBP) pathway.[1][4]

In B-cell lymphomas, the altered phospholipid composition of the plasma membrane hyperactivates the BCR signaling cascade, leading to increased intracellular calcium levels and subsequent apoptotic cell death.[2][5]

Additionally, PTDSS1 inhibition by this compound has been shown to activate the SREBP pathway, which plays a central role in cholesterol homeostasis.[4] This activation leads to increased expression of the low-density lipoprotein (LDL) receptor, suggesting a potential therapeutic application in cholesterol management.[4]

Signaling Pathway Diagrams

BCR_Signaling_Pathway This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 inhibits PS Phosphatidylserine (PS) Synthesis PTDSS1->PS Phospholipid_Imbalance Plasma Membrane Phospholipid Imbalance PS->Phospholipid_Imbalance maintains balance BCR B-Cell Receptor (BCR) Hyperactivation Phospholipid_Imbalance->BCR induces PLCg2 PLCγ2 BCR->PLCg2 activates IP3 IP3 PLCg2->IP3 generates Ca_increase Increased Intracellular Ca²⁺ IP3->Ca_increase triggers Apoptosis Apoptosis Ca_increase->Apoptosis leads to

Caption: BCR Signaling Hyperactivation by this compound.

SREBP_Pathway_Activation This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 inhibits SREBP_Pathway SREBP Pathway PTDSS1->SREBP_Pathway negatively regulates LDLR_Expression LDL Receptor Expression SREBP_Pathway->LDLR_Expression activates LDL_Uptake Increased Cellular LDL Uptake LDLR_Expression->LDL_Uptake results in

Caption: SREBP Pathway Activation by this compound.

In Vivo Efficacy Model: Jeko-1 Xenograft in Mice

This protocol details the use of this compound in a Jeko-1 mantle cell lymphoma xenograft mouse model to assess its anti-tumor efficacy.[2]

Experimental Workflow

Jeko1_Xenograft_Workflow Start Start Cell_Culture Jeko-1 Cell Culture Start->Cell_Culture Cell_Injection Intravenous Injection of Jeko-1 Cells Cell_Culture->Cell_Injection Grouping Randomize Mice into Groups Cell_Injection->Grouping Treatment Oral Administration of this compound or Vehicle Grouping->Treatment Monitoring Monitor Tumor Growth (Bioluminescence) Treatment->Monitoring Endpoint Endpoint Analysis: Bone Marrow Colonization, Survival Monitoring->Endpoint End End Endpoint->End

Caption: Jeko-1 Xenograft Experimental Workflow.

Materials
  • Jeko-1 human mantle cell lymphoma cell line (luciferase-expressing)

  • Immunodeficient mice (e.g., NOD/SCID or similar)

  • This compound

  • Vehicle for formulation (see below)

  • Cell culture medium and reagents

  • D-Luciferin for in vivo imaging

  • In vivo imaging system (IVIS or equivalent)

Formulation of this compound for Oral Administration

This compound can be formulated for oral gavage using one of the following protocols. The vehicle used in the Jeko-1 xenograft study was 0.5% methylcellulose.[2]

Protocol 1: Aqueous-based Formulation [1]

  • Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/mL).

  • In a sterile tube, add 400 µL of PEG300 per 1 mL of final solution.

  • Add 100 µL of the this compound DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex until a clear solution is obtained.

Protocol 2: Oil-based Formulation [1]

  • Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/mL).

  • In a sterile tube, add 900 µL of corn oil per 1 mL of final solution.

  • Add 100 µL of the this compound DMSO stock solution.

  • Vortex thoroughly to ensure a uniform suspension.

Protocol 3: Methylcellulose-based Suspension [3]

  • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

  • Weigh the required amount of this compound.

  • Add a small amount of the 0.5% methylcellulose solution to the powder to create a paste.

  • Gradually add the remaining vehicle while triturating to achieve a homogenous suspension at the desired concentration.

Experimental Protocol
  • Cell Culture: Culture Jeko-1 cells expressing luciferase according to standard protocols.

  • Cell Implantation: Harvest and resuspend Jeko-1 cells in sterile PBS or serum-free medium. Inject 1 x 10^7 cells intravenously into each mouse.[6]

  • Grouping: After tumor engraftment is confirmed (e.g., by initial bioluminescence imaging), randomize mice into treatment and control groups.

  • Treatment:

    • Administer this compound orally once daily for 21 days.[1][2]

    • Dose levels can range from 10 to 100 mg/kg.[1][2]

    • The control group should receive the corresponding vehicle.

  • Monitoring:

    • Monitor tumor burden weekly using in vivo bioluminescence imaging. Inject mice intraperitoneally with D-luciferin (150 mg/kg) and image after 10-20 minutes.[2]

    • Record body weight and monitor for any signs of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize mice and harvest bone marrow to quantify tumor cell colonization.

    • Alternatively, monitor survival as the primary endpoint.

Quantitative Data Summary
ParameterJeko-1 Xenograft Model
Cell Line Jeko-1 (luciferase-expressing)
Mouse Strain Immunodeficient (e.g., NOD/SCID)
Administration Route Oral (gavage)
Dosage 10, 30, 100 mg/kg
Frequency Once daily
Duration 21 days
Vehicle 0.5% Methylcellulose
Primary Endpoints Inhibition of Jeko-1 cell colonization in bone marrow, prolonged survival

14-Day Repeated Dose Toxicity Study in Mice

This protocol outlines a 14-day study to assess the general toxicity profile of this compound when administered orally to mice.[3]

Experimental Workflow

Toxicity_Study_Workflow Start Start Acclimatization Acclimatize Mice (1 week) Start->Acclimatization Grouping Randomize Mice into Dose Groups Acclimatization->Grouping Dosing Daily Oral Dosing (14 days) Grouping->Dosing Observation Daily Clinical Observation Dosing->Observation Data_Collection Weekly Body Weight & Food Consumption Dosing->Data_Collection Observation->Data_Collection Necropsy Necropsy on Day 15 Data_Collection->Necropsy Analysis Organ Weight, Histopathology, Hematology, Serum Chemistry Necropsy->Analysis End End Analysis->End

Caption: 14-Day Toxicity Study Experimental Workflow.

Materials
  • Healthy, young adult mice (e.g., Crl:CD1(ICR))[3]

  • This compound

  • Vehicle: 0.5% methylcellulose[3]

  • Standard laboratory animal diet and water

  • Equipment for blood collection, necropsy, and tissue processing

Experimental Protocol
  • Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the start of the study.

  • Grouping: Randomly assign animals to treatment and control groups (n=5 per group is suggested).[3]

  • Dosing:

    • Administer this compound by oral gavage once daily for 14 consecutive days.[3]

    • Suggested dose levels are 100, 300, and 1000 mg/kg.[3]

    • The control group receives the vehicle (0.5% methylcellulose) on the same schedule.

  • Observations:

    • Conduct clinical observations daily for signs of toxicity, morbidity, and mortality.

    • Record body weights at least weekly.

    • Measure food consumption at least weekly.

  • Terminal Procedures (Day 15):

    • Euthanize all animals.[3]

    • Collect blood samples via cardiac puncture or other appropriate method for hematology and serum chemistry analysis.

    • Perform a gross necropsy on all animals.

    • Collect and weigh major organs (e.g., liver, kidneys, spleen, heart, brain).

    • Preserve organs and tissues for histopathological examination.

Quantitative Data Summary
Parameter14-Day Repeated Dose Toxicity Study
Animal Model Crl:CD1(ICR) mice
Administration Route Oral (gavage)
Dosage 100, 300, 1000 mg/kg/day
Frequency Once daily
Duration 14 days
Vehicle 0.5% Methylcellulose
Key Assessments Clinical observations, body weight, organ weight, histopathology, hematology, serum chemistry
Reported Outcome No severe toxicity observed up to 1000 mg/kg/day

Conclusion

This compound is a promising PTDSS1 inhibitor with demonstrated in vivo activity in a B-cell lymphoma model and a favorable preclinical safety profile. The protocols provided herein offer a comprehensive guide for researchers to further investigate the therapeutic potential of this compound in relevant animal models. Careful attention to formulation and experimental design will be crucial for obtaining robust and reproducible results.

References

Vehicle Solution for Oral Gavage Administration of DS55980254

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

DS55980254 is a potent and selective, orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1) with an IC50 of 100 nM.[1][2] It effectively blocks the synthesis of intracellular phosphatidylserine.[3] This inhibition has been shown to activate the B cell receptor (BCR) signaling pathway and has demonstrated anti-tumor efficacy in preclinical models.[3][4] Furthermore, this compound has been found to allosterically inhibit PTDSS1, leading to the activation of SREBP pathways, which in turn enhances the expression of LDL receptors and increases cellular LDL uptake.[5] In certain cancer cells with PTDSS2 deletion, this compound can induce endoplasmic reticulum (ER) stress downstream of phosphatidylserine depletion.[1]

This document provides detailed protocols for the preparation of vehicle solutions for the oral gavage administration of this compound to support in vivo research applications. The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of the compound.

Data Presentation

The following table summarizes the recommended vehicle formulations for this compound, along with their known solubility and key characteristics.

Vehicle FormulationCompositionSolubilityNotes
Vehicle 1: Aqueous Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mLSuitable for studies requiring a clear solution.[3]
Vehicle 2: Oil-Based Formulation 10% DMSO, 90% Corn Oil≥ 5 mg/mLA suitable alternative, particularly for longer-term studies where the aqueous formulation may not be ideal.[3]
Vehicle 3: Suspension 0.5% Methylcellulose in WaterNot specifiedUsed in a 14-day repeated oral dose toxicity study in mice with doses up to 1000 mg/kg.[6]

Experimental Protocols

Materials and Equipment
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl), sterile

  • Corn oil

  • Methylcellulose

  • Sterile water for injection

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

  • Sterile conical tubes (15 mL and 50 mL)

  • Pipettes and sterile pipette tips

  • Analytical balance

  • Oral gavage needles (size appropriate for the animal model)

  • Syringes

Preparation of Vehicle 1: Aqueous Formulation

This protocol describes the preparation of 10 mL of a 5 mg/mL solution of this compound in an aqueous vehicle.

  • Prepare the this compound Stock Solution:

    • Weigh 50 mg of this compound powder and place it in a 15 mL sterile conical tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3]

  • Prepare the Vehicle Mixture:

    • In a separate 50 mL sterile conical tube, add 4 mL of PEG300.

    • Add 0.5 mL of Tween-80 to the PEG300 and mix well by vortexing.

  • Combine and Finalize the Formulation:

    • Slowly add the 1 mL of this compound stock solution to the PEG300 and Tween-80 mixture while vortexing.

    • Add 4.5 mL of sterile saline to the mixture.

    • Vortex thoroughly to ensure a clear, homogenous solution.

    • Visually inspect the solution for any precipitation. If precipitation occurs, the solution can be gently warmed or sonicated.[3]

Preparation of Vehicle 2: Oil-Based Formulation

This protocol describes the preparation of 10 mL of a 5 mg/mL solution of this compound in an oil-based vehicle.

  • Prepare the this compound Stock Solution:

    • Weigh 50 mg of this compound powder and place it in a 15 mL sterile conical tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved.

  • Combine and Finalize the Formulation:

    • In a separate 15 mL sterile conical tube, add 9 mL of corn oil.

    • Slowly add the 1 mL of this compound stock solution to the corn oil while vortexing.

    • Continue to vortex until the solution is homogenous.

Preparation of Vehicle 3: Suspension

This protocol describes the preparation of 10 mL of a suspension of this compound in 0.5% methylcellulose.

  • Prepare the 0.5% Methylcellulose Solution:

    • Heat 5 mL of sterile water to 60-70°C.

    • Slowly add 50 mg of methylcellulose to the hot water while stirring vigorously with a magnetic stirrer.

    • Once the methylcellulose is dispersed, remove the solution from the heat and add 5 mL of cold sterile water.

    • Continue stirring at room temperature until the solution is clear and viscous.

  • Prepare the this compound Suspension:

    • Weigh the desired amount of this compound powder and place it in a sterile tube.

    • Add a small amount of the 0.5% methylcellulose solution to the powder to create a paste.

    • Gradually add the remaining methylcellulose solution while vortexing to ensure a uniform suspension.

Visualizations

Experimental Workflow for Vehicle Preparation

G cluster_aqueous Aqueous Formulation cluster_oil Oil-Based Formulation cluster_admin Administration weigh_ds_aq Weigh this compound dissolve_dmso_aq Dissolve in DMSO weigh_ds_aq->dissolve_dmso_aq combine_aq Combine this compound solution with PEG/Tween mixture dissolve_dmso_aq->combine_aq mix_peg_tween Mix PEG300 & Tween-80 mix_peg_tween->combine_aq add_saline Add Saline combine_aq->add_saline final_solution_aq Final Aqueous Solution add_saline->final_solution_aq oral_gavage Oral Gavage to Animal Model final_solution_aq->oral_gavage Use for dosing weigh_ds_oil Weigh this compound dissolve_dmso_oil Dissolve in DMSO weigh_ds_oil->dissolve_dmso_oil add_corn_oil Add Corn Oil dissolve_dmso_oil->add_corn_oil final_solution_oil Final Oil-Based Solution add_corn_oil->final_solution_oil final_solution_oil->oral_gavage Use for dosing

Caption: Workflow for preparing aqueous and oil-based vehicle solutions of this compound.

Hypothetical Signaling Pathway Modulated by this compound

G This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 Inhibits PS Phosphatidylserine (PS) Synthesis PTDSS1->PS BCR_Signaling B Cell Receptor (BCR) Signaling Pathway PS->BCR_Signaling Modulates Cell_Death Apoptotic Cell Death BCR_Signaling->Cell_Death Leads to

References

Application Notes and Protocols for Cell-Based Assays Using DS55980254

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS55980254 is a potent and selective, orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1).[1] This enzyme is critical for the synthesis of phosphatidylserine (PS), an essential phospholipid component of cellular membranes.[2] Inhibition of PTDSS1 by this compound disrupts the balance of membrane phospholipids, leading to a cascade of cellular events with significant therapeutic potential in oncology. These application notes provide detailed protocols for key cell-based assays to investigate the mechanism of action and efficacy of this compound.

Mechanism of Action: this compound blocks the synthesis of intracellular phosphatidylserine. This selective inhibition has been shown to activate the B cell receptor (BCR) signaling pathway and the sterol regulatory element-binding protein (SREBP) pathway.[1][3] In cancer cells with a deletion of the PTDSS2 gene, this compound induces synthetic lethality by triggering an endoplasmic reticulum (ER) stress response, leading to immunogenic cell death.[2]

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in various assays.

Assay Type Metric Value Conditions Reference
Cell-Free PTDSS1 InhibitionIC50100 nMCell-free assay with purified human PTDSS1[4]
Cell-Free PTDSS2 InhibitionActivityNo inhibitionCell-free assay with purified human PTDSS2[4]
Cell Line Genetic Background Assay Metric Result Reference
HCT116PTDSS2-KOPS ProductionInhibitionDose-dependent decrease[4]
HCT116ParentalPS ProductionInhibitionWeak inhibition[4]
HCT116 PTDSS2-KO#3PTDSS2 KnockoutCell GrowthInhibitionDose-dependent decrease[4]
A375 PTDSS2-KO#54PTDSS2 KnockoutCell GrowthInhibitionDose-dependent decrease[4]
HCT116 PTDSS2-KO#3PTDSS2 KnockoutHMGB1 ReleaseInductionDose-dependent increase[2]
A375 PTDSS2-KO#54PTDSS2 KnockoutHMGB1 ReleaseInductionDose-dependent increase[2]
CT26.WT Pss2-KO#1PTDSS2 KnockoutHMGB1 ReleaseInductionDose-dependent increase[2]
HCT116 PTDSS2-KOPTDSS2 KnockoutER Stress Marker (BIP, DDIT3)InductionUpregulation observed[2]

Experimental Protocols

Cell Viability Assay (Synthetic Lethality)

This protocol determines the cytotoxic effect of this compound on cancer cells, particularly those with PTDSS2 deficiency.

Materials:

  • Cancer cell lines (e.g., PTDSS2-knockout and parental HCT116 or A375 cells)

  • This compound

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 - 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.01 nM to 10 µM.

    • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (no-cell control) from all other readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.

HMGB1 Release Assay (Immunogenic Cell Death)

This ELISA-based protocol quantifies the release of High Mobility Group Box 1 (HMGB1), a key marker of immunogenic cell death, from cells treated with this compound.

Materials:

  • Cancer cell lines (e.g., PTDSS2-knockout HCT116, A375, or CT26.WT)

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • Human HMGB1 ELISA Kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1-2 x 10^4 cells per well in a 96-well plate and incubate overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 48 hours.

  • Sample Collection:

    • Centrifuge the plate at 1000 x g for 10 minutes.

    • Carefully collect the cell culture supernatant for HMGB1 measurement.

  • ELISA Protocol:

    • Perform the HMGB1 ELISA according to the manufacturer's protocol. This typically involves:

      • Adding standards and samples to the pre-coated plate.

      • Incubating with a biotinylated detection antibody.

      • Incubating with a streptavidin-HRP conjugate.

      • Adding a substrate solution and stopping the reaction.

      • Measuring the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the concentration of HMGB1 in each sample based on the standard curve.

    • Plot the HMGB1 concentration against the this compound concentration to assess the dose-dependent effect.

Western Blot for ER Stress Markers

This protocol detects the upregulation of key endoplasmic reticulum (ER) stress markers, such as BiP (GRP78) and CHOP (DDIT3), in response to this compound treatment.

Materials:

  • Cancer cell lines (e.g., PTDSS2-knockout HCT116)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against BiP, CHOP, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Seed cells in 6-well plates and treat with this compound (e.g., 1-10 µM) for 24-48 hours.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the target protein bands to the loading control.

    • Compare the expression of ER stress markers in treated versus untreated cells.

Mandatory Visualizations

DS55980254_Signaling_Pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum (ER) BCR B Cell Receptor (BCR) LDL_Receptor LDL Receptor PTDSS1 PTDSS1 Phosphatidylserine Phosphatidylserine (PS) Synthesis PTDSS1->Phosphatidylserine Catalyzes SREBP_SCAP SREBP-SCAP Complex Golgi Golgi SREBP_SCAP->Golgi Translocates to (when PS is low) This compound This compound This compound->PTDSS1 Inhibits Phospholipid_Imbalance Membrane Phospholipid Imbalance Phosphatidylserine->Phospholipid_Imbalance Leads to (when inhibited) BCR_Signaling BCR Signaling Activation Phospholipid_Imbalance->BCR_Signaling ER_Stress ER Stress Phospholipid_Imbalance->ER_Stress Induces in PTDSS2-deficient cells BCR_Signaling->BCR nSREBP Nuclear SREBP (nSREBP) Golgi->nSREBP Cleavage Nucleus Nucleus nSREBP->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Upregulates Gene_Expression->LDL_Receptor e.g., LDL Receptor Immunogenic_Cell_Death Immunogenic Cell Death ER_Stress->Immunogenic_Cell_Death

Caption: Signaling pathways affected by this compound.

Cell_Viability_Assay_Workflow Start Start Seed_Cells 1. Seed Cells (96-well plate) Start->Seed_Cells Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Add_this compound 3. Add this compound (serial dilution) Incubate_24h->Add_this compound Incubate_48_72h 4. Incubate 48-72h Add_this compound->Incubate_48_72h Add_Reagent 5. Add CellTiter-Glo Reagent Incubate_48_72h->Add_Reagent Measure_Luminescence 6. Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data 7. Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Cell Viability Assay.

HMGB1_Release_Assay_Workflow Start Start Seed_and_Treat 1. Seed Cells and Treat with this compound Start->Seed_and_Treat Incubate_48h 2. Incubate 48h Seed_and_Treat->Incubate_48h Collect_Supernatant 3. Collect Supernatant Incubate_48h->Collect_Supernatant Perform_ELISA 4. Perform HMGB1 ELISA Collect_Supernatant->Perform_ELISA Measure_Absorbance 5. Measure Absorbance Perform_ELISA->Measure_Absorbance Analyze_Data 6. Analyze Data Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the HMGB1 Release Assay.

References

Application Notes: Establishing a PTDSS2 Knockout Model for Preclinical Evaluation of DS55980254

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phosphatidylserine (PS) is a crucial phospholipid involved in various cellular processes, including signaling, apoptosis, and membrane structure.[1] In mammalian cells, PS synthesis is carried out by two enzymes: Phosphatidylserine Synthase 1 (PTDSS1) and Phosphatidylserine Synthase 2 (PTDSS2).[2][3] While both enzymes produce PS, they utilize different substrates: PTDSS1 primarily uses phosphatidylcholine (PC), whereas PTDSS2 uses phosphatidylethanolamine (PE).[2][3] Recent studies have highlighted the potential of targeting PS synthesis in cancer therapy. Specifically, the compound DS55980254 has been identified as a potent and selective inhibitor of PTDSS1.[4][5] Interestingly, inhibition of PTDSS1 has been shown to be synthetically lethal in cancer cells that have a deletion of the PTDSS2 gene.[6] This suggests that creating a PTDSS2 knockout (KO) model is a critical step in evaluating the efficacy and mechanism of action of PTDSS1 inhibitors like this compound.

This document provides a detailed protocol for establishing a PTDSS2 knockout cell line model using CRISPR-Cas9 technology and its application in testing the therapeutic potential of this compound.

Rationale for PTDSS2 Knockout Model

The creation of a PTDSS2 knockout model is based on the principle of synthetic lethality. Cancer cells with a pre-existing loss of PTDSS2 become solely reliant on PTDSS1 for PS synthesis.[6] Inhibition of the remaining synthase, PTDSS1, by this compound leads to a profound depletion of cellular PS, triggering cell death.[7] This targeted approach offers a promising therapeutic window for cancers harboring PTDSS2 deletions. A PTDSS2 KO cell line serves as an invaluable in vitro model to:

  • Validate the synthetic lethal interaction between PTDSS2 loss and PTDSS1 inhibition.

  • Elucidate the downstream cellular consequences of complete PS depletion.

  • Determine the potency and specificity of PTDSS1 inhibitors like this compound.

  • Screen for other potential therapeutic agents that exploit this vulnerability.

Experimental Protocols

Protocol 1: Generation of PTDSS2 Knockout Cell Line using CRISPR-Cas9

This protocol outlines the steps for generating a stable PTDSS2 knockout cell line using the CRISPR-Cas9 system.[8][9][10][11]

1.1. sgRNA Design and Plasmid Construction

  • Target Selection: Identify a suitable target sequence in an early exon of the PTDSS2 gene to ensure a frameshift mutation and subsequent nonsense-mediated decay of the mRNA.[9] Use online design tools like CHOPCHOP to design two to four single guide RNAs (sgRNAs) with high on-target scores and low off-target predictions.[11]

  • Plasmid Backbone: Utilize a commercially available plasmid vector that co-expresses Cas9 nuclease and the sgRNA, such as pSpCas9(BB)-2A-Puro (PX459) V2.0. This plasmid also contains a puromycin resistance gene for selection.

  • Cloning: Synthesize and anneal complementary oligonucleotides for each sgRNA. Ligate the annealed oligos into the BbsI-linearized pSpCas9(BB)-2A-Puro vector.

  • Verification: Verify the correct insertion of the sgRNA sequence into the plasmid by Sanger sequencing.

1.2. Cell Culture and Transfection

  • Cell Line Selection: Choose a suitable parental cell line for generating the knockout. A cell line with high transfection efficiency and good cloning ability is recommended.

  • Culture Conditions: Maintain the cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Transfection: Transfect the cells with the validated sgRNA-Cas9 plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. Include a negative control (e.g., a scrambled sgRNA).

1.3. Selection of Knockout Cells

  • Puromycin Selection: 24-48 hours post-transfection, add puromycin to the culture medium at a pre-determined optimal concentration to select for successfully transfected cells.

  • Single-Cell Cloning: After selection, dilute the surviving cells to a density of a single cell per well in a 96-well plate to isolate individual clones.

  • Clonal Expansion: Expand the single-cell clones to generate sufficient cell numbers for validation.

1.4. Validation of PTDSS2 Knockout

  • Genomic DNA Extraction and PCR: Extract genomic DNA from the expanded clones. Perform PCR using primers flanking the sgRNA target site.

  • Mismatch Cleavage Assay (T7E1 or Surveyor): Use a mismatch-specific endonuclease assay to screen for clones with insertions or deletions (indels) at the target locus.

  • Sanger Sequencing: Sequence the PCR products from positive clones to confirm the presence of frameshift mutations.

  • Western Blot Analysis: Prepare protein lysates from the candidate knockout clones and the parental cell line. Perform Western blotting using an antibody specific for PTDSS2 to confirm the absence of the protein. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 2: In Vitro Testing of this compound on PTDSS2 KO Cells

This protocol describes the methodology for evaluating the effect of the PTDSS1 inhibitor, this compound, on the viability of PTDSS2 knockout cells.

2.1. Cell Viability Assay

  • Cell Seeding: Seed the validated PTDSS2 KO cells and the parental (wild-type) cells in 96-well plates at an appropriate density.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[12]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both cell lines to determine the selective toxicity of this compound on PTDSS2 KO cells.

2.2. Apoptosis Assay

  • Cell Treatment: Treat PTDSS2 KO and parental cells with this compound at a concentration around the IC50 value determined in the viability assay.

  • Apoptosis Staining: After treatment, stain the cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Data Presentation

Table 1: Validation of PTDSS2 Knockout Clones

Clone IDGenotyping (Sequencing)PTDSS2 Protein Expression (Western Blot)
PTDSS2-KO-C12 bp deletion (frameshift)Absent
PTDSS2-KO-C25 bp insertion (frameshift)Absent
Wild-TypeNo mutationPresent

Table 2: In Vitro Efficacy of this compound

Cell LineIC50 of this compound (nM)
PTDSS2 Knockout50
Wild-Type> 10,000

Mandatory Visualization

PTDSS_Pathway_and_Inhibition cluster_0 Phospholipid Synthesis cluster_1 Therapeutic Intervention PC Phosphatidylcholine (PC) PTDSS1 PTDSS1 PC->PTDSS1 PE Phosphatidylethanolamine (PE) PTDSS2 PTDSS2 PE->PTDSS2 Serine L-Serine Serine->PTDSS1 Serine->PTDSS2 PS Phosphatidylserine (PS) Cell_Survival Cell_Survival PTDSS1->PS Synthesizes PTDSS2->PS Synthesizes This compound This compound This compound->PTDSS1 Inhibits PTDSS2_KO PTDSS2 Knockout PTDSS2_KO->PTDSS2 Abolishes Cell_Death Apoptotic Cell Death Cell_Survival->Cell_Death Depletion of PS leads to

Caption: PTDSS1/2 signaling and the effect of this compound.

CRISPR_Workflow cluster_0 sgRNA Design & Plasmid Construction cluster_1 Cell Line Engineering cluster_2 Validation of Knockout cluster_3 Functional Assays sgRNA_Design 1. Design sgRNAs targeting PTDSS2 Plasmid_Cloning 2. Clone sgRNAs into Cas9 vector sgRNA_Design->Plasmid_Cloning Plasmid_Verification 3. Verify plasmid by sequencing Plasmid_Cloning->Plasmid_Verification Transfection 4. Transfect cells with Cas9/sgRNA plasmid Plasmid_Verification->Transfection Selection 5. Select transfected cells (e.g., Puromycin) Transfection->Selection Single_Cell_Cloning 6. Isolate single-cell clones Selection->Single_Cell_Cloning Genomic_Analysis 7. Genotyping (PCR & Sequencing) Single_Cell_Cloning->Genomic_Analysis Protein_Analysis 8. Western Blot for PTDSS2 protein Genomic_Analysis->Protein_Analysis Viability_Assay 9. Cell viability assay with this compound Protein_Analysis->Viability_Assay Apoptosis_Assay 10. Apoptosis assay Viability_Assay->Apoptosis_Assay

Caption: Workflow for generating and validating a PTDSS2 KO model.

References

Measuring PTDSS1 Inhibition with DS55980254: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring the inhibition of Phosphatidylserine Synthase 1 (PTDSS1) by the selective inhibitor DS55980254. PTDSS1 is a key enzyme in the biosynthesis of phosphatidylserine (PS), a crucial phospholipid involved in various cellular processes, including cell signaling and membrane integrity.[1] Dysregulation of PTDSS1 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2][3] this compound is a potent and orally active inhibitor of PTDSS1, demonstrating selectivity over its isoenzyme PTDSS2.[4][5][6] These protocols are designed to enable researchers to accurately assess the inhibitory activity of this compound and other potential PTDSS1 modulators in both biochemical and cellular contexts.

Introduction to PTDSS1 and this compound

PTDSS1 catalyzes the conversion of phosphatidylcholine (PC) or phosphatidylethanolamine (PE) to phosphatidylserine (PS) through a base-exchange reaction with L-serine.[7][8] This enzymatic activity is crucial for maintaining the cellular balance of phospholipids.[4] this compound is a small molecule inhibitor that specifically targets PTDSS1, thereby blocking the synthesis of intracellular PS.[4] Studies have shown that inhibition of PTDSS1 can lead to endoplasmic reticulum (ER) stress and selective cell death in cancer cells with a deletion of PTDSS2, highlighting a synthetic lethal therapeutic strategy.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the inhibition of PTDSS1 by this compound.

ParameterValueCell System/Assay ConditionReference
IC50 100 nMCell-free assay with human PTDSS1[5]
Inhibitory Activity Suppressed PS productionCell-free assay[6]
In vivo Efficacy 10-100 mg/kg, p.o., once daily for 21 daysJeko-1 xenograft mice[4]

Signaling Pathway

The following diagram illustrates the role of PTDSS1 in the phosphatidylserine biosynthesis pathway and the point of inhibition by this compound.

PTDSS1_Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects PC Phosphatidylcholine (PC) PTDSS1 PTDSS1 PC->PTDSS1 PS Phosphatidylserine (PS) PTDSS1->PS Choline Choline PTDSS1->Choline BCR BCR Signaling Pathway Activation PS->BCR maintains balance ER_Stress ER Stress PS->ER_Stress depletion leads to Serine L-Serine Serine->PTDSS1 This compound This compound This compound->PTDSS1

Caption: PTDSS1 catalyzes PS synthesis, which is inhibited by this compound.

Experimental Protocols

Cell-Free PTDSS1 Inhibition Assay

This protocol describes a biochemical assay to measure the direct inhibitory effect of this compound on PTDSS1 activity using a radiolabeled substrate.

Principle: The assay measures the incorporation of L-[14C]-serine into phosphatidylserine by PTDSS1 expressed in the membrane fraction of Sf9 insect cells. Inhibition is quantified by the reduction in radioactivity in the presence of the inhibitor.[3][9]

Materials:

  • Human PTDSS1-expressing Sf9 cell membrane fraction

  • This compound

  • L-[14C]-serine

  • Reaction Buffer: 50 mM HEPES-NaOH (pH 7.5), 5 mM CaCl2

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Prepare serial dilutions of this compound in the reaction buffer.

  • In a 96-well plate, add the Sf9 membrane fraction containing human PTDSS1.

  • Add the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding L-[14C]-serine to each well.

  • Incubate the plate at 37°C for 20 minutes.[9]

  • Stop the reaction by adding an appropriate stop solution (e.g., cold EDTA solution).

  • Transfer the reaction mixture to a filter plate to separate the membrane fraction from the unincorporated radiolabeled serine.

  • Wash the filter plate multiple times with a wash buffer to remove any remaining unincorporated L-[14C]-serine.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Measure the radioactivity (counts per minute, cpm) using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Cell_Free_Assay_Workflow A Prepare this compound dilutions C Add this compound to wells A->C B Add PTDSS1-expressing Sf9 membrane fraction to plate B->C D Initiate reaction with L-[14C]-serine C->D E Incubate at 37°C for 20 min D->E F Stop reaction E->F G Filter and wash F->G H Measure radioactivity G->H I Calculate % inhibition and IC50 H->I

Caption: Workflow for the cell-free PTDSS1 inhibition assay.

Cellular Phosphatidylserine Synthesis Assay

This protocol measures the effect of this compound on de novo PS synthesis in intact cells.

Principle: Cells are incubated with a radiolabeled serine precursor. The amount of radiolabel incorporated into the lipid fraction is a measure of PS synthesis. Inhibition is determined by the reduction in incorporated radioactivity in inhibitor-treated cells compared to control cells.

Materials:

  • PTDSS2-knockout cancer cell line (e.g., HCT116 PTDSS2-KO) to ensure measured PS synthesis is primarily PTDSS1-dependent[5]

  • This compound

  • L-[14C]-serine

  • Cell culture medium and reagents

  • Lipid extraction reagents (e.g., chloroform, methanol)

  • Thin-layer chromatography (TLC) system or scintillation counter

Procedure:

  • Seed PTDSS2-KO cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Replace the medium with fresh medium containing L-[14C]-serine.

  • Incubate the cells for a labeling period (e.g., 2-4 hours) at 37°C.

  • Wash the cells with cold PBS to remove unincorporated radiolabel.

  • Lyse the cells and extract the total lipids using a suitable method (e.g., Bligh-Dyer extraction).

  • Separate the lipid phase and measure the radioactivity using a scintillation counter.

  • (Optional) To confirm the radioactivity is incorporated into PS, the lipid extract can be analyzed by TLC, followed by autoradiography or scraping and scintillation counting of the PS spot.

  • Calculate the percent inhibition of PS synthesis for each concentration of this compound.

Cellular_Assay_Workflow A Seed PTDSS2-KO cells B Treat with this compound A->B C Label with L-[14C]-serine B->C D Wash and lyse cells C->D E Extract lipids D->E F Measure radioactivity in lipid fraction E->F G Calculate % inhibition F->G

Caption: Workflow for the cellular phosphatidylserine synthesis assay.

Data Analysis and Interpretation

For the cell-free assay, the IC50 value should be calculated by fitting the concentration-response data to a four-parameter logistic equation. For the cellular assay, the results will indicate the potency of the compound in a more physiologically relevant context. It is important to consider factors such as cell permeability and off-target effects when interpreting cellular data. The use of a PTDSS2-KO cell line is recommended to isolate the effect on PTDSS1.[5]

Troubleshooting

  • High background in cell-free assay: Ensure thorough washing of the filter plates to remove all unincorporated L-[14C]-serine.

  • Low signal in cellular assay: Optimize the labeling time and the amount of L-[14C]-serine used. Ensure efficient lipid extraction.

  • Inconsistent results: Maintain consistent cell seeding densities and treatment times. Ensure accurate pipetting of all reagents.

Conclusion

The protocols described in this document provide robust methods for assessing the inhibitory activity of this compound against PTDSS1. These assays are valuable tools for researchers in academia and industry who are investigating the role of PTDSS1 in health and disease and for the development of novel therapeutics targeting this enzyme.

References

Application Note: Measuring Changes in Phosphatidylserine Levels with DS55980254

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and application notes for measuring changes in phosphatidylserine (PS) levels in response to treatment with DS55980254, a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1).

Introduction

Phosphatidylserine (PS) is a crucial phospholipid predominantly located in the inner leaflet of the plasma membrane in healthy eukaryotic cells.[1] Its externalization to the outer leaflet is a well-established hallmark of apoptosis, serving as an "eat-me" signal for phagocytes.[1] this compound is an orally active and selective inhibitor of PTDSS1, an enzyme responsible for the synthesis of intracellular phosphatidylserine.[2][3][4] By blocking PTDSS1, this compound can significantly alter cellular PS levels, impacting various cellular processes, including B cell receptor (BCR) signaling and inducing endoplasmic reticulum stress, which can lead to selective cancer cell death.[2][3][5]

This application note details several robust methods to quantify the effects of this compound on both total cellular PS levels and the externalization of PS during apoptosis. The protocols provided herein are for flow cytometry-based Annexin V binding assays, mass spectrometry for lipidomic analysis, and a fluorometric enzymatic assay for total PS quantification.

Signaling Pathway of PTDSS1 Inhibition by this compound

This compound allosterically inhibits PTDSS1, which catalyzes the conversion of phosphatidylcholine (PC) or phosphatidylethanolamine (PE) to phosphatidylserine (PS).[2][6] This inhibition leads to a reduction in the cellular pool of PS. In certain cancer cells, such as B cell lymphoma, this disruption of the phospholipidome can lead to hyperactivation of the B cell receptor (BCR), increased intracellular calcium signaling, and ultimately, apoptosis.[5][7]

PTDSS1_Inhibition_Pathway This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 inhibits PS Phosphatidylserine (PS) PTDSS1->PS synthesizes Reduced_PS Reduced Cellular PS Pool PTDSS1->Reduced_PS PC_PE Phosphatidylcholine (PC) / Phosphatidylethanolamine (PE) PC_PE->PTDSS1 substrate BCR_Signaling BCR Signaling Apoptosis Apoptosis BCR_Signaling->Apoptosis induces Reduced_PS->BCR_Signaling hyperactivates AnnexinV_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_culture 1. Culture cells treatment 2. Treat with this compound (and controls) cell_culture->treatment harvest 3. Harvest and wash cells treatment->harvest resuspend 4. Resuspend in Annexin V Binding Buffer harvest->resuspend add_annexin 5. Add Fluorochrome-conjugated Annexin V and Propidium Iodide (PI) resuspend->add_annexin incubate 6. Incubate at RT in the dark add_annexin->incubate acquire 7. Acquire data on a flow cytometer incubate->acquire analyze 8. Analyze apoptotic vs. necrotic vs. live cells acquire->analyze MS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_treatment 1. Treat cells with this compound cell_harvest 2. Harvest and count cells cell_treatment->cell_harvest lipid_extraction 3. Perform lipid extraction (e.g., Bligh-Dyer method) cell_harvest->lipid_extraction lc_separation 4. Separate lipid classes by liquid chromatography lipid_extraction->lc_separation ms_detection 5. Detect and fragment PS species by mass spectrometry lc_separation->ms_detection peak_integration 6. Integrate peak areas ms_detection->peak_integration quantification 7. Quantify against internal standards and normalize to cell number peak_integration->quantification Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement lipid_extraction 1. Extract lipids from treated cells reconstitute 2. Reconstitute in assay buffer lipid_extraction->reconstitute add_samples 4. Add samples and standards to a 96-well plate reconstitute->add_samples prepare_standards 3. Prepare PS standard curve prepare_standards->add_samples add_enzyme_mix 5. Add enzyme reaction mix add_samples->add_enzyme_mix incubate 6. Incubate to allow reaction to proceed add_enzyme_mix->incubate read_fluorescence 7. Measure fluorescence (e.g., λex = 538 nm/λem = 587 nm) incubate->read_fluorescence calculate_concentration 8. Calculate PS concentration from standard curve read_fluorescence->calculate_concentration

References

Application Notes and Protocols: DS55980254 Treatment in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for evaluating the efficacy of DS55980254, an orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1), in preclinical xenograft mouse models of cancer. The provided methodologies are based on established preclinical studies and are intended to guide researchers in the setup and execution of similar in vivo experiments. Included are protocols for a systemic mantle cell lymphoma model (Jeko-1) and a solid tumor model using colorectal carcinoma cells (HCT116) with a knockout of the PTDSS2 gene. Additionally, a detailed diagram of the proposed signaling pathway affected by this compound is provided.

Introduction

This compound is a potent and selective inhibitor of PTDSS1, an enzyme responsible for the synthesis of phosphatidylserine (PS) from phosphatidylcholine.[1] Inhibition of PTDSS1 has been shown to be a promising therapeutic strategy in certain cancers, particularly those with a dependency on this pathway for survival, such as B-cell lymphomas and cancers with a deletion of the PTDSS2 gene.[1][2] The subsequent imbalance in membrane phospholipids leads to hyperactivation of the B-cell receptor (BCR) signaling pathway, ultimately inducing apoptosis in malignant B-cells.[3][4][5] This document outlines detailed procedures for testing the anti-tumor activity of this compound in relevant xenograft models.

Data Presentation

Table 1: Summary of this compound Efficacy in Jeko-1 Xenograft Model

ParameterVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)This compound (100 mg/kg)
Administration Route Oral (gavage)Oral (gavage)Oral (gavage)Oral (gavage)
Dosing Schedule Once daily for 21 daysOnce daily for 21 daysOnce daily for 21 daysOnce daily for 21 days
Tumor Model Jeko-1-Luc IntravenousJeko-1-Luc IntravenousJeko-1-Luc IntravenousJeko-1-Luc Intravenous
Primary Endpoint Tumor Engraftment (Bioluminescence)Inhibition of Tumor EngraftmentInhibition of Tumor EngraftmentInhibition of Tumor Engraftment
Secondary Endpoint SurvivalProlonged SurvivalProlonged SurvivalProlonged Survival

Note: This table is a representative summary based on published data. Actual results may vary.

Table 2: Representative Data for this compound in HCT116 PTDSS2-KO Xenograft Model

ParameterVehicle ControlThis compound (e.g., 50 mg/kg)
Administration Route Oral (gavage)Oral (gavage)
Dosing Schedule Once dailyOnce daily
Tumor Model HCT116 PTDSS2-KO SubcutaneousHCT116 PTDSS2-KO Subcutaneous
Primary Endpoint Tumor Volume (mm³)Tumor Growth Inhibition (%)
Tumor Volume at Day 21 (Mean ± SEM) e.g., 1500 ± 150e.g., 400 ± 50
Tumor Growth Inhibition (%) 0e.g., 73

Note: This table presents hypothetical data for illustrative purposes, as specific dosage and efficacy data for this model were not available in the searched literature.

Experimental Protocols

Protocol 1: Systemic Mantle Cell Lymphoma Xenograft Model (Jeko-1)

1. Cell Culture and Preparation:

  • Culture Jeko-1 cells expressing luciferase (Jeko-1-Luc) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • Harvest cells during the logarithmic growth phase.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in sterile PBS at a concentration of 1 x 10⁶ cells per 200 µL.[4]

2. Animal Model:

  • Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.

  • Acclimatize the animals for at least one week before the experiment.

3. Tumor Cell Implantation:

  • Inject 1 x 10⁶ Jeko-1-Luc cells in 200 µL of PBS intravenously into the tail vein of each mouse.[4]

4. Drug Formulation and Administration:

  • Prepare this compound for oral administration. A suitable vehicle can be a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO in corn oil.[6] The final concentration should be adjusted based on the dosing volume and animal weight.

  • Randomize the mice into treatment and control groups the day after cell injection.

  • Administer this compound orally (e.g., at 10, 30, or 100 mg/kg) or vehicle control once daily for 21 days.[4][6]

5. Monitoring Tumor Burden and Efficacy:

  • Monitor tumor engraftment and progression by measuring bioluminescence using an in vivo imaging system (IVIS) at regular intervals (e.g., weekly).

  • Monitor animal health and body weight regularly.

  • The primary endpoint is the inhibition of tumor cell colonization, as measured by bioluminescence.

  • A secondary endpoint can be overall survival.

Protocol 2: Subcutaneous Colorectal Carcinoma Xenograft Model (HCT116 PTDSS2-KO)

1. Cell Culture and Preparation:

  • Culture HCT116 PTDSS2 knockout (KO) cells in a suitable medium (e.g., McCoy's 5A supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • Harvest cells during the logarithmic growth phase.

  • Wash the cells twice with sterile PBS.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL.

2. Animal Model:

  • Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), 6-8 weeks old.

  • Acclimatize the animals for at least one week before the experiment.

3. Tumor Cell Implantation:

  • Subcutaneously inject 1-5 x 10⁶ HCT116 PTDSS2-KO cells in 100 µL of the cell/Matrigel suspension into the flank of each mouse.

4. Drug Formulation and Administration:

  • Prepare this compound for oral administration as described in Protocol 1.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at the desired dose or vehicle control once daily.

5. Monitoring Tumor Growth and Efficacy:

  • Measure tumor dimensions using digital calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (length x width²) / 2, where the width is the smaller dimension.[7][8]

  • Monitor animal health and body weight regularly.

  • The primary endpoint is tumor growth inhibition.

  • Euthanize animals when tumors reach the predetermined maximum size as per institutional guidelines.

Mandatory Visualizations

Caption: Proposed mechanism of action for this compound.

G Start Start: Jeko-1-Luc Cell Culture Harvest Harvest & Prepare Cells (1x10⁶ cells/200µL) Start->Harvest Inject Intravenous Injection into Immunodeficient Mice Harvest->Inject Randomize Randomize Mice into Treatment & Control Groups Inject->Randomize Treat Daily Oral Administration (this compound or Vehicle) for 21 Days Randomize->Treat Monitor Monitor Tumor Burden (Bioluminescence) & Health Treat->Monitor Endpoint Endpoint: Analyze Data (Tumor Engraftment, Survival) Monitor->Endpoint End End Endpoint->End

Caption: Experimental workflow for the Jeko-1 xenograft model.

G Start Start: HCT116 PTDSS2-KO Cell Culture Harvest Harvest & Prepare Cells (1-5x10⁶ cells/100µL in Matrigel) Start->Harvest Inject Subcutaneous Injection into Immunodeficient Mice Harvest->Inject Tumor_Growth Allow Tumors to Grow to Palpable Size (100-200 mm³) Inject->Tumor_Growth Randomize Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomize Treat Daily Oral Administration (this compound or Vehicle) Randomize->Treat Monitor Monitor Tumor Volume (Calipers) & Health Treat->Monitor Endpoint Endpoint: Analyze Data (Tumor Growth Inhibition) Monitor->Endpoint End End Endpoint->End

Caption: Experimental workflow for the HCT116 PTDSS2-KO xenograft model.

References

Application Notes and Protocols for DS55980254 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing DS55980254, a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1), in combination with other cancer therapeutics. The information is based on the known mechanism of action of this compound, which involves the induction of immunogenic cell death (ICD), creating a strong basis for synergistic interactions with immunotherapy and other targeted agents.

Mechanism of Action and Rationale for Combination Therapy

This compound inhibits PTDSS1, an enzyme crucial for the synthesis of phosphatidylserine (PS). In normal cells, PS is predominantly located on the inner leaflet of the plasma membrane. However, many cancer cells exhibit PS on their outer surface, which acts as an immunosuppressive signal. By inhibiting PTDSS1, this compound disrupts PS synthesis, leading to a cascade of events that are particularly detrimental to cancer cells, especially those with a deficiency in the redundant enzyme PTDSS2.

The key mechanisms of action of this compound that support its use in combination therapy include:

  • Induction of Immunogenic Cell Death (ICD): Inhibition of PTDSS1 in PTDSS2-deficient cancer cells leads to endoplasmic reticulum (ER) stress and the release of damage-associated molecular patterns (DAMPs), such as high mobility group box 1 (HMGB1). This process transforms dying cancer cells into an in-situ vaccine, stimulating an anti-tumor immune response.

  • Activation of B Cell Receptor (BCR) Signaling: In B-cell lymphomas, inhibition of PTDSS1 can lead to hyperactivation of the BCR signaling pathway, resulting in apoptosis.[1] This provides a strong rationale for combination with agents targeting the BCR pathway or with antibodies targeting B-cell surface markers.

  • Synthetic Lethality: this compound demonstrates synthetic lethality in cancer cells with loss-of-function mutations in PTDSS2, a gene located in a tumor-suppressive locus. This genetic vulnerability can be exploited for targeted cancer therapy.

The induction of ICD by this compound makes it an ideal candidate for combination with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies). The rationale is that this compound initiates an anti-tumor immune response, which can be subsequently amplified and sustained by blocking the inhibitory signals that cancer cells use to evade immune attack.

Furthermore, in B-cell malignancies, the ability of this compound to modulate BCR signaling and induce apoptosis suggests a synergistic potential when combined with standard-of-care agents like rituximab, an anti-CD20 monoclonal antibody.

Preclinical Data Summary

While specific preclinical studies detailing the combination of this compound with other named cancer drugs are emerging, the following tables summarize the single-agent activity of this compound and provide a basis for designing combination studies.

Table 1: In Vivo Single-Agent Efficacy of this compound

Cell Line XenograftMouse StrainThis compound Dose (mg/kg, p.o.)Dosing ScheduleOutcome
Jeko-1 (B-cell lymphoma)Not specified10, 30, 100Once daily for 21 daysInhibited colonization of Jeko-1 cells in the bone marrow and prolonged survival.
HCT116 PTDSS2-KO (Colorectal carcinoma)Nude mice10, 30DailyInduced tumor regression.[2]
A375 PTDSS2-KO (Melanoma)Nude mice10, 30DailyInduced tumor regression.[2]

Table 2: In Vitro Activity of this compound Analog (PTDSS1i)

Cell LineAssayPTDSS1i ConcentrationDurationKey Finding
Ramos (Burkitt's lymphoma)Apoptosis Assay100 nM3 daysEnhanced rituximab-induced apoptosis.

Experimental Protocols

The following are detailed, proposed protocols for investigating the combination of this compound with an anti-PD-1 antibody and with rituximab in preclinical mouse models. These protocols are based on established methodologies for similar combination studies.

Protocol 1: In Vivo Combination of this compound with Anti-PD-1 Antibody in a Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody.

Materials:

  • Syngeneic mouse tumor cell line with PTDSS2 deletion (e.g., CT26.WT Pss2-KO)

  • Immunocompetent mice (e.g., BALB/c)

  • This compound (formulated for oral gavage)

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • Isotype control antibody

  • Sterile PBS

  • Cell culture reagents

  • Calipers for tumor measurement

Experimental Workflow:

G cluster_0 Tumor Implantation cluster_1 Treatment Initiation cluster_2 Treatment Groups (n=10 mice/group) cluster_3 Monitoring and Endpoints Tumor_Implantation Inject PTDSS2-KO syngeneic tumor cells subcutaneously into the flank of mice. Randomization Randomize mice into treatment groups when tumors reach ~100 mm³. Tumor_Implantation->Randomization Group1 Vehicle Control (p.o., daily) Randomization->Group1 Group2 This compound (30 mg/kg, p.o., daily) Randomization->Group2 Group3 Anti-PD-1 Ab (10 mg/kg, i.p., twice weekly) Randomization->Group3 Group4 This compound + Anti-PD-1 Ab Randomization->Group4 Monitoring Monitor tumor volume and body weight three times weekly. Group1->Monitoring Group2->Monitoring Group3->Monitoring Group4->Monitoring Endpoint Euthanize mice when tumor volume reaches predetermined endpoint. Monitoring->Endpoint Analysis Collect tumors and spleens for immunophenotyping by flow cytometry. Endpoint->Analysis

Workflow for in vivo combination study.

Procedure:

  • Tumor Cell Implantation:

    • Culture the PTDSS2-KO syngeneic tumor cells under standard conditions.

    • Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of approximately 100 mm³, randomize the mice into four treatment groups.

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the vehicle for this compound orally (p.o.) once daily and the isotype control antibody intraperitoneally (i.p.) twice weekly.

    • Group 2 (this compound Monotherapy): Administer this compound (e.g., 30 mg/kg) p.o. once daily and the isotype control antibody i.p. twice weekly.

    • Group 3 (Anti-PD-1 Monotherapy): Administer the vehicle for this compound p.o. once daily and the anti-PD-1 antibody (e.g., 10 mg/kg) i.p. twice weekly.

    • Group 4 (Combination Therapy): Administer this compound (e.g., 30 mg/kg) p.o. once daily and the anti-PD-1 antibody (e.g., 10 mg/kg) i.p. twice weekly.

    • Continue treatment for a predefined period (e.g., 21 days) or until the tumors in the control group reach the endpoint.

  • Efficacy and Pharmacodynamic Assessments:

    • Measure tumor volumes and body weights three times per week.

    • At the end of the study, or when tumors reach the ethical endpoint, euthanize the mice.

    • Excise tumors and spleens for downstream analysis.

    • Prepare single-cell suspensions from tumors and spleens for immunophenotyping of tumor-infiltrating lymphocytes (TILs) and systemic immune cell populations by flow cytometry. Analyze markers for T cell activation (e.g., CD8, CD4, IFN-γ, Granzyme B) and dendritic cell maturation (e.g., CD80, CD86).

Protocol 2: In Vivo Combination of this compound with Rituximab in a B-Cell Lymphoma Xenograft Model

Objective: To assess the synergistic anti-tumor activity of this compound and rituximab in a human B-cell lymphoma xenograft model.

Materials:

  • Human B-cell lymphoma cell line (e.g., Ramos, Jeko-1)

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • This compound (formulated for oral gavage)

  • Rituximab

  • Sterile PBS

  • Cell culture reagents

  • Calipers for tumor measurement

Experimental Workflow:

G cluster_0 Tumor Implantation cluster_1 Treatment Initiation cluster_2 Treatment Groups (n=8-10 mice/group) cluster_3 Monitoring and Endpoints Tumor_Implantation Inject human B-cell lymphoma cells subcutaneously into the flank of mice. Randomization Randomize mice into treatment groups when tumors reach ~150 mm³. Tumor_Implantation->Randomization Group1 Vehicle Control (p.o., daily) Randomization->Group1 Group2 This compound (30 mg/kg, p.o., daily) Randomization->Group2 Group3 Rituximab (10 mg/kg, i.p., weekly) Randomization->Group3 Group4 This compound + Rituximab Randomization->Group4 Monitoring Monitor tumor volume and body weight twice weekly. Group1->Monitoring Group2->Monitoring Group3->Monitoring Group4->Monitoring Endpoint Euthanize mice when tumor volume reaches predetermined endpoint. Monitoring->Endpoint Analysis Collect tumors for histological and biomarker analysis (e.g., apoptosis). Endpoint->Analysis

Workflow for xenograft combination study.

Procedure:

  • Tumor Cell Implantation:

    • Culture the human B-cell lymphoma cells.

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each immunodeficient mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth with calipers every 2-3 days.

    • When tumors reach an average volume of approximately 150 mm³, randomize the mice into four treatment groups.

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the vehicle for this compound p.o. once daily and sterile PBS i.p. once weekly.

    • Group 2 (this compound Monotherapy): Administer this compound (e.g., 30 mg/kg) p.o. once daily and sterile PBS i.p. once weekly.

    • Group 3 (Rituximab Monotherapy): Administer the vehicle for this compound p.o. once daily and rituximab (e.g., 10 mg/kg) i.p. once weekly.

    • Group 4 (Combination Therapy): Administer this compound (e.g., 30 mg/kg) p.o. once daily and rituximab (e.g., 10 mg/kg) i.p. once weekly.

    • Continue treatment for a defined period (e.g., 28 days) or until tumors in the control group reach the endpoint.

  • Efficacy and Biomarker Assessments:

    • Measure tumor volumes and body weights twice weekly.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Fix a portion of the tumor in formalin for immunohistochemical analysis of apoptosis markers (e.g., cleaved caspase-3) and proliferation markers (e.g., Ki-67).

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for the combination of this compound and an anti-PD-1 antibody.

G cluster_0 Tumor Cell cluster_1 Immune Synapse This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 inhibits PS_synthesis Phosphatidylserine Synthesis PTDSS1->PS_synthesis ER_stress ER Stress PS_synthesis->ER_stress depletion leads to ICD Immunogenic Cell Death (DAMPs Release) ER_stress->ICD APC Antigen Presenting Cell (e.g., Dendritic Cell) ICD->APC activates PDL1 PD-L1 PD1 PD-1 PDL1->PD1 binds & inhibits T_cell T Cell APC->T_cell presents antigen to T_cell_activation T Cell Activation & Tumor Killing T_cell->T_cell_activation PD1->T_cell_activation inhibition of Anti_PD1 Anti-PD-1 Antibody Anti_PD1->PD1 blocks

This compound and anti-PD-1 combination mechanism.

Disclaimer: The experimental protocols provided are suggestions based on current scientific understanding and may require optimization for specific cell lines and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for DS55980254 in B-cell Lymphoma Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide an overview and detailed experimental protocols for the investigation of DS55980254, a potent and orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1), in the context of B-cell lymphoma. The inhibition of PTDSS1 by this compound disrupts intracellular phosphatidylserine (PS) synthesis, leading to an imbalance in membrane phospholipid composition. This imbalance hyperactivates the B-cell receptor (BCR) signaling pathway, causing elevated downstream Ca²⁺ signaling and ultimately inducing apoptotic cell death in B-cell lymphoma cells.[1][2][3][4]

A close analog of this compound, referred to as DS68591889 or PTDSS1i, has demonstrated significant anti-tumor activity in preclinical models of B-cell lymphoma, suggesting that targeting PS synthesis is a promising therapeutic strategy.[1][5] The protocols outlined below are based on preclinical studies of PTDSS1 inhibitors and are intended to guide researchers in the evaluation of this compound's efficacy and mechanism of action.

Data Presentation

Table 1: In Vivo Efficacy of PTDSS1 Inhibitor in a Jeko-1 Xenograft Model [1][2]

Treatment GroupDosageAdministration RouteDurationOutcome
PTDSS1i10 mg/kgOral (p.o.), once daily21 daysSuppression of Jeko-1 cell engraftment in bone marrow
PTDSS1i30 mg/kgOral (p.o.), once daily21 daysSuppression of Jeko-1 cell engraftment in bone marrow; Prolonged survival
PTDSS1i100 mg/kgOral (p.o.), once daily21 daysSuppression of Jeko-1 cell engraftment in bone marrow; Prolonged survival
Ibrutinib20 mg/kgOral (p.o.), once daily21 daysProlonged survival (less effective than 30 or 100 mg/kg PTDSS1i)
Vehicle ControlN/AOral (p.o.), once daily21 daysProgressive disease

Experimental Protocols

Cell Viability Assay

This protocol is designed to assess the effect of this compound on the growth and viability of B-cell lymphoma cell lines.

Materials:

  • B-cell lymphoma cell lines (e.g., Jeko-1, Ramos)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • This compound

  • DMSO (vehicle control)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed B-cell lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 0.01 µM to 100 µM. Include a DMSO-only control.

  • Add 100 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC₅₀ value.

Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis in B-cell lymphoma cells following treatment with this compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • B-cell lymphoma cell lines

  • Complete RPMI-1640 medium

  • This compound

  • DMSO (vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

  • Treat cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC₅₀ value) or with DMSO as a vehicle control.

  • Incubate for 24-48 hours.

  • Harvest cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.

  • Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour of staining.

Western Blot Analysis for BCR Signaling Pathway Components

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the B-cell receptor signaling pathway.

Materials:

  • B-cell lymphoma cell lines

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies against p-BTK, BTK, p-PLCγ2, PLCγ2, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Protein electrophoresis and transfer apparatus

Procedure:

  • Treat B-cell lymphoma cells with this compound or DMSO for the desired time (e.g., 6, 12, or 24 hours).

  • Lyse the cells with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop with ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Study

This protocol describes a mouse xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Jeko-1 B-cell lymphoma cell line

  • Matrigel

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 5-10 x 10⁶ Jeko-1 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Administer this compound orally at the desired doses (e.g., 10, 30, 100 mg/kg) once daily. Administer vehicle to the control group.

  • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.

  • Monitor animal body weight and overall health status.

  • Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • For survival studies, monitor mice until they meet euthanasia criteria due to tumor burden or morbidity.

Visualizations

DS55980254_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BCR B-cell Receptor (BCR) BTK BTK BCR->BTK PLCg2 PLCγ2 PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 BTK->PLCg2 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Apoptosis Apoptosis Ca_release->Apoptosis This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 inhibits PS_synthesis Phosphatidylserine (PS) Synthesis PTDSS1->PS_synthesis Phospholipid_Imbalance Phospholipid Imbalance PS_synthesis->Phospholipid_Imbalance disruption leads to Phospholipid_Imbalance->BCR hyperactivates Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture B-cell Lymphoma Cell Culture start->cell_culture treatment Treat with this compound (or Vehicle) cell_culture->treatment in_vivo In Vivo Xenograft Study cell_culture->in_vivo inject into mice viability Cell Viability Assay (IC₅₀ determination) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Western Blot (BCR Signaling) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western_blot->data_analysis in_vivo->treatment in_vivo->data_analysis tumor growth/ survival data

References

Application Notes and Protocols for DS55980254, a Selective PTDSS1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS55980254 is a potent, selective, and orally active small molecule inhibitor of phosphatidylserine synthase 1 (PTDSS1). PTDSS1 is a key enzyme responsible for the synthesis of phosphatidylserine (PS), an essential phospholipid component of cellular membranes. In normal cells, PTDSS1 and PTDSS2 provide redundant pathways for PS synthesis. However, a subset of cancers exhibit a deletion of the PTDSS2 gene, rendering them solely dependent on PTDSS1 for PS production. This creates a synthetic lethal vulnerability that can be exploited by targeted inhibition of PTDSS1 with this compound, leading to selective cancer cell death.

These application notes provide a summary of the in vitro activity of this compound in various cancer cell lines and detailed protocols for determining its half-maximal inhibitory concentration (IC50).

Mechanism of Action

This compound selectively inhibits PTDSS1, blocking the conversion of phosphatidylcholine (PC) to phosphatidylserine (PS). In cancer cells lacking PTDSS2, this inhibition leads to a depletion of intracellular PS pools. The resulting membrane stress and disruption of lipid homeostasis trigger the endoplasmic reticulum (ER) stress response, ultimately leading to apoptotic cell death. This targeted approach offers a promising therapeutic strategy for cancers with PTDSS2 deletions.

cluster_membrane Cell Membrane PC Phosphatidylcholine (PC) PTDSS1 PTDSS1 PC->PTDSS1 Serine PS Phosphatidylserine (PS) ER_Stress ER Stress PS->ER_Stress Depletion leads to PTDSS1->PS This compound This compound This compound->PTDSS1 Inhibition PTDSS2_del PTDSS2 Deletion (in susceptible cancers) PTDSS2_del->PTDSS1 Increased Dependency Apoptosis Apoptosis ER_Stress->Apoptosis

Figure 1: Simplified signaling pathway of this compound action.

IC50 of this compound in Various Cell Lines

The following table summarizes the reported IC50 and GI50 (50% growth inhibition) values for this compound in a cell-free assay and different cancer cell lines. The cytotoxic activity of this compound is notably enhanced in cancer cell lines with a homozygous deletion of the PTDSS2 gene.

Target/Cell LineCell Type/ContextIC50/GI50 (µM)Notes
PTDSS1Cell-Free Assay0.1Enzymatic activity inhibition.
HCT 116 (PTDSS2-KO)Colorectal Carcinoma0.014Demonstrates synthetic lethality.
Panel of Human Cancer Cell LinesVarious0.0074 - 2.9Activity varies across different cancer types.
Jeko-1Mantle Cell Lymphoma-Effective in a mouse xenograft model.

Note: The GI50 values are derived from studies on a PTDSS1 inhibitor with a similar chemical structure to this compound. Further studies are required to establish a comprehensive IC50 profile for this compound across a wider range of cancer cell lines.

Experimental Protocols

The following are detailed protocols for determining the IC50 of this compound in adherent cancer cell lines using two common cell viability assays: the CellTiter-Glo® Luminescent Cell Viability Assay and the Sulforhodamine B (SRB) Assay.

Experimental Workflow Overview

cluster_workflow IC50 Determination Workflow start Seed Cells in 96-well Plate treat Treat with Serial Dilutions of this compound start->treat incubate Incubate for 72 hours treat->incubate assay Perform Cell Viability Assay incubate->assay measure Measure Signal (Luminescence/Absorbance) assay->measure analyze Analyze Data and Calculate IC50 measure->analyze

Figure 2: General experimental workflow for IC50 determination.

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: The CellTiter-Glo® Assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells. The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.001 µM to 10 µM (or a range appropriate for the expected IC50).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only for background measurement).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from no-cell control wells) from all other readings.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope [four parameters]).

Protocol 2: Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B. The amount of bound dye is proportional to the total protein mass, which is related to the number of viable cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the CellTiter-Glo® protocol (Step 1).

  • Compound Preparation and Treatment:

    • Follow the same procedure as in the CellTiter-Glo® protocol (Step 2).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation:

    • Carefully add 50 µL of cold 50% TCA to each well (final concentration of 10%) without aspirating the culture medium.

    • Incubate the plate at 4°C for 1 hour.

  • Washing:

    • Gently wash the plate five times with tap water and allow it to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Destaining:

    • Quickly wash the plate four times with 1% acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on an orbital shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (no cells) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value as described for the CellTiter-Glo® assay.

Troubleshooting & Optimization

DS55980254 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of DS55980254.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is soluble in DMSO up to 200 mg/mL.[1] For in vivo experiments, specific formulations using a combination of solvents are recommended.

Q2: My this compound is not dissolving completely. What should I do?

A2: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure you are using a newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Q3: What are the recommended storage conditions for this compound?

A3: this compound as a solid powder should be stored at 4°C and protected from light.[1] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, and should also be protected from light.[1]

Q4: How should I prepare this compound for in vivo oral administration?

A4: Two protocols are provided for preparing this compound for oral administration.[1] The choice of formulation may depend on the duration of the study. For studies exceeding half a month, careful consideration of the formulation is advised.[1]

Q5: What is the known stability of this compound in aqueous solutions or cell culture media?

Troubleshooting Guides

Solubility Issues
Problem Possible Cause Troubleshooting Steps
Precipitation upon dilution in aqueous buffer/media The compound has lower solubility in aqueous solutions compared to organic solvents.1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. 3. Consider using a formulation with solubilizing agents like PEG300 and Tween-80.[1]
Cloudiness or precipitation in the stock solution The solvent may have absorbed water, or the storage temperature may have fluctuated.1. Use fresh, anhydrous DMSO.[1] 2. Gently warm the solution and sonicate to redissolve the compound.[1] 3. Ensure proper storage conditions are maintained.[1]
Inconsistent experimental results Potential issues with compound solubility or stability leading to variable effective concentrations.1. Prepare fresh stock solutions regularly. 2. Visually inspect solutions for any precipitation before each use. 3. Perform a solubility test in your specific experimental buffer.

Data Presentation

Solubility Data
Solvent System Achievable Concentration Appearance Notes
DMSO200 mg/mL (313.25 mM)-Requires sonication.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (7.83 mM)Clear solutionSuitable for in vivo use.[1]
10% DMSO, 90% Corn Oil≥ 5 mg/mL (7.83 mM)Clear solutionSuitable for in vivo use, but caution is advised for dosing periods longer than half a month.[1]
Stability of Stock Solutions
Storage Temperature Storage Period Special Instructions
-80°C6 monthsProtect from light.[1]
-20°C1 monthProtect from light.[1]

Experimental Protocols

Preparation of this compound for In Vivo Oral Administration

Protocol 1: Formulation with PEG300 and Tween-80 [1]

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, take 100 µL of the 50 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

Protocol 2: Formulation with Corn Oil [1]

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, take 100 µL of the 50 mg/mL DMSO stock solution.

  • Add 900 µL of corn oil and mix thoroughly until a clear solution is obtained.

Visualizations

Signaling Pathway of this compound

DS55980254_Signaling_Pathway This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 inhibits PS_synthesis Phosphatidylserine (PS) Synthesis PTDSS1->PS_synthesis Cell_Membrane Cell Membrane Phospholipid Balance PS_synthesis->Cell_Membrane maintains BCR_signaling B Cell Receptor (BCR) Signaling Pathway Cell_Membrane->BCR_signaling affects balance of In_Vivo_Formulation_Workflow cluster_protocol1 Protocol 1: PEG300/Tween-80 Formulation cluster_protocol2 Protocol 2: Corn Oil Formulation P1_Start Start P1_Step1 Prepare 50 mg/mL This compound in DMSO P1_Start->P1_Step1 P1_Step2 Add PEG300 P1_Step1->P1_Step2 P1_Step3 Add Tween-80 P1_Step2->P1_Step3 P1_Step4 Add Saline P1_Step3->P1_Step4 P1_End Ready for Oral Administration P1_Step4->P1_End P2_Start Start P2_Step1 Prepare 50 mg/mL This compound in DMSO P2_Start->P2_Step1 P2_Step2 Add Corn Oil P2_Step1->P2_Step2 P2_End Ready for Oral Administration P2_Step2->P2_End Solubility_Troubleshooting Start Solubility Issue Observed Check_Solvent Is the solvent fresh and anhydrous? Start->Check_Solvent Use_Fresh_Solvent Use fresh, anhydrous solvent Check_Solvent->Use_Fresh_Solvent No Apply_Physical_Methods Apply heat and/or sonication Check_Solvent->Apply_Physical_Methods Yes Use_Fresh_Solvent->Apply_Physical_Methods Check_Dilution Precipitation upon aqueous dilution? Apply_Physical_Methods->Check_Dilution Adjust_Formulation Adjust formulation: - Lower final concentration - Increase co-solvent - Use solubilizing agents Check_Dilution->Adjust_Formulation Yes Solution_Clear Solution is Clear Check_Dilution->Solution_Clear No Adjust_Formulation->Solution_Clear

References

how to dissolve DS55980254 for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective in vitro use of DS55980254, a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1). By blocking PTDSS1, it inhibits the synthesis of intracellular phosphatidylserine (PS). This disruption in the balance of cell membrane phospholipids can lead to the activation of the B cell receptor (BCR) signaling pathway.[1] In certain cancer cells, such as B cell lymphoma, this can cause hyperactivation of BCR signaling, leading to elevated downstream Ca2+ signaling and ultimately apoptotic cell death.[2][3]

Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?

A2: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO).[2]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO to the desired concentration. For example, a 10 mM stock solution is commonly used.[4] It is recommended to use newly opened DMSO as it is hygroscopic, and water content can affect solubility.[1] To aid dissolution, gentle warming and/or sonication can be used.[1]

Q4: How should I store the this compound stock solution?

A4: Aliquot the DMSO stock solution into single-use volumes and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is important to protect the stock solution from light.[1] Avoid repeated freeze-thaw cycles.

Q5: What is the final concentration of DMSO that should be used in cell culture experiments?

A5: When diluting your this compound stock solution into your cell culture medium, ensure that the final concentration of DMSO is less than 0.5% to avoid cytotoxicity.[5] It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed when diluting stock solution in aqueous media. The compound has low aqueous solubility.Perform a stepwise dilution of the DMSO stock solution into the aqueous medium while vortexing to ensure proper mixing. Avoid adding the stock solution directly to the full volume of media.
The stock solution concentration is too high.Prepare a lower concentration stock solution in DMSO before diluting into your experimental medium.
The aqueous medium is cold.Ensure your cell culture medium or buffer is at room temperature or 37°C before adding the compound.
Inconsistent experimental results. Degradation of the compound.Ensure the stock solution has been stored correctly at -80°C or -20°C and has not exceeded the recommended storage time. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Inaccurate pipetting of the stock solution.Use calibrated pipettes for accurate measurement of the viscous DMSO stock solution.
High background or off-target effects. DMSO concentration is too high.Confirm that the final DMSO concentration in your assay is below 0.5%. Always include a vehicle control with the same DMSO concentration as your treated samples.[5]

Quantitative Data Summary

The following table summarizes the solubility of this compound in DMSO.

SolventConcentrationRemarks
DMSO200 mg/mL (313.25 mM)Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended.[1]
DMSO10 mMA commonly reported concentration for in vitro stock solutions.[4]

Experimental Protocols

Protocol: In Vitro Cell Growth Inhibition Assay

This protocol outlines a common method to assess the effect of this compound on the proliferation of cancer cell lines.

1. Materials:

  • This compound powder
  • Anhydrous Dimethyl Sulfoxide (DMSO)
  • Desired cancer cell line (e.g., B cell lymphoma cell line)
  • Complete cell culture medium
  • 96-well cell culture plates
  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)
  • Multichannel pipette
  • Incubator (37°C, 5% CO₂)

2. Stock Solution Preparation: a. Prepare a 10 mM stock solution of this compound by dissolving the appropriate mass of the compound in anhydrous DMSO. b. Gently warm or sonicate if necessary to ensure complete dissolution.[1] c. Aliquot the stock solution into single-use tubes and store at -80°C.

3. Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at the desired density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate for 24 hours to allow cells to attach and resume growth.

4. Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%. b. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control. c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plate for the desired treatment duration (e.g., 72 hours).

5. Cell Viability Assessment: a. After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions. b. Read the absorbance or luminescence using a plate reader.

6. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

DS55980254_Mechanism cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum BCR B Cell Receptor (BCR) PLCg2 PLCγ2 BCR->PLCg2 Activation PIP2 PI(4,5)P2 PLCg2->PIP2 Hydrolysis Ca_increase ↑ Intracellular Ca²⁺ PIP2->Ca_increase Leads to PTDSS1 PTDSS1 PS Phosphatidylserine (PS) PTDSS1->PS Synthesis This compound This compound This compound->PTDSS1 Inhibition Apoptosis Apoptosis Ca_increase->Apoptosis Induces

Caption: Mechanism of this compound-induced apoptosis in B cell lymphoma.

Experimental Workflow Diagram

experimental_workflow prep Prepare 10 mM this compound stock in DMSO treat Treat cells with serial dilutions of this compound prep->treat seed Seed cells in 96-well plate (24h incubation) seed->treat incubate Incubate for 72 hours treat->incubate assay Perform cell viability assay incubate->assay analyze Analyze data and determine IC50 assay->analyze

Caption: Workflow for an in vitro cell growth inhibition assay.

References

common challenges in DS55980254 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DS55980254. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and storage condition for this compound?

A1: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For short-term storage (up to one week), the stock solution can be kept at 4°C. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q2: I am observing inconsistent results in my cell viability assays. What could be the cause?

A2: Inconsistent results in cell viability assays can stem from several factors. One common issue is uneven cell seeding. Ensure a single-cell suspension before plating and gently swirl the plate to distribute the cells evenly. Another potential cause is the age of the cell culture; use cells within a consistent and low passage number range for your experiments. Finally, ensure that the this compound solution is thoroughly mixed with the media in each well.

Q3: My Western blot results show no change in the phosphorylation of the target protein after treatment with this compound. What should I do?

A3: If you are not observing the expected decrease in phosphorylation of the target protein, first verify the activity of your this compound compound. You can do this by including a positive control cell line where the compound has a known effect. Also, check the concentration and treatment duration. It's possible that a higher concentration or a longer incubation time is needed to see an effect in your specific cell model. Finally, ensure the quality of your primary antibodies and that they are specific for the phosphorylated and total protein.

Troubleshooting Guides

Problem 1: High Variability in IC50 Values

High variability in the half-maximal inhibitory concentration (IC50) values across replicate experiments is a common challenge. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Inconsistent cell seeding densityEnsure a homogenous single-cell suspension before plating. Pipette gently to avoid cell clustering.
Edge effects on the microplateAvoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the compound and affect cell growth.
Inaccurate serial dilutionsUse calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment.
Cell passage numberUse cells from a consistent and narrow range of passage numbers, as cellular responses can change over time in culture.
Problem 2: Off-Target Effects or Cellular Toxicity

At higher concentrations, this compound may exhibit off-target effects or general cellular toxicity, which can confound experimental results.

Observation Potential Cause Troubleshooting Step
Significant cell death at low concentrationsThe compound may have non-specific toxicity in your chosen cell line.Perform a dose-response curve and use a concentration at or below the IC50 for mechanism-of-action studies.
Unexpected changes in unrelated signaling pathwaysThis compound may be inhibiting other kinases or cellular proteins.Consult a kinase profiling service to assess the selectivity of the compound. Run control experiments with structurally similar but inactive compounds.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the wells and add the media containing the different concentrations of the compound. Include a DMSO-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis of Target Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation of its target protein.

  • Cell Treatment: Plate cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at the desired concentration for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the phosphorylated and total target protein overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

DS55980254_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase-X Receptor->KinaseX Activates DownstreamProtein Downstream Effector KinaseX->DownstreamProtein Phosphorylates Transcription Gene Transcription DownstreamProtein->Transcription Promotes This compound This compound This compound->KinaseX Inhibits

Caption: Hypothetical signaling pathway targeted by this compound.

Troubleshooting_Workflow Start Inconsistent Western Blot Results CheckCompound Verify this compound Activity (Positive Control) Start->CheckCompound CheckCompound->Start Inactive CheckProtocol Review Protocol: - Concentration? - Duration? CheckCompound->CheckProtocol Activity OK CheckReagents Check Antibody Quality & Specificity CheckProtocol->CheckReagents Protocol OK Optimize Optimize Conditions: - Increase Concentration - Extend Incubation CheckProtocol->Optimize Suboptimal CheckReagents->Optimize Reagents OK NewAntibody Order and Validate New Antibodies CheckReagents->NewAntibody Poor Quality Success Problem Resolved Optimize->Success NewAntibody->Success

interpreting unexpected results with DS55980254

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DS55980254, a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1).

Quick Reference Data

ParameterValueReference
Target Phosphatidylserine Synthase 1 (PTDSS1)[1][2]
IC50 (cell-free) 100 nM[1][2]
Selectivity Selective for PTDSS1 over PTDSS2[1][2]
Molecular Weight 638.46 g/mol [1]
Formula C₂₉H₁₈F₈N₄O₄[1]
Appearance Solid[1]
Solubility 10 mM in DMSO[1]
Storage (Solid) -20°C for 12 months; 4°C for 6 months[1]
Storage (in DMSO) -80°C for 6 months; -20°C for 1 month[1]

Experimental Protocols

In Vitro Cell-Based Assays

A common starting point for in vitro experiments involves dissolving this compound in DMSO to create a stock solution. For cell-based assays, this stock is further diluted in cell culture media to the desired final concentration.

Example Protocol for Cell Viability Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Add the diluted this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a preferred method, such as an ATP-based assay (e.g., CellTiter-Glo®).

In Vivo Xenograft Studies

For in vivo experiments, this compound can be administered orally.

Example Formulation and Dosing: A formulation for oral administration can be prepared in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. In subcutaneous xenograft models using PTDSS2-knockout HCT116 or A375 cells, daily oral administration of this compound at doses of 10-30 mg/kg has been shown to induce tumor regression.[2]

Interpreting Unexpected Results: FAQs and Troubleshooting

Here we address potential unexpected results and provide guidance for troubleshooting your experiments with this compound.

Q1: Why am I not observing the expected level of cytotoxicity in my cancer cell line?

Possible Cause 1: PTDSS2 Status

The primary mechanism of action for this compound is the induction of synthetic lethality in cells with a deficiency in PTDSS2.[1] If your cell line has a functional PTDSS2 gene, it may be resistant to this compound-induced cell death.

Troubleshooting:

  • Verify PTDSS2 Status: Confirm the PTDSS2 genotype and protein expression level in your cell line of interest.

  • Consider Alternative Models: If your research question allows, consider using a PTDSS2-deficient cell line to study the direct cytotoxic effects of this compound.

Possible Cause 2: Intratumoral Heterogeneity

Even in tumors with overall PTDSS2 loss, there can be a mixed population of PTDSS2-deficient and PTDSS2-proficient cells. This heterogeneity can lead to incomplete tumor regression in in vivo models.[3]

Troubleshooting:

  • Immunohistochemistry (IHC): If working with tumor tissue, perform IHC to assess the homogeneity of PTDSS2 expression.

  • Immune-Competent Models: The efficacy of this compound in heterogeneous tumors can be mediated by its ability to modulate the tumor immune microenvironment.[2] Consider using immunocompetent mouse models to capture these effects.

Q2: I'm observing unexpected changes in cellular metabolism. Is this an off-target effect?

Possible Cause: Activation of SREBP Pathways and LDL Uptake

Recent research has shown that this compound can allosterically inhibit PTDSS1, leading to the activation of Sterol Regulatory Element-Binding Protein (SREBP) pathways. This, in turn, enhances the expression of LDL receptors and increases cellular uptake of low-density lipoprotein (LDL). This is a potential off-target effect that could influence metabolic studies.

Troubleshooting:

  • Monitor Lipid Profiles: If your research involves cellular metabolism, consider analyzing changes in lipid profiles, including cholesterol and LDL uptake, upon treatment with this compound.

  • Control Experiments: Design control experiments to differentiate between effects caused by PTDSS1 inhibition and those potentially arising from SREBP pathway activation.

Possible Cause: Phospholipid Imbalance and BCR Hyperactivation

In B cell lymphoma, inhibition of PTDSS1 by this compound leads to a broader imbalance in the phospholipidome, not just a reduction in phosphatidylserine (PS). This includes a decrease in phosphatidylethanolamine (PE) and an increase in phosphoinositides. This imbalance can lower the activation threshold of the B cell receptor (BCR), leading to its hyperactivation and subsequent downstream signaling events culminating in apoptosis.

Troubleshooting:

  • Phospholipid Profiling: If feasible, perform lipidomics to assess the changes in the phospholipid composition of your cells upon treatment.

  • Signaling Pathway Analysis: Investigate key nodes in the BCR signaling pathway (e.g., calcium influx, downstream kinases) to confirm if the observed apoptosis is linked to BCR hyperactivation.

Q4: I'm having issues with the solubility of this compound in my experiments.

Troubleshooting:

  • Use Fresh DMSO: this compound is soluble in DMSO at 10 mM. Ensure you are using high-quality, anhydrous DMSO to prepare your stock solution.

  • Sonication: If you observe precipitation, gentle sonication of the stock solution may help to redissolve the compound.

  • Vehicle for In Vivo Use: For in vivo studies, consider using a vehicle containing co-solvents like PEG300 and a surfactant like Tween-80 to improve solubility and bioavailability.

Visualizing Key Concepts

To further aid in understanding the mechanisms and troubleshooting approaches, the following diagrams illustrate key pathways and logical relationships.

PTDSS1_Inhibition_Mechanism Mechanism of this compound Action This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 inhibits Immune_Modulation Tumor Immune Microenvironment Modulation This compound->Immune_Modulation PS_depletion Phosphatidylserine (PS) Depletion PTDSS1->PS_depletion catalyzes synthesis of PTDSS2_deficient PTDSS2 Deficient Cancer Cell PTDSS2_deficient->PS_depletion leads to ER_stress ER Stress PS_depletion->ER_stress Apoptosis Apoptosis ER_stress->Apoptosis Tumor_Regression Tumor Regression Apoptosis->Tumor_Regression Immune_Modulation->Tumor_Regression

Caption: Mechanism of this compound in PTDSS2-deficient cancer cells.

Troubleshooting_Flowchart Troubleshooting Unexpected Results Start Unexpected Result Observed Q1 Reduced Cytotoxicity? Start->Q1 A1_1 Check PTDSS2 Status Q1->A1_1 Yes Q2 Metabolic Changes? Q1->Q2 No A1_2 Assess Tumor Heterogeneity A1_1->A1_2 End Refined Hypothesis A1_2->End A2 Investigate SREBP Pathway / LDL Uptake Q2->A2 Yes Q3 Altered B-Cell Signaling? Q2->Q3 No A2->End A3 Analyze Phospholipidome & BCR Activation Q3->A3 Yes Q3->End No A3->End

Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.

References

potential off-target effects of DS55980254

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DS55980254. This resource is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a potent, selective, and orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1).[1][2] It functions by blocking the synthesis of intracellular phosphatidylserine (PS) from phosphatidylcholine (PC).[1][3][4] In cancer cells that have a deletion of the PTDSS2 gene, inhibition of PTDSS1 by this compound leads to a profound loss of cellular PS, inducing endoplasmic reticulum (ER) stress and subsequent selective cell death.[2][3] This is a concept known as synthetic lethality.[3]

Q2: How selective is this compound for PTDSS1?

A2: this compound is highly selective for PTDSS1 over its isoform, PTDSS2. Cell-free assays have demonstrated that the compound suppresses the PS production activity of PTDSS1, but not PTDSS2.[2][3][5] This selectivity is crucial to its synthetic lethal therapeutic strategy, which targets cancers with PTDSS2 deletion.[3]

Q3: What are the known or potential off-target effects of this compound?

A3: Based on nonclinical safety studies, the primary off-target organ identified is the liver.[3] Additionally, recent research has shown that PTDSS1 inhibition by this compound can allosterically activate Sterol Regulatory Element-Binding Protein (SREBP) pathways. This leads to increased expression of the LDL receptor and enhanced cellular uptake of LDL, suggesting a potential effect on cholesterol metabolism.[6]

Q4: Has this compound been assessed for cardiotoxicity?

A4: Yes, nonclinical safety studies have evaluated the potential for cardiotoxicity. An in vitro manual patch-clamp assay showed that this compound has a low risk of inhibiting the hERG potassium current, with an IC50 greater than 30 μmol/L. Furthermore, no adverse effects were observed in a rabbit isolated Langendorff heart model at concentrations up to 30 μmol/L.[3]

Troubleshooting Guide

Issue 1: I am observing unexpected levels of cell death in my PTDSS2-wildtype (WT) cell line upon treatment with this compound.

  • Possible Cause 1: Off-target toxicity. While this compound is selective, high concentrations may lead to off-target effects.

    • Recommendation: Perform a dose-response curve to determine the EC50 in your cell line. Use the lowest effective concentration possible. Consider that PTDSS2-intact cells should not be significantly affected by on-target PTDSS1 inhibition.[3]

  • Possible Cause 2: Disruption of lipid homeostasis. PTDSS1 inhibition can cause significant changes in the cellular phospholipidome beyond just PS, including reductions in phosphatidylethanolamine (PE) and increases in phosphoinositides (PI).[4][7] This imbalance could be detrimental to certain sensitive cell lines.

    • Recommendation: Analyze the lipid profile of your cells post-treatment to confirm changes in major phospholipid species.

  • Possible Cause 3: Experimental artifact. Ensure proper handling and storage of the compound as per the manufacturer's instructions to avoid degradation.[1]

    • Recommendation: Verify the final concentration of the compound in your media and ensure complete solubilization.

Issue 2: My downstream analysis shows activation of cholesterol metabolism pathways, which is unexpected.

  • Possible Cause: This may be a direct consequence of PTDSS1 inhibition. Recent studies have shown that this compound can allosterically inhibit PSS1, which in turn activates SREBP pathways, leading to increased LDL receptor expression.[6]

    • Recommendation: This is likely an on-target, though perhaps unanticipated, effect. Measure the expression of SREBP target genes (e.g., LDLR, HMGCS1) via qPCR or Western blot to confirm this pathway's activation. This finding could represent a novel therapeutic application for the compound.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from nonclinical safety and selectivity studies.

Table 1: In Vitro Selectivity and Activity of this compound

Target Assay Type Result (IC50) Source
PTDSS1 Cell-free PS Production ~100 nM [2]

| PTDSS2 | Cell-free PS Production | No inhibition observed |[2][3] |

Table 2: Nonclinical Safety Profile of this compound

Study Model System Result Source
hERG Current Inhibition Recombinant CHO-K1 Cells IC50 > 30 μmol/L [3]
Cardiac Function Rabbit Isolated Langendorff Heart No effect up to 30 μmol/L [3]

| 14-Day Repeated Oral Dose Toxicity | Crl:CD1(ICR) Mice | Target Organ: Liver (Fatty changes) |[3] |

Experimental Protocols

Protocol 1: Western Blot for ER Stress Marker CHOP

This protocol is to determine if this compound treatment induces ER stress, a key mechanism in its synthetic lethal action.

  • Cell Treatment: Plate PTDSS2-KO and WT cells and treat with this compound (e.g., 100 nM - 1 µM) or vehicle control for 24-48 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against CHOP (DDIT3) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Increased CHOP expression in PTDSS2-KO cells would confirm the on-target mechanism.

Visualizations

PTDSS1_Inhibition_Pathway cluster_WT PTDSS2 Wild-Type Cell cluster_KO PTDSS2 Knockout Cell PC_WT Phosphatidylcholine (PC) PTDSS1_WT PTDSS1 PC_WT->PTDSS1_WT PS_WT Phosphatidylserine (PS) Survival Cell Survival PS_WT->Survival PTDSS1_WT->PS_WT Synthesis PTDSS2_WT PTDSS2 PTDSS2_WT->PS_WT Synthesis (Redundant) PE_WT Phosphatidylethanolamine (PE) PE_WT->PTDSS2_WT DS This compound DS->PTDSS1_WT PC_KO Phosphatidylcholine (PC) PTDSS1_KO PTDSS1 PC_KO->PTDSS1_KO PS_KO PS Depletion ER_Stress ER Stress PS_KO->ER_Stress PTDSS1_KO->PS_KO PTDSS2_KO PTDSS2 (Inactive) PE_KO Phosphatidylethanolamine (PE) DS_KO This compound DS_KO->PTDSS1_KO Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Synthetic lethality mechanism of this compound in PTDSS2-deficient cells.

Troubleshooting_Workflow Start Unexpected Phenotype Observed (e.g., toxicity, pathway activation) Conc Is the compound concentration within the selective range? Start->Conc DoseResp Action: Perform Dose-Response Curve & Use Lower Conc. Conc->DoseResp No Validate Action: Confirm Target Engagement (e.g., CETSA, Lipidomics) Conc->Validate Yes DoseResp->Validate OnTarget Is the effect consistent with known on-target biology? Validate->OnTarget KnownOffTarget Is the effect consistent with known off-target profile (e.g., SREBP activation)? OnTarget->KnownOffTarget No OnTargetResult Conclusion: Likely On-Target Effect OnTarget->OnTargetResult Yes KnownOffTarget->OnTargetResult Yes Investigate Action: Profile Against Broader Panel (e.g., KinomeScan) KnownOffTarget->Investigate No OffTargetResult Conclusion: Potential Novel Off-Target Effect Investigate->OffTargetResult

References

Technical Support Center: Optimizing DS55980254 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of DS55980254 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1).[1] PTDSS1 is a key enzyme responsible for the synthesis of phosphatidylserine (PS), an essential phospholipid component of cellular membranes.[2][3] By inhibiting PTDSS1, this compound blocks the production of intracellular PS, leading to an imbalance in the phospholipid composition of the cell membrane. This disruption can, in turn, activate the B cell receptor (BCR) signaling pathway, which can trigger apoptosis (programmed cell death) in certain cancer cells, particularly B cell lymphomas.[1][2][4]

Q2: Which cancer cell lines are reported to be sensitive to PTDSS1 inhibition?

A close analog of this compound, DS68591889 (also referred to as PTDSS1i), was used to screen a panel of 47 human cancer cell lines. The results of this screen indicated that B cell lymphoma-derived cell lines are particularly sensitive to PTDSS1 inhibition.[2][4]

Q3: What is a recommended starting concentration for this compound in a new cell line?

Without specific IC50 data for this compound in your cell line of interest, a good starting point is to perform a dose-response experiment. Based on studies with the close analog PTDSS1i, a broad concentration range from 1 nM to 10 µM could be tested. For sensitive cell lines like the B-cell lymphoma line Ramos, a concentration of 100 nM has been shown to be effective.[2]

Q4: How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. For storage, it is advisable to keep the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month), protected from light.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Q1: I am not observing the expected cytotoxic effect of this compound in my cell line. What are the possible reasons?

Several factors could contribute to a lack of response:

  • Cell Line Insensitivity: Your cell line may not be dependent on the PTDSS1 pathway for survival. Reviewing literature for the role of PS synthesis in your specific cell type is recommended.

  • Suboptimal Concentration: The concentration of this compound may be too low. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line.

  • Incorrect Compound Handling: Ensure that the compound has been stored correctly and that the stock solutions are not degraded. Preparing fresh dilutions for each experiment is advisable.

  • Assay Duration: The incubation time with the inhibitor may not be sufficient to induce a measurable effect. Consider extending the treatment duration (e.g., 48 or 72 hours).

  • Cell Seeding Density: The number of cells seeded can influence the outcome of viability assays. Optimizing the cell seeding density is an important step in assay development.

Q2: My results with this compound are inconsistent between experiments. How can I improve reproducibility?

Inconsistent results can be frustrating. Here are some tips to improve reproducibility:

  • Standardize Cell Culture Conditions: Use cells from the same passage number for a set of experiments, and ensure consistent cell seeding densities and confluency.

  • Consistent Compound Preparation: Always prepare fresh dilutions of this compound from a single-use aliquot of the stock solution for each experiment.

  • Control for Solvent Effects: Include a vehicle control (e.g., DMSO) at the same concentration as in your highest drug treatment group to account for any effects of the solvent on cell viability.

  • Optimize Assay Protocol: Ensure that all incubation times, reagent concentrations, and measurement parameters are kept consistent across all experiments.

Q3: I am observing cell death even in my vehicle control wells. What could be the cause?

Toxicity in vehicle control wells is often due to the solvent. While DMSO is a common solvent for many small molecules, it can be toxic to some cell lines at higher concentrations. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%. If your cells are particularly sensitive to DMSO, you may need to explore other solvents or reduce the final DMSO concentration.

Data Presentation

Table 1: In Vitro Activity of this compound Analog (PTDSS1i) Against a Panel of Cancer Cell Lines

The following table summarizes the growth inhibitory effects of the this compound analog, DS68591889 (PTDSS1i), on various cancer cell lines after 4-6 days of treatment. Data is presented as the percentage of the vehicle control value.

Cell LineCancer TypeGrowth Inhibition (as % of Control)
RamosBurkitt's LymphomaStrongly Suppressed
Jeko-1Mantle Cell LymphomaStrongly Suppressed
Other B cell Lymphoma Lines VariousGenerally High Susceptibility
Various Other Cancer Lines VariousVariable Susceptibility

Note: This data is for a close analog of this compound and should be used as a guide. It is highly recommended to determine the specific IC50 value for this compound in your cell line of interest.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound using a CellTiter-Glo® Luminescent Cell Viability Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • DMSO (for stock solution)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10-point serial dilution of this compound in complete cell culture medium. A common starting concentration is 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only for background measurement).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours).

  • Cell Viability Assay:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the average luminescence of the no-cell control from all other wells.

    • Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%.

    • Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.

Mandatory Visualizations

PTDSS1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum BCR B Cell Receptor (BCR) PLCg2 PLCγ2 BCR->PLCg2 PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PTDSS1 PTDSS1 PS_synthesis Phosphatidylserine (PS) Synthesis PTDSS1->PS_synthesis Phospholipid_Imbalance Phospholipid Imbalance PTDSS1->Phospholipid_Imbalance inhibition leads to PS_synthesis->Phospholipid_Imbalance maintains balance This compound This compound This compound->PTDSS1 inhibits Phospholipid_Imbalance->BCR activates Apoptosis Apoptosis Ca_release->Apoptosis

Caption: Signaling pathway of this compound action.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of this compound seed_cells->prepare_compound treat_cells Treat Cells with This compound prepare_compound->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent measure_signal Measure Signal (Luminescence/Absorbance) add_reagent->measure_signal analyze_data Analyze Data & Determine IC50 measure_signal->analyze_data end End analyze_data->end

Caption: Experimental workflow for IC50 determination.

Troubleshooting_Logic start No/Low Cytotoxicity Observed check_concentration Is the concentration range appropriate? start->check_concentration check_duration Is the incubation duration sufficient? check_concentration->check_duration Yes optimize_concentration Perform Dose-Response (e.g., 1 nM - 10 µM) check_concentration->optimize_concentration No check_handling Was the compound handled correctly? check_duration->check_handling Yes increase_duration Increase Incubation Time (e.g., 72h) check_duration->increase_duration No check_cell_line Is the cell line known to be sensitive? check_handling->check_cell_line Yes prepare_fresh Prepare Fresh Stock and Dilutions check_handling->prepare_fresh No review_literature Review Literature for Cell Line Sensitivity check_cell_line->review_literature No end Re-evaluate Experiment check_cell_line->end Yes optimize_concentration->end increase_duration->end prepare_fresh->end review_literature->end

Caption: Troubleshooting decision tree for low cytotoxicity.

References

Technical Support Center: DS55980254 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DS55980254 in in vivo experiments. The information is intended for scientists and drug development professionals to help anticipate and address potential challenges, thereby minimizing toxicity and ensuring data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective, orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1).[1][2] PTDSS1 is one of two enzymes responsible for the synthesis of phosphatidylserine (PS), an essential phospholipid component of cellular membranes.[3] By inhibiting PTDSS1, this compound disrupts PS synthesis, which can lead to selective cell death in cancer cells that have a deletion of the complementary enzyme, PTDSS2.[3] This mechanism is described as "collateral lethality."[3]

Q2: What is the primary organ of toxicity for this compound in vivo?

A2: Based on preclinical studies, the primary target organ for toxicity following repeated oral administration of this compound in mice is the liver.[3] The main histopathological finding observed was fatty changes in the liver.[3]

Q3: What are the expected signs of toxicity in animals treated with this compound?

A3: In a 14-day repeated oral dose toxicity study in mice, this compound was well-tolerated, and no severe toxicity was observed at doses up to 1000 mg/kg/day.[3] While no significant body weight loss was reported in efficacy studies[2], researchers should still monitor for general signs of distress in animals, including changes in body weight, food and water consumption, posture, and activity levels. Specific monitoring for liver toxicity should include observation for any changes in coat condition or jaundice, although these were not reported in the available studies.

Q4: How can I monitor for liver toxicity during my in vivo study?

A4: Regular monitoring of liver function is recommended. This can be achieved through periodic blood collection for serum chemistry analysis of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). At the end of the study, a thorough histopathological examination of the liver should be performed to assess for fatty changes and other potential abnormalities.

Q5: Are there any known drug interactions with this compound?

A5: The provided search results do not contain specific information about drug-drug interactions with this compound. However, as it is a targeted therapy, researchers should consider the potential for interactions with other administered compounds, especially those metabolized by the liver.

Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Mortality
Potential Cause Troubleshooting Steps
Formulation/Dosing Error - Verify the formulation of this compound, ensuring proper solubility and stability. A suggested vehicle is 0.5% methylcellulose.[3]- Double-check dose calculations and the volume administered.
Off-Target Toxicity - Perform a thorough necropsy and histopathological analysis of all major organs to identify any unexpected toxicities.- Consider reducing the dose or the frequency of administration.
Animal Model Sensitivity - Evaluate if the specific strain or species of animal being used is more sensitive to the compound.- Review literature for known sensitivities of the chosen animal model.
Issue 2: Significant Body Weight Loss (>15%)
Potential Cause Troubleshooting Steps
Gastrointestinal Distress - Although not reported, oral gavage can sometimes cause GI upset. Monitor for signs of diarrhea or decreased food intake.- Consider a different vehicle for administration if the current one is suspected to cause irritation.
Systemic Toxicity - Collect blood for a complete blood count (CBC) and serum chemistry panel to assess overall health.- If liver enzymes are highly elevated, this could contribute to systemic malaise and weight loss.
Dehydration - Ensure animals have ad libitum access to water. Monitor for signs of dehydration such as skin tenting.
Issue 3: Elevated Liver Enzymes (ALT/AST)
Potential Cause Troubleshooting Steps
Hepatotoxicity - Confirm the dose and formulation are correct.- Reduce the dose of this compound in subsequent cohorts.- Decrease the frequency of administration (e.g., from daily to every other day).- At the end of the study, correlate liver enzyme levels with histopathological findings in the liver.
Underlying Health Issues in Animals - Ensure that the animals used in the study are healthy and free from any underlying liver conditions prior to the start of the experiment.

Quantitative Data Summary

Table 1: Summary of 14-Day Repeated Oral Dose Toxicity Study of this compound in Mice

Dose Group (mg/kg/day)Key Findings
100No severe toxicity observed.[3]
300No severe toxicity observed.[3]
1000Target Organ: Liver - Fatty Changes. No severe toxicity reported.[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration
  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

  • Compound Weighing: Accurately weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed.

  • Suspension Preparation: Gradually add the weighed this compound powder to the 0.5% methylcellulose solution while continuously vortexing or stirring to ensure a homogenous suspension.

  • Storage: Store the formulation as recommended by the manufacturer, protected from light. Prepare fresh as needed, considering the stability of the compound in the vehicle.

Protocol 2: In Vivo Toxicity Monitoring
  • Animal Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the start of the experiment.

  • Baseline Data Collection: Before the first dose, record the body weight and collect a baseline blood sample from a subset of animals for CBC and serum chemistry analysis.

  • Daily Observations: Observe the animals daily for any clinical signs of toxicity, including changes in appearance, behavior, and activity.

  • Body Weight Measurement: Record the body weight of each animal at least twice a week.

  • Interim Blood Collection: If the study duration allows, collect blood samples at one or more interim time points (e.g., weekly) to monitor changes in liver enzymes and other hematological parameters.

  • Terminal Procedures: At the end of the study, collect a terminal blood sample via cardiac puncture. Perform a gross necropsy, and collect the liver and other major organs for histopathological analysis. Weigh the liver.

Visualizations

PTDSS1_Inhibition_Pathway This compound This compound PTDSS1 PTDSS1 (Phosphatidylserine Synthase 1) This compound->PTDSS1 Inhibits PS_Synthesis Phosphatidylserine (PS) Synthesis PTDSS1->PS_Synthesis ER_Stress Endoplasmic Reticulum (ER) Stress PTDSS1->ER_Stress Inhibition leads to Apoptosis Apoptosis PTDSS1->Apoptosis Inhibition in PTDSS2-deleted cells leads to ER stress and apoptosis PTDSS2 PTDSS2 (Phosphatidylserine Synthase 2) PTDSS2->PS_Synthesis Compensatory (if present) Cell_Membrane Cell Membrane Integrity PS_Synthesis->Cell_Membrane ER_Stress->Apoptosis PTDSS2_Deleted_Cancer_Cell PTDSS2-Deleted Cancer Cell PTDSS2_Deleted_Cancer_Cell->PTDSS2 Lacks Experimental_Workflow cluster_PreStudy Pre-Study cluster_Dosing Dosing & Monitoring cluster_Endpoint Study Endpoint Acclimatization Animal Acclimatization Baseline Baseline Data (Body Weight, Blood Sample) Acclimatization->Baseline Dosing Oral Administration of This compound Baseline->Dosing Monitoring Daily Clinical Observations Bi-weekly Body Weights Dosing->Monitoring Repeated Interim_Blood Interim Blood Collection (Optional) Monitoring->Interim_Blood Terminal_Blood Terminal Blood Collection Monitoring->Terminal_Blood Interim_Blood->Monitoring Necropsy Gross Necropsy & Organ Collection Terminal_Blood->Necropsy Histopathology Histopathological Analysis (especially Liver) Necropsy->Histopathology Troubleshooting_Logic Adverse_Event Adverse Event Observed? (e.g., Weight Loss, Morbidity) Check_Dose Verify Dose & Formulation Adverse_Event->Check_Dose Yes Continue Continue Study with Close Monitoring Adverse_Event->Continue No Reduce_Dose Consider Dose Reduction Check_Dose->Reduce_Dose Assess_Health Assess Animal Health (Bloodwork, Necropsy) Reduce_Dose->Assess_Health Assess_Health->Continue

References

DS55980254 storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of DS55980254, a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active and selective small molecule inhibitor of phosphatidylserine synthase 1 (PTDSS1).[1][2][3] PTDSS1 is a key enzyme responsible for the synthesis of phosphatidylserine (PS), an essential phospholipid component of cellular membranes.[4][5] By inhibiting PTDSS1, this compound blocks the production of intracellular PS.[1] This disruption of PS homeostasis can lead to various downstream cellular effects, including the induction of endoplasmic reticulum (ER) stress and the activation of the B cell receptor (BCR) signaling pathway, ultimately resulting in apoptosis in susceptible cancer cell lines.[6][7]

Q2: What are the recommended storage conditions for this compound?

Proper storage of this compound is critical to maintain its stability and activity. Recommendations for both solid powder and solutions are summarized below.

FormStorage TemperatureDurationSpecial Instructions
Solid Powder-20°C12 months
4°C6 months
In Solvent (e.g., DMSO)-80°C6 monthsProtect from light
-20°C1 monthProtect from light

It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q3: How should I prepare stock solutions of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1][3] For in vitro experiments, a stock solution of 10 mM in DMSO is commonly used.[3] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO. Gentle warming and/or sonication can be used to aid dissolution if precipitation is observed.[1]

Q4: Can this compound be used for in vivo studies?

Yes, this compound is orally active and has been used in several in vivo studies, particularly in xenograft mouse models.[1][6][7]

Troubleshooting Guide

Issue 1: Difficulty dissolving the this compound powder.

  • Possible Cause: The compound may have precipitated or you may be using a suboptimal solvent.

  • Solution:

    • Ensure you are using fresh, high-quality DMSO. Hygroscopic DMSO can significantly impact solubility.[1]

    • Gentle warming of the solution or brief sonication can help to dissolve the powder completely.[1]

    • For in vivo formulations, specific protocols using co-solvents like PEG300, Tween-80, or corn oil have been reported to achieve higher concentrations.[1]

Issue 2: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause 1: Degradation of the compound.

    • Solution: Ensure that the stock solutions have been stored correctly at -80°C or -20°C and protected from light.[1] Avoid multiple freeze-thaw cycles by preparing and using aliquots.

  • Possible Cause 2: Cellular context and PTDSS2 expression.

    • Solution: The cytotoxic effects of this compound can be dependent on the expression status of PTDSS2, a functionally redundant enzyme.[7] Cells with low or absent PTDSS2 expression are generally more sensitive to PTDSS1 inhibition.[3][7] It is advisable to characterize the PTDSS2 expression levels in your cell model.

  • Possible Cause 3: Off-target effects.

    • Solution: While this compound is a selective PTDSS1 inhibitor, it is good practice to include appropriate controls in your experiments. This may include using a negative control compound and assessing key downstream markers of the intended pathway.

Issue 3: Low bioavailability or efficacy in animal studies.

  • Possible Cause: Improper formulation or administration.

  • Solution:

    • For oral administration, ensure the compound is properly formulated to enhance solubility and absorption. Published protocols often use a combination of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[1]

    • Verify the dosage and administration frequency based on previously published studies. Doses in the range of 10-100 mg/kg administered orally once daily have been shown to be effective in xenograft models.[1][6]

Experimental Protocols

In Vitro Cell Viability Assay

  • Cell Plating: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired duration of the experiment (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a luminescent-based assay that measures ATP content.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Mouse Model

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Formulation and Administration: Prepare the this compound formulation for oral gavage. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Administer the compound or vehicle control orally once daily at the desired dosage (e.g., 10-100 mg/kg).[1][6]

  • Efficacy Assessment: Continue treatment for the specified period (e.g., 21 days) and monitor tumor volume and the body weight of the mice. At the end of the study, tumors can be excised and weighed. Survival studies can also be conducted.[1][6]

Quantitative Data Summary

In Vitro IC50 Values

Cell LinePTDSS2 StatusIC50 (nM)
HCT116Wild-Type>10,000
HCT116PTDSS2-KO~100
A375PTDSS2-KO~300

Data is approximate and based on graphical representations in the cited literature.[3][7]

In Vivo Efficacy in Xenograft Models

Animal ModelTreatmentDosageOutcome
Jeko-1 xenograft miceThis compound10-100 mg/kg, p.o., daily for 21 daysInhibited colonization of Jeko-1 cells in the bone marrow and prolonged survival.[1][6]
PTDSS2-KO HCT116 xenograftThis compound10-30 mg/kg, p.o., dailyInduced tumor regression without significant body weight loss.[3]
PTDSS2-KO A375 xenograftThis compound10-30 mg/kg, p.o., dailyInduced tumor regression without significant body weight loss.[3]

Signaling Pathway and Experimental Workflow Diagrams

PTDSS1_Inhibition_Pathway This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 Inhibition PS Phosphatidylserine (PS) Synthesis PTDSS1->PS Catalyzes ER_Stress Endoplasmic Reticulum (ER) Stress PTDSS1->ER_Stress Depletion leads to BCR_Signaling B Cell Receptor (BCR) Signaling Activation PS->BCR_Signaling Suppresses (in some contexts) Apoptosis Apoptosis ER_Stress->Apoptosis BCR_Signaling->Apoptosis

Caption: PTDSS1 Inhibition Pathway by this compound.

In_Vivo_Experiment_Workflow cluster_setup Setup cluster_monitoring Monitoring & Treatment cluster_analysis Analysis Animal_Model Select Immunodeficient Mice Cell_Implantation Implant Tumor Cells (Subcutaneous) Animal_Model->Cell_Implantation Tumor_Growth Monitor Tumor Volume Cell_Implantation->Tumor_Growth Randomization Randomize into Groups Tumor_Growth->Randomization Treatment Administer this compound (Oral Gavage) Randomization->Treatment Efficacy_Assessment Measure Tumor Volume & Body Weight Treatment->Efficacy_Assessment Endpoint Endpoint Analysis (e.g., Survival) Efficacy_Assessment->Endpoint

Caption: In Vivo Xenograft Experiment Workflow.

References

troubleshooting inconsistent results in DS55980254 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in assays involving DS55980254, a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1). By understanding the compound's mechanism of action and adhering to best practices in assay execution, users can achieve more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active small molecule inhibitor of phosphatidylserine synthase 1 (PTDSS1). PTDSS1 is a key enzyme responsible for the synthesis of phosphatidylserine (PS), an essential phospholipid component of cellular membranes.[1][2] By inhibiting PTDSS1, this compound blocks the production of intracellular PS.[1] This disruption in phospholipid balance has been shown to activate the B cell receptor (BCR) signaling pathway and has demonstrated potential in suppressing tumorigenesis.[1][3]

Q2: What are the common applications of this compound in research?

This compound is primarily used in cell-based assays to investigate the role of PTDSS1 and PS synthesis in various biological processes. Common applications include studying its effects on cancer cell proliferation, particularly in B cell lymphomas, and exploring its potential to modulate the immune response.[4][5] It is also used to study the downstream effects of PTDSS1 inhibition on signaling pathways like the BCR pathway.[1][4]

Q3: How should this compound be prepared and stored for in vitro experiments?

For in vitro studies, this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is crucial to adhere to the manufacturer's instructions for storage to maintain its stability. Stock solutions are generally stored at -20°C or -80°C and protected from light.[1] Repeated freeze-thaw cycles should be avoided.[6]

Q4: What are the expected cellular effects of PTDSS1 inhibition by this compound?

Inhibition of PTDSS1 by this compound leads to a reduction in cellular levels of phosphatidylserine (PS) and phosphatidylethanolamine (PE).[4][5] This alteration in the phospholipid composition of the cell membrane can trigger various downstream signaling events, including the hyperactivation of the BCR signaling pathway, leading to increased intracellular calcium levels and ultimately, apoptosis in susceptible cancer cells.[4][5]

Troubleshooting Guide for Inconsistent Assay Results

Inconsistent results in assays utilizing this compound can arise from various factors, ranging from technical errors in assay execution to biological variability. This guide provides a structured approach to identifying and resolving common issues.

Problem 1: High Variability Between Replicate Wells

High variability across replicate wells is a common issue that can obscure the true effect of the compound.

Potential Cause Recommended Solution
Inaccurate Pipetting Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each step. For multi-well plates, consider using a multichannel pipette for consistent addition of reagents.[7]
"Edge Effects" in Microplates Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth. To mitigate this, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or media without cells.[7]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Gently swirl the cell suspension between seeding groups of wells to prevent settling.
Cell Clumping Ensure single-cell suspension before seeding by gentle pipetting or using a cell strainer.
Problem 2: Weak or No Compound Efficacy

Observing a weaker-than-expected or no effect from this compound can be due to several factors.

Potential Cause Recommended Solution
Incorrect Compound Concentration Verify the initial concentration of the stock solution and the accuracy of serial dilutions. Prepare fresh dilutions for each experiment.
Compound Instability Ensure proper storage of the this compound stock solution (protected from light, appropriate temperature).[1] Avoid repeated freeze-thaw cycles.
Cell Line Insensitivity The target cell line may not be sensitive to PTDSS1 inhibition. Confirm that the cell line expresses PTDSS1. Consider using a positive control cell line known to be sensitive to this compound.
Suboptimal Incubation Time The duration of compound exposure may be insufficient to induce a measurable effect. Perform a time-course experiment to determine the optimal incubation period.
High Cell Density A high cell density can reduce the effective concentration of the compound per cell. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[7]
Problem 3: High Background Signal in the Assay

A high background signal can mask the specific effects of this compound, leading to a low signal-to-noise ratio.

Potential Cause Recommended Solution
Reagent-Related Background Ensure all reagents are properly prepared and filtered if necessary. Check for potential autofluorescence of the compound or media components at the detection wavelength.
Cellular Autofluorescence If using a fluorescence-based readout, high cellular autofluorescence can be an issue. Include appropriate controls (e.g., cells alone, vehicle-treated cells) to determine the baseline fluorescence.
Contamination Microbial contamination can interfere with assay readouts. Regularly check cell cultures for contamination and practice good aseptic technique.
Insufficient Washing Steps In assays requiring wash steps (e.g., immunoassays), ensure that washing is thorough to remove unbound reagents.

Experimental Protocols

General Cell Viability Assay Protocol (Example using a Resazurin-based Reagent)

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Count the cells and adjust the density to the desired concentration.

    • Seed the cells in a 96-well plate at the optimized density and incubate overnight to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Include a vehicle control (e.g., medium with the same concentration of DMSO used for the highest compound concentration).

    • Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Prepare the resazurin-based reagent according to the manufacturer's instructions.

    • Add the reagent to each well and incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the background reading (from wells with medium and reagent only).

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the results as a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of PTDSS1 Inhibition

PTDSS1_Inhibition_Pathway This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 Inhibits PS Phosphatidylserine (PS) Synthesis PTDSS1->PS Membrane_PL Membrane Phospholipid Balance Disrupted PS->Membrane_PL BCR B Cell Receptor (BCR) Signaling Activated Membrane_PL->BCR Apoptosis Apoptosis BCR->Apoptosis

Caption: PTDSS1 inhibition by this compound disrupts phospholipid balance, leading to BCR activation and apoptosis.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Variability High Variability Between Replicates? Start->Check_Variability Check_Efficacy Weak or No Compound Efficacy? Check_Variability->Check_Efficacy No Troubleshoot_Variability Review Pipetting Technique Check for Edge Effects Optimize Cell Seeding Check_Variability->Troubleshoot_Variability Yes Check_Background High Background Signal? Check_Efficacy->Check_Background No Troubleshoot_Efficacy Verify Compound Concentration Check Compound Stability Confirm Cell Line Sensitivity Optimize Incubation Time Check_Efficacy->Troubleshoot_Efficacy Yes Troubleshoot_Background Check Reagent Quality Assess Autofluorescence Screen for Contamination Optimize Wash Steps Check_Background->Troubleshoot_Background Yes Resolved Results Consistent Check_Background->Resolved No Troubleshoot_Variability->Resolved Troubleshoot_Efficacy->Resolved Troubleshoot_Background->Resolved

References

Technical Support Center: Assessing the Bioavailability of DS55980254

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DS55980254, a potent and orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the bioavailability of this compound in preclinical studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that specifically targets phosphatidylserine synthase 1 (PTDSS1).[1] PTDSS1 is a key enzyme responsible for the synthesis of phosphatidylserine (PS), an essential component of cell membranes.[2] By inhibiting PTDSS1, this compound blocks the production of intracellular PS, which can lead to an imbalance in membrane phospholipid composition and subsequent activation of the B cell receptor (BCR) signaling pathway.[1] This mechanism is of interest in various research areas, including oncology.

Q2: What is the reported oral bioavailability of this compound?

A2: While specific quantitative bioavailability data (e.g., F%) for this compound is not publicly available in the reviewed literature, it is described as an "orally active" and "highly bioavailable" compound.[2] It has been effectively used in in vivo mouse models with oral administration at doses ranging from 10 to 100 mg/kg, demonstrating its ability to be absorbed and exert a biological effect after oral dosing.[1][3]

Q3: What are some recommended formulations for in vivo oral administration of this compound in mice?

A3: Successful in vivo studies have utilized a suspension of this compound in 0.5% methylcellulose. For creating a clear solution, the following formulations have been suggested:

  • A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • A solution of 10% DMSO in 90% corn oil.

Q4: How does inhibition of PTDSS1 by this compound affect cellular signaling?

A4: Inhibition of PTDSS1 by this compound disrupts the synthesis of phosphatidylserine (PS). This leads to an altered composition of phospholipids in the cell membrane. A key consequence of this is the activation of the B cell receptor (BCR) signaling pathway.[1] This can ultimately lead to downstream effects such as the induction of apoptosis in certain cancer cell lines.

II. Troubleshooting Guides

This section addresses specific issues that may arise during the assessment of this compound bioavailability.

Issue 1: High variability in plasma concentrations between individual animals.

  • Question: We are observing significant inter-animal variability in the plasma concentrations of this compound after oral gavage. What could be the cause and how can we minimize it?

  • Answer: High variability is a common challenge in oral dosing studies. Potential causes and troubleshooting steps are outlined below:

Potential CauseTroubleshooting Steps
Inconsistent Formulation Ensure the dosing formulation is homogeneous. If using a suspension, vortex thoroughly before each administration to ensure a uniform concentration. Prepare fresh formulations for each experiment to avoid degradation.
Gavage Technique Variation Standardize the oral gavage procedure. Ensure all personnel are properly trained to minimize stress to the animals and ensure accurate delivery to the stomach. Improper technique can lead to reflux or administration into the trachea.
Physiological Differences Use animals of the same age, sex, and strain. Ensure a consistent fasting period before dosing, as food can significantly impact drug absorption. House animals under controlled environmental conditions.
Inaccurate Dosing Volume Calibrate pipettes and syringes regularly. Calculate the dose for each animal based on its individual body weight on the day of the experiment.

Issue 2: Lower than expected plasma concentrations of this compound.

  • Question: Our measured plasma concentrations of this compound are consistently low, despite administering a standard dose. What are the possible reasons and solutions?

  • Answer: Low systemic exposure can be due to several factors related to the compound's properties and the experimental setup.

Potential CauseTroubleshooting Steps
Poor Solubility in GI Tract Although reported as highly bioavailable, ensure the formulation is optimized for solubility. Consider using a formulation with co-solvents and surfactants as suggested in the FAQs. Sonication may aid in dissolution.
Rapid Metabolism Investigate the metabolic stability of this compound in liver microsomes from the animal species being used. If metabolism is rapid, this could explain the low plasma levels.
Efflux Transporter Activity The compound may be a substrate for efflux transporters (e.g., P-glycoprotein) in the gastrointestinal tract, which would pump it back into the intestinal lumen, reducing absorption. This can be investigated using in vitro models like Caco-2 cell assays.
Degradation in GI Tract Assess the stability of this compound in simulated gastric and intestinal fluids to rule out degradation before absorption.
Analytical Method Issues Verify the sensitivity and accuracy of your LC-MS/MS method for quantifying this compound in plasma. Ensure proper sample handling and storage to prevent degradation.

Issue 3: Difficulty in detecting this compound in plasma samples.

  • Question: We are unable to detect this compound in our plasma samples using LC-MS/MS. How can we troubleshoot our analytical method?

  • Answer: Failure to detect the analyte can stem from issues with sample preparation, the analytical instrument, or the method parameters.

Potential CauseTroubleshooting Steps
Insufficient Method Sensitivity Optimize the mass spectrometry parameters for this compound, including parent and fragment ion selection, collision energy, and ion source settings. Use a high-quality internal standard to improve accuracy and precision.
Sample Preparation Inefficiency Evaluate different protein precipitation and liquid-liquid extraction methods to ensure efficient recovery of this compound from the plasma matrix.
Matrix Effects Assess for ion suppression or enhancement from endogenous plasma components. This can be mitigated by optimizing the chromatography to separate the analyte from interfering substances or by using a more effective sample cleanup method.
Compound Instability Ensure that this compound is stable in the plasma matrix under the storage and processing conditions used. Consider adding stabilizers if necessary.

III. Experimental Protocols & Visualizations

Detailed Methodology for In Vivo Bioavailability Assessment

This protocol outlines a typical workflow for assessing the oral bioavailability of this compound in a mouse model.

1. Animal Model and Acclimatization:

  • Use male or female mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

  • Acclimatize animals to the housing conditions for at least one week before the experiment.

  • House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

2. Formulation Preparation:

  • Prepare the dosing formulation on the day of the experiment.

  • For a suspension, weigh the required amount of this compound and suspend it in 0.5% methylcellulose in sterile water. Vortex thoroughly before each administration.

  • For a solution, dissolve this compound in a suitable vehicle, such as the DMSO/PEG300/Tween-80/saline formulation.

3. Dosing:

  • Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Weigh each animal immediately before dosing to calculate the precise volume to be administered.

  • Administer this compound via oral gavage at the desired dose (e.g., 10, 30, or 100 mg/kg).

4. Blood Sampling:

  • Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Use an appropriate anticoagulant (e.g., EDTA or heparin).

  • Immediately place the blood samples on ice.

5. Plasma Preparation:

  • Centrifuge the blood samples at approximately 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

6. Sample Analysis:

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • The method should include a standard curve and quality control samples.

7. Pharmacokinetic Analysis:

  • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • If an intravenous (IV) dose group is included in the study, the absolute oral bioavailability (F%) can be calculated using the formula:

    • F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_acclimatization Animal Acclimatization formulation_prep Formulation Preparation dosing Oral Dosing (Gavage) formulation_prep->dosing blood_sampling Blood Sampling (Time Points) dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lc_ms_analysis LC-MS/MS Analysis plasma_prep->lc_ms_analysis pk_analysis Pharmacokinetic Analysis lc_ms_analysis->pk_analysis

Caption: Experimental workflow for in vivo bioavailability assessment of this compound.

signaling_pathway This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 Inhibition PS_synthesis Phosphatidylserine (PS) Synthesis PTDSS1->PS_synthesis Membrane_PL Membrane Phospholipid Imbalance PS_synthesis->Membrane_PL Disruption BCR_signaling BCR Signaling Activation Membrane_PL->BCR_signaling Apoptosis Apoptosis BCR_signaling->Apoptosis

Caption: Simplified signaling pathway of this compound action.

References

why is my DS55980254 not showing activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DS55980254, a potent and selective inhibitor of phosphatidylserine synthetase 1 (PTDSS1). If you are not observing the expected activity with this compound in your experiments, please review the information below.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound is a potent, selective, and orally active small molecule inhibitor of phosphatidylserine synthetase 1 (PTDSS1).[1][2] Its primary mechanism of action is the suppression of phosphatidylserine (PS) production by inhibiting the enzymatic activity of PTDSS1.[1] It is important to note that this compound does not inhibit the activity of PTDSS2, the other isoform of phosphatidylserine synthase.[1]

Q2: Under what conditions is this compound expected to show activity?

A: The activity of this compound is highly dependent on the genetic background of the cell line or model system being used. It shows the most potent activity in cells that have a deletion or low expression of PTDSS2.[3][4] In cells with functional PTDSS2, the inhibitory effect of this compound on PTDSS1 can be compensated for by the activity of PTDSS2, leading to a lack of observable phenotype.[1] Therefore, this compound is most effective in a synthetic lethality context where PTDSS2 is absent.[3][4]

Q3: What are the recommended storage conditions for this compound?

A: For long-term storage, this compound should be stored at -80°C for up to 6 months. For shorter-term storage, it can be kept at -20°C for up to 1 month, protected from light.[5] Improper storage can lead to degradation of the compound and a loss of activity.

Q4: Is this compound suitable for in vivo studies?

A: Yes, this compound is an orally active compound and has been shown to be effective in in vivo xenograft models.[1][5] For instance, daily oral administration of this compound has been demonstrated to induce tumor regression in PTDSS2-knockout xenograft models without causing significant toxicity or body weight loss.[1]

Troubleshooting Guide: Why is my this compound not showing activity?

If you are not observing the expected experimental results with this compound, please consider the following potential issues and troubleshooting steps.

Potential Issue Troubleshooting Steps
Incorrect Cell Line or Model System Verify the PTDSS2 status of your cell line. This compound shows significantly stronger activity in PTDSS2-knockout or deficient cells.[1][3] Consider using a cell line with a known PTDSS2 deletion as a positive control.
Compound Degradation Ensure that this compound has been stored correctly at -80°C for long-term storage or -20°C for short-term storage, protected from light.[5] If the compound has been stored improperly or for an extended period, consider using a fresh stock.
Suboptimal Assay Conditions Review your experimental protocol. Ensure that the concentration of this compound used is appropriate for your assay. The IC50 for PTDSS1 inhibition in cell-free assays is approximately 100 nM.[1] For cell-based assays, a dose-response experiment is recommended to determine the optimal concentration.
Inappropriate Readout The primary effect of this compound is the depletion of phosphatidylserine.[1] Ensure your experimental readout is sensitive to changes in PS levels or downstream signaling pathways, such as the induction of ER stress or activation of the B cell receptor (BCR) signaling pathway.[1][5]
Experimental Controls Include appropriate positive and negative controls in your experiment. A positive control could be a PTDSS2-knockout cell line treated with this compound. A negative control could be the parental cell line (with functional PTDSS2) treated with this compound, where minimal activity is expected.[1]

Quantitative Data Summary

Parameter Value Context Reference
IC50 (PTDSS1) 100 nMCell-free assay[1]
Selectivity Selective for PTDSS1No significant inhibition of PTDSS2 in cell-free assays[1]
In vivo Efficacy 10-30 mg/kg (daily, p.o.)Induced tumor regression in PTDSS2-KO xenograft models[1]

Experimental Protocols

A detailed experimental protocol for assessing the effect of this compound on cell growth can be found in the publication by Yoshihama et al., 2022. This typically involves treating parental and PTDSS2-KO cell lines with a range of this compound concentrations and measuring cell viability after a set incubation period.

Visualizing the Mechanism of Action

The following diagram illustrates the phosphatidylserine synthesis pathway and the specific point of inhibition by this compound.

DS55980254_Mechanism cluster_0 Phosphatidylserine (PS) Synthesis cluster_1 Inhibition PC Phosphatidylcholine (PC) PTDSS1 PTDSS1 PC->PTDSS1 CDP-DAG dependent PE Phosphatidylethanolamine (PE) PTDSS2 PTDSS2 PE->PTDSS2 CDP-DAG dependent Serine L-Serine Serine->PTDSS1 Serine->PTDSS2 PS Phosphatidylserine (PS) PTDSS1->PS PTDSS2->PS This compound This compound This compound->PTDSS1

Caption: Mechanism of this compound inhibition of PTDSS1.

References

Validation & Comparative

Unveiling the Potency of DS55980254: A Comparative Analysis of PTDSS1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, the inhibition of phosphatidylserine synthase 1 (PTDSS1) has emerged as a promising strategy, particularly for cancers harboring a deletion of the PTDSS2 gene. This guide provides a comprehensive comparison of DS55980254 with other known PTDSS1 inhibitors, supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Performance Comparison of PTDSS1 Inhibitors

This compound stands out as a potent and selective orally active inhibitor of PTDSS1. Its mechanism of action is centered on inducing synthetic lethality in cancer cells that have lost PTDSS2, an enzyme that also contributes to phosphatidylserine (PS) synthesis. The dual inhibition of PS production leads to endoplasmic reticulum (ER) stress and subsequent immunogenic cell death, offering a targeted therapeutic approach.[1][2][3]

Here, we compare this compound with other pyrrolepyrazole-derived PTDSS1 inhibitors, DS07551382 and DS68591889, based on available preclinical data.

Table 1: In Vitro Potency and Selectivity
CompoundPTDSS1 IC50 (nM)PTDSS2 IC50 (nM)Selectivity (PTDSS2/PTDSS1)
This compound 100>10,000>100
DS07551382 200>10,000>50
DS68591889 Not explicitly quantified, but stated to be selective for PTDSS1 over PTDSS2Not explicitly quantified, but stated to have no inhibitory activity against PTDSS2[4]Not explicitly quantified

Data for this compound and DS07551382 are derived from cell-free assays.[5]

Table 2: In Vivo Efficacy in PTDSS2-KO Xenograft Models
CompoundModelDosageTumor Growth Inhibition (TGI) / Outcome
This compound HCT116 PTDSS2-KO10, 30, 100 mg/kg, p.o. dailyInduced tumor regression[5]
This compound A375 PTDSS2-KO10, 30, 100 mg/kg, p.o. dailyInduced tumor regression[5]
Unnamed PTDSS1 Inhibitor HCT 116 PTDSS2-KO xenografts10, 20, 40 mg/kg p.o. o.d. x 13 daysTGI = 97%, 98%, and 99% respectively[6]
Unnamed PTDSS1 Inhibitor A-375 PTDSS2-KO xenografts3, 10, 30, 100 mg/kg p.o. o.d. x 13 daysTGI = 47% (at 3mg/kg) and 100% (at 10, 30, 100mg/kg)[6]
DS68591889 Jeko-1 xenograft (B cell lymphoma)10, 30, 100 mg/kg, p.o. daily for 21 daysSuppressed tumor growth and prolonged survival[7]

Signaling Pathways and Experimental Workflows

The therapeutic effect of this compound and other PTDSS1 inhibitors in PTDSS2-deficient cancers is underpinned by a specific signaling cascade.

PTDSS1_Inhibition_Pathway cluster_cell PTDSS2-Deleted Cancer Cell This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 inhibits PS_synthesis Phosphatidylserine (PS) Synthesis PTDSS1->PS_synthesis catalyzes ER_Stress Endoplasmic Reticulum (ER) Stress PS_synthesis->ER_Stress depletion leads to ICD Immunogenic Cell Death (ICD) ER_Stress->ICD induces DAMPs Release of DAMPs (e.g., HMGB1) ICD->DAMPs DC Dendritic Cell (DC) DAMPs->DC activates T_cell Antitumor T-cell Response DC->T_cell Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_free Cell-Free PTDSS1/2 Assay (IC50 Determination) cell_based Cell-Based PS Synthesis Assay (in PTDSS2-KO and WT cells) cell_free->cell_based Confirms cellular activity xenograft PTDSS2-KO Xenograft Model (e.g., HCT116, A375) cell_free->xenograft viability Cell Viability/Growth Assay (GI50 Determination) cell_based->viability Links PS inhibition to cell death treatment Oral Administration of Inhibitor xenograft->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring outcome Assessment of Tumor Growth Inhibition (TGI) monitoring->outcome

References

A Comparative Analysis of PTDSS1 Inhibitors: DS55980254 and DS68591889

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective, orally active inhibitors of phosphatidylserine synthase 1 (PTDSS1), DS55980254 and DS68591889. Both compounds are under investigation for their therapeutic potential in oncology, targeting the metabolic vulnerability of cancer cells dependent on de novo phosphatidylserine (PS) synthesis. This document summarizes their performance based on available experimental data, details the experimental methodologies, and visualizes their distinct mechanisms of action.

Quantitative Performance Comparison

The following tables summarize the in vitro and in vivo performance of this compound and DS68591889 based on published studies.

In Vitro Activity
ParameterThis compoundDS68591889Reference
Target Phosphatidylserine Synthase 1 (PTDSS1)Phosphatidylserine Synthase 1 (PTDSS1)[1][2]
IC50 vs PTDSS1 100 nM (cell-free assay)Potent inhibitor (specific IC50 not stated)[1]
Selectivity No inhibitory activity against PTDSS2No inhibitory activity against PTDSS2[1][2]
Cellular Effect Induces selective cell death in PTDSS2-deleted cancer cells.Induces phospholipid imbalance in a wide range of cancer cells.[2][1]
Mechanism Induces Endoplasmic Reticulum (ER) stress.Negatively regulates B cell receptor (BCR)-induced Ca2+ signaling and subsequent apoptosis.[2][1]
In Vivo Efficacy
ParameterThis compoundDS68591889Reference
Animal Model PTDSS2-KO HCT116 and A375 subcutaneous xenograft models.Intravenous xenograft mouse model with Jeko-1 lymphoma cells.[2][1]
Dosing Regimen 10-30 mg/kg, daily, p.o.10-100 mg/kg, once daily, p.o. for 21 days.[2][1]
Observed Effects Induced tumor regression without significant body weight loss or severe toxicity.Inhibited engraftment of Jeko-1 cells in the bone marrow and prolonged survival time.[2][1]

Signaling Pathways and Mechanisms of Action

This compound and DS68591889, while both targeting PTDSS1, elicit their anti-cancer effects through distinct downstream signaling pathways.

This compound: Induction of ER Stress in PTDSS2-deficient Cancers

In cancer cells lacking PTDSS2, the inhibition of PTDSS1 by this compound leads to a critical depletion of phosphatidylserine. This disruption in lipid homeostasis triggers the unfolded protein response (UPR), a hallmark of ER stress, ultimately leading to apoptosis.

DS55980254_Mechanism cluster_cell PTDSS2-deficient Cancer Cell This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 inhibition PS_depletion Phosphatidylserine Depletion PTDSS1->PS_depletion disruption of synthesis ER_Stress ER Stress (Unfolded Protein Response) PS_depletion->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis DS68591889_Mechanism cluster_cell B-cell Lymphoma Cell DS68591889 DS68591889 PTDSS1 PTDSS1 DS68591889->PTDSS1 inhibition Phospholipid_Imbalance Phospholipid Imbalance PTDSS1->Phospholipid_Imbalance disruption of synthesis BCR_Signaling BCR Signaling Phospholipid_Imbalance->BCR_Signaling dysregulation Ca2_Signaling Aberrant Ca2+ Signaling BCR_Signaling->Ca2_Signaling Apoptosis Apoptosis Ca2_Signaling->Apoptosis PTDSS1_Inhibition_Assay prep Prepare reaction mix: - PTDSS1 enzyme - L-[14C]-serine - Phosphatidylcholine incubation Incubate with this compound at various concentrations prep->incubation stop_reaction Stop reaction incubation->stop_reaction measurement Measure radioactivity of [14C]-phosphatidylserine stop_reaction->measurement analysis Calculate IC50 value measurement->analysis Xenograft_Workflow injection Inject Jeko-1-Luc cells intravenously into NSG mice treatment Administer DS68591889 (10-100 mg/kg, p.o.) or vehicle daily for 21 days injection->treatment monitoring Monitor tumor engraftment (bioluminescence imaging) and survival treatment->monitoring data_analysis Analyze tumor burden and survival curves monitoring->data_analysis

References

Validating the On-Target Effects of DS55980254: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target effects of DS55980254, a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1), with other PTDSS1 inhibitors and alternative therapeutic strategies. The information is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Introduction to this compound and PTDSS1 Inhibition

This compound is an orally active small molecule that specifically inhibits PTDSS1, an enzyme responsible for the synthesis of phosphatidylserine (PS), a crucial phospholipid component of cell membranes.[1] PTDSS1 inhibition disrupts the balance of membrane phospholipids, leading to various downstream cellular effects. This has positioned PTDSS1 as a therapeutic target in oncology, particularly in B-cell malignancies, and potentially in metabolic diseases.[1][2]

Inhibition of PTDSS1 by this compound has been shown to activate the B-cell receptor (BCR) signaling pathway, leading to apoptosis in B-cell lymphoma cells.[1] Furthermore, it can induce endoplasmic reticulum (ER) stress and has demonstrated synthetic lethality in cancer cells with a deficiency in the related enzyme PTDSS2. Recent findings also suggest that PTDSS1 inhibition by this compound can activate Sterol Regulatory Element-Binding Protein (SREBP) pathways, which may play a role in cholesterol metabolism.[2]

This guide will compare this compound with its close analog DS68591889 (also referred to as PTDSS1i), another PTDSS1 inhibitor DS07551382, and an alternative PS-targeting therapeutic, the monoclonal antibody bavituximab.

Comparative Analysis of PTDSS1 Inhibitors and Alternatives

The following tables summarize the quantitative data on the on-target effects of this compound and its comparators.

Table 1: In Vitro PTDSS1 Inhibition

CompoundTargetIC50 (nM)SelectivitySource
This compound PTDSS1100Selective over PTDSS2[3][4]
DS07551382 PTDSS1100Selective over PTDSS2[5]
DS68591889 (PTDSS1i) PTDSS1Not explicitly stated, but potent and selectiveSelective over PTDSS2[6][7]

Table 2: Cellular On-Target Effects

CompoundCell Line(s)Effect on Phosphatidylserine (PS) LevelsDownstream Signaling EffectsSource
This compound PTDSS2-KO HCT116Strong suppression of de novo PS synthesisInduces ER stress[3][4]
DS68591889 (PTDSS1i) Various cancer cell lines (including HeLa and B-cell lymphoma lines)Reduction in major PS acyl-chain species (e.g., C36:1-PS, C34:1-PS)Hyperactivation of BCR signaling, leading to increased intracellular Ca2+ and apoptosis[6][7]
Bavituximab Various cancer cellsDoes not inhibit PS synthesis; binds to exposed PS on the outer leaflet of the cell membraneBlocks PS-mediated immunosuppression; activates anti-tumor immune responses[8]

Table 3: In Vivo Efficacy

CompoundAnimal ModelDosageKey FindingsSource
This compound Jeko-1 xenograft mice10-100 mg/kg, p.o., once daily for 21 daysInhibited tumor colonization in bone marrow and prolonged survival[4]
DS68591889 (PTDSS1i) Jeko-1 xenograft mice10, 30, or 100 mg/kg, p.o.Suppressed Jeko-1 cell engraftment in bone marrow[6]
Bavituximab NSCLC Phase III Trial3 mg/kgDid not show a significant improvement in overall survival in combination with docetaxel[9]
Bavituximab Hepatocellular Carcinoma Phase II TrialNot specifiedShowed improved response rates in combination with pembrolizumab[10]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

PTDSS1_Inhibition_Pathway PTDSS1 Inhibition and Downstream Effects cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum Phosphatidylcholine Phosphatidylcholine PTDSS1 PTDSS1 Phosphatidylcholine->PTDSS1 Phosphatidylserine Phosphatidylserine PTDSS1->Phosphatidylserine synthesizes from BCR_Signaling BCR Signaling Hyperactivation PTDSS1->BCR_Signaling disinhibition leads to SREBP_Activation SREBP Pathway Activation PTDSS1->SREBP_Activation inhibition leads to This compound This compound This compound->PTDSS1 inhibits Ca2_Influx Increased Intracellular Ca2+ BCR_Signaling->Ca2_Influx Apoptosis Apoptosis Ca2_Influx->Apoptosis LDL_Uptake Increased LDL Uptake SREBP_Activation->LDL_Uptake

Caption: PTDSS1 Inhibition Pathway by this compound.

Experimental_Workflow Workflow for Validating On-Target Effects Cell_Culture Cancer Cell Lines (e.g., B-cell lymphoma) Treatment Treat with this compound and Comparators Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT / Trypan Blue) Treatment->Viability_Assay Lipidomics Lipid Extraction & Phospholipid Profiling Treatment->Lipidomics BCR_Signaling_Assay BCR Signaling Assay (Calcium Flux) Treatment->BCR_Signaling_Assay Western_Blot Western Blot for SREBP Activation Treatment->Western_Blot Data_Analysis Quantitative Data Analysis & Comparison Viability_Assay->Data_Analysis Lipidomics->Data_Analysis BCR_Signaling_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental Workflow for On-Target Validation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell-Free PTDSS1 Enzymatic Activity Assay

This assay measures the direct inhibitory effect of a compound on PTDSS1 enzymatic activity.

Materials:

  • Membrane fraction of Sf9 cells expressing human PTDSS1

  • L-[14C]-serine

  • Reaction buffer (50 mM HEPES-NaOH pH 7.4, 10 mM CaCl2)

  • Test compounds (this compound and comparators) dissolved in DMSO

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, combine the PTDSS1-containing membrane fraction with the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding L-[14C]-serine to the mixture.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a suitable quenching solution.

  • Transfer the reaction mixture to a filter plate and wash to remove unincorporated L-[14C]-serine.

  • Measure the radioactivity of the incorporated L-[14C]-serine in a scintillation counter.

  • Calculate the percentage of inhibition relative to a vehicle control (DMSO) and determine the IC50 value.[7][11]

Cellular Phosphatidylserine Level Measurement (Lipidomics)

This protocol outlines a general procedure for the extraction and analysis of phospholipids from cultured cells.

Materials:

  • Cultured cells treated with test compounds

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform

  • LC-MS/MS system

Procedure:

  • Cell Harvesting and Lipid Extraction:

    • Wash the treated cells with ice-cold PBS.

    • Scrape the cells and resuspend in a known volume of PBS.

    • Perform a Bligh-Dyer or Folch lipid extraction using a mixture of chloroform, methanol, and water to separate the lipid-containing organic phase.[12]

  • Sample Preparation for LC-MS/MS:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system equipped with a suitable column for lipid separation.

    • Use a gradient elution program to separate different phospholipid species.

    • Detect and quantify the different phosphatidylserine species based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Data Analysis:

    • Normalize the abundance of each PS species to an internal standard and the total protein or cell number.

    • Compare the PS levels in treated cells to those in vehicle-treated control cells.[12][13]

B-Cell Receptor (BCR) Signaling Assay (Calcium Flux)

This assay measures changes in intracellular calcium levels following BCR stimulation, a key indicator of BCR signaling activation.

Materials:

  • B-cell lymphoma cell lines (e.g., Ramos)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM)

  • Anti-IgM antibody (to stimulate the BCR)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Loading with Calcium Indicator:

    • Incubate the B-cell lymphoma cells with the calcium indicator dye in a suitable buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Baseline Fluorescence Measurement:

    • Acquire baseline fluorescence readings of the loaded cells using a flow cytometer or plate reader.

  • BCR Stimulation and Data Acquisition:

    • Add the anti-IgM antibody to the cells to stimulate the BCR.

    • Immediately begin recording the fluorescence signal over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Analyze the change in fluorescence intensity or ratio over time to quantify the calcium flux.

    • Compare the calcium response in cells treated with PTDSS1 inhibitors to that in untreated or vehicle-treated cells.[14][15]

SREBP Activation Assay (Western Blot)

This protocol is used to detect the cleavage and activation of SREBP-1.

Materials:

  • Treated cells

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody against SREBP-1 (recognizing both precursor and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated cells and collect the total protein lysate.

    • Determine the protein concentration of each sample.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody against SREBP-1.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescence substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Identify the bands corresponding to the precursor (full-length) and cleaved (active) forms of SREBP-1.

    • Quantify the band intensities and determine the ratio of cleaved to precursor SREBP-1 as a measure of activation.[16][17]

Conclusion

This compound is a potent and selective inhibitor of PTDSS1 with demonstrated on-target effects in both in vitro and in vivo models. Its ability to modulate phosphatidylserine levels leads to significant downstream consequences, including the induction of apoptosis in B-cell lymphoma and the activation of the SREBP pathway. When compared to its analogs, this compound shows similar potency in PTDSS1 inhibition. In contrast to antibody-based therapies like bavituximab that target externalized PS, this compound acts intracellularly to prevent its synthesis, offering a distinct therapeutic mechanism. The provided data and protocols offer a framework for the continued investigation and validation of this compound as a potential therapeutic agent.

References

Confirming PTDSS1 Inhibition by DS55980254: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental approaches to confirm the inhibition of Phosphatidylserine Synthase 1 (PTDSS1) by the selective, orally active inhibitor, DS55980254. We will explore various methodologies, from direct enzymatic assays to cell-based functional readouts, and compare their advantages and limitations. This guide also presents detailed experimental protocols and visual workflows to aid in the design and execution of these validation studies.

Introduction to PTDSS1 and this compound

Phosphatidylserine (PS) is a crucial phospholipid component of cellular membranes, playing vital roles in cell signaling, apoptosis, and blood coagulation.[1][2] In mammalian cells, PS is synthesized by two enzymes: PTDSS1 and PTDSS2.[3][4] PTDSS1 primarily catalyzes the conversion of phosphatidylcholine (PC) to PS, while PTDSS2 utilizes phosphatidylethanolamine (PE).[4][5][6]

This compound is a potent and selective inhibitor of PTDSS1.[5][7][8] It has been shown to block the synthesis of intracellular phosphatidylserine and is being investigated for its therapeutic potential, particularly in oncology.[5][7][9] Specifically, in cancer cells with a deletion of the PTDSS2 gene, inhibition of PTDSS1 by this compound leads to a profound depletion of PS, inducing endoplasmic reticulum (ER) stress and ultimately leading to selective cancer cell death.[5][8]

This guide will detail the necessary steps to confirm that this compound effectively inhibits PTDSS1 in your experimental system.

Core Methodologies to Confirm PTDSS1 Inhibition

Several orthogonal approaches can be employed to validate the inhibitory activity of this compound against PTDSS1. These methods can be broadly categorized into:

  • Direct Enzyme Activity Assays: Measuring the catalytic activity of PTDSS1 in the presence and absence of the inhibitor.

  • Cellular Phosphatidylserine Quantification: Assessing the levels of PS in cells treated with the inhibitor.

  • Downstream Functional Assays: Evaluating the cellular consequences of PTDSS1 inhibition, such as the induction of ER stress or apoptosis.

The following sections will provide detailed protocols and comparisons for each of these categories.

Data Presentation: Comparative Analysis of Inhibition Confirmation Methods

Method Principle Advantages Limitations Typical Readout
Cell-Free PTDSS1 Activity Assay Measures the incorporation of a labeled substrate (e.g., [¹⁴C]-L-serine) into phosphatidylserine by isolated PTDSS1 enzyme.Direct evidence of target engagement. Allows for determination of IC50 values.[4][8] Highly specific.Requires purified or enriched enzyme source. May not fully reflect the cellular environment.Scintillation counting of radiolabeled product.
Cell-Based PS Synthesis Assay Monitors the de novo synthesis of PS in intact cells by tracking the incorporation of a labeled precursor.Reflects inhibitor activity in a physiological context. Can assess cell permeability and metabolic stability of the inhibitor.Indirect measure of enzyme activity. Can be influenced by other metabolic pathways.Measurement of labeled PS by techniques like thin-layer chromatography (TLC) or mass spectrometry.[5]
Fluorometric PS Quantification Utilizes a fluorometric assay kit to measure total cellular PS levels after inhibitor treatment.High-throughput and sensitive.[10][11] Does not require radiolabeling. Commercially available kits simplify the process.[11]Measures total PS levels, not synthesis rate. May not capture rapid changes in PS production.Fluorescence intensity (e.g., Ex/Em = 538/587 nm).[11]
Western Blot for ER Stress Markers Detects the upregulation of proteins involved in the ER stress response (e.g., BIP, DDIT3/CHOP) following PTDSS1 inhibition.[5]Provides a functional readout of the inhibitor's cellular effect. Can be performed with standard laboratory equipment.Indirect and may not be specific to PTDSS1 inhibition alone. Timing of analysis is critical.Band intensity on a western blot.
Cell Viability/Apoptosis Assays Measures the selective killing of cancer cells with PTDSS2 deletion upon treatment with the PTDSS1 inhibitor.Demonstrates the desired therapeutic effect of the inhibitor. Can be used for screening and dose-response studies.Phenotypic readout that can be influenced by off-target effects. Requires specific cell lines (e.g., PTDSS2-knockout).Cell viability (e.g., MTT or CellTiter-Glo assay), or apoptosis markers (e.g., Annexin V staining).

Experimental Protocols

Cell-Free PTDSS1 Activity Assay

This protocol is adapted from methodologies described in the literature for measuring PTDSS1 activity.[4][12]

Materials:

  • Source of PTDSS1 enzyme (e.g., membrane fraction from Sf9 cells overexpressing human PTDSS1).[4][5]

  • Reaction Buffer: 50 mM HEPES-NaOH (pH 7.5), 5 mM CaCl₂.[3][4]

  • L-[¹⁴C(U)]-serine.

  • This compound at various concentrations.

  • Scintillation counter and vials.

Procedure:

  • Prepare the reaction mixture containing the reaction buffer and L-[¹⁴C(U)]-serine.

  • Add varying concentrations of this compound or vehicle control to the reaction mixture.

  • Initiate the reaction by adding the PTDSS1 enzyme source.

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[4][12]

  • Stop the reaction by adding acidic methanol.

  • Extract the lipids using a chloroform/methanol/MgCl₂ partition.[1]

  • Collect the organic phase containing the radiolabeled phosphatidylserine.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Cellular Phosphatidylserine Quantification using a Fluorometric Assay Kit

This protocol is based on commercially available phosphatidylserine assay kits.[11]

Materials:

  • Cells of interest (e.g., cancer cell lines with and without PTDSS2 deletion).

  • This compound.

  • Phosphatidylserine Assay Kit (e.g., from Sigma-Aldrich or Abcam).[11]

  • Microplate reader capable of fluorescence detection.

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with various concentrations of this compound or vehicle control for a specified duration.

  • Harvest the cells and extract lipids according to the kit manufacturer's protocol.

  • Perform the enzymatic assay as described in the kit, which typically involves the cleavage of PS to generate a product that reacts with a probe to produce a stable fluorophore.[11]

  • Measure the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 538/587 nm).[11]

  • Quantify the PS concentration based on a standard curve.

  • Compare the PS levels in treated versus untreated cells.

Western Blot for ER Stress Markers

Materials:

  • Cells treated with this compound as described above.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies against ER stress markers (e.g., anti-BIP, anti-DDIT3/CHOP).

  • Secondary antibodies conjugated to HRP.

  • Chemiluminescence detection reagents.

  • Western blotting equipment.

Procedure:

  • Lyse the treated and control cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against BIP and DDIT3 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analyze the band intensities to determine the relative upregulation of ER stress markers in response to this compound treatment.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

PTDSS1_Signaling_Pathway cluster_ER Endoplasmic Reticulum PC Phosphatidylcholine (PC) PTDSS1 PTDSS1 PC->PTDSS1 Serine L-Serine Serine->PTDSS1 PS Phosphatidylserine (PS) PTDSS1->PS Base-exchange reaction This compound This compound This compound->PTDSS1 Inhibition

Caption: PTDSS1 catalyzes the synthesis of PS from PC and L-Serine.

Inhibition_Confirmation_Workflow cluster_assays Confirmation Assays cluster_readouts Expected Outcomes start Start: Treat Cells with this compound enzyme_assay Cell-Free PTDSS1 Assay start->enzyme_assay ps_quant Cellular PS Quantification start->ps_quant functional_assay Downstream Functional Assays start->functional_assay ic50 Decreased PTDSS1 activity (IC50) enzyme_assay->ic50 ps_reduction Reduced cellular PS levels ps_quant->ps_reduction er_stress Increased ER stress markers functional_assay->er_stress apoptosis Selective cell death functional_assay->apoptosis Method_Comparison_Logic cluster_direct Direct Evidence cluster_cellular Cellular Context cluster_functional Functional Consequence Inhibitor This compound Direct_Target Direct Target Engagement (Cell-Free Assay) Inhibitor->Direct_Target Confirms Cellular_Activity Cellular Activity (PS Synthesis/Levels) Direct_Target->Cellular_Activity Leads to Functional_Outcome Functional Outcome (ER Stress, Apoptosis) Cellular_Activity->Functional_Outcome Results in

References

A Comparative Guide to Inhibiting Phosphatidylserine Synthesis: Small Molecules vs. Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of inhibiting phosphatidylserine (PS) synthesis is critical for advancing research in oncology, neurodegeneration, and immunology. This guide provides a comprehensive comparison of alternative methods to modulate the production of this key phospholipid, detailing the performance of small molecule inhibitors and genetic strategies with supporting experimental data and protocols.

Phosphatidylserine is a crucial phospholipid typically sequestered on the inner leaflet of the plasma membrane. Its externalization acts as a key signal for apoptosis and plays a significant role in various physiological and pathological processes. The synthesis of PS in mammalian cells is primarily catalyzed by two enzymes: phosphatidylserine synthase 1 (PTDSS1) and phosphatidylserine synthase 2 (PTDSS2). Targeting these enzymes offers a direct route to modulate cellular PS levels. This guide explores and contrasts the primary methodologies used to achieve this inhibition: pharmacological intervention with small molecules and genetic silencing through RNA interference (siRNA) and CRISPR-Cas9 gene editing.

Quantitative Comparison of Inhibitory Methods

To facilitate a clear comparison, the following table summarizes the quantitative data for various methods of inhibiting phosphatidylserine synthesis.

Method/InhibitorTargetMechanism of ActionEffective Concentration (IC50/Ki)Cell Types/Model SystemsObserved Effects
Small Molecule Inhibitors
DS55980254PTDSS1Blocks the synthesis of intracellular phosphatidylserine.100 nM (cell-free assay)[1]Jeko-1 (mantle cell lymphoma) xenograft miceInhibits colonization of Jeko-1 cells in bone marrow, prolongs survival.[1]
DS68591889 (PTDSS1i)PTDSS1Selective inhibitor of PTDSS1, leading to phospholipid imbalance.Not explicitly stated, but effective at 100 nM in cell-based assays.Ramos (Burkitt's lymphoma) cells, various cancer cell linesInduces substantial loss of PS and phosphatidylethanolamine (PE); enhances B-cell receptor-induced Ca2+ signaling and apoptosis.[2][3]
CBR-5884Cho1 (Fungal PS Synthase)Competitive inhibitor at the serine-binding site.Ki of 1,550 ± 245.6 nMCandida albicansReduces cellular PS levels and exhibits antifungal effects.[3][4]
Genetic Inhibition
siRNA-mediated knockdownPTDSS1Post-transcriptional gene silencing leading to reduced PTDSS1 protein expression.Not applicablePTDSS2-knockout HCT116 cellsInhibited cell growth.[5]
CRISPR-Cas9 knockoutPTDSS1Permanent gene disruption leading to loss of PTDSS1 function.Not applicableRamos, SU-DHL-6, HeLa, A549 cellsSignificant reduction in PS and PE levels.[2][6]
CRISPR-Cas9 knockoutPTDSS2Permanent gene disruption leading to loss of PTDSS2 function.Not applicableCHO-K1 cells, mouse tissuesNo significant change in total PS levels in CHO-K1 cells, suggesting PSS1 is the major contributor.[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

Phosphatidylserine_Synthesis_Pathway Phosphatidylserine Synthesis and Inhibition Pathways cluster_synthesis PS Synthesis cluster_inhibition Inhibition Methods Phosphatidylcholine (PC) Phosphatidylcholine (PC) PTDSS1 PTDSS1 Phosphatidylcholine (PC)->PTDSS1 Phosphatidylethanolamine (PE) Phosphatidylethanolamine (PE) PTDSS2 PTDSS2 Phosphatidylethanolamine (PE)->PTDSS2 L-Serine L-Serine L-Serine->PTDSS1 L-Serine->PTDSS2 Phosphatidylserine (PS) Phosphatidylserine (PS) PTDSS1->Phosphatidylserine (PS) PTDSS2->Phosphatidylserine (PS) This compound This compound This compound->PTDSS1 Inhibits DS68591889 DS68591889 DS68591889->PTDSS1 Inhibits siRNA (PTDSS1) siRNA (PTDSS1) siRNA (PTDSS1)->PTDSS1 Silences CRISPR (PTDSS1) CRISPR (PTDSS1) CRISPR (PTDSS1)->PTDSS1 Knocks out

Caption: Phosphatidylserine Synthesis and Inhibition.

Experimental_Workflow General Workflow for Comparing PS Synthesis Inhibitors Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Small Molecule Inhibitor Small Molecule Inhibitor Treatment->Small Molecule Inhibitor siRNA Transfection siRNA Transfection Treatment->siRNA Transfection CRISPR-Cas9 Transfection CRISPR-Cas9 Transfection Treatment->CRISPR-Cas9 Transfection Incubation Incubation Small Molecule Inhibitor->Incubation siRNA Transfection->Incubation CRISPR-Cas9 Transfection->Incubation Cell Lysis & Lipid Extraction Cell Lysis & Lipid Extraction Incubation->Cell Lysis & Lipid Extraction PS Quantification PS Quantification Cell Lysis & Lipid Extraction->PS Quantification Mass Spectrometry Mass Spectrometry PS Quantification->Mass Spectrometry Fluorometric Assay Fluorometric Assay PS Quantification->Fluorometric Assay Data Analysis Data Analysis Mass Spectrometry->Data Analysis Fluorometric Assay->Data Analysis

References

Lack of Cross-Reactivity of DS55980254 with PTDSS2 Validated by In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

DS55980254 is an orally active inhibitor that targets PTDSS1, an enzyme crucial for the synthesis of intracellular phosphatidylserine (PS)[1][2]. In mammalian cells, PS synthesis is carried out by two enzymes: PTDSS1 and PTDSS2[3][4]. While both contribute to the overall PS pool, they exhibit different substrate preferences. PTDSS1 can utilize both phosphatidylcholine (PC) and phosphatidylethanolamine (PE) as substrates, whereas PTDSS2 is specific for PE[5][6]. The functional redundancy of these enzymes makes the selectivity of inhibitors critical for targeted therapeutic strategies.

Comparative Inhibitory Activity

Experimental data from cell-free assays clearly delineates the selective inhibitory profile of this compound. In these assays, the compound demonstrated potent inhibition of PTDSS1 with a half-maximal inhibitory concentration (IC50) of 100 nM. In stark contrast, no significant inhibitory activity was observed against PTDSS2, even at concentrations where PTDSS1 is fully inhibited[2][3]. This high degree of selectivity is a key characteristic of this compound.

A close analog of this compound, referred to as DS68591889 or PTDSS1i, has also been shown to specifically inhibit PTDSS1 without affecting PTDSS2 activity in similar cell-free assays[4]. This further corroborates the selective nature of this class of inhibitors.

The following table summarizes the quantitative data on the inhibitory activity of this compound against PTDSS1 and PTDSS2.

Target Enzyme Inhibitor IC50 Assay Type
PTDSS1This compound100 nM[2]Cell-free enzymatic assay
PTDSS2This compoundNo inhibition observed[2][3]Cell-free enzymatic assay

Experimental Protocol: Cell-Free PTDSS Enzymatic Assay

The determination of this compound's selectivity was performed using a well-established cell-free enzymatic assay. The following protocol provides a detailed methodology for assessing the inhibitory activity against PTDSS1 and PTDSS2.

1. Enzyme Source Preparation:

  • Human PTDSS1 and PTDSS2 are individually expressed in Sf9 insect cells using a baculoviral expression system[3].

  • The microsome membrane fraction containing the respective enzyme is purified from the cell lysates[3][4]. This fraction serves as the enzyme source for the assay.

2. Reaction Mixture Preparation:

  • The membrane fraction containing either PTDSS1 or PTDSS2 is mixed with a reaction solution.

  • The reaction solution typically contains 50 mM HEPES-NaOH (pH 7.5), 5 mM CaCl2, and 1 µCi/ml of L-[14C(U)-serine] as a radiolabeled substrate[4].

  • Varying concentrations of the inhibitor, this compound, are added to the reaction mixtures.

3. Enzymatic Reaction:

  • The reaction is initiated by incubating the mixture at 37°C for 20 minutes[4]. During this time, the PTDSS enzyme catalyzes the incorporation of the radiolabeled serine into phosphatidylserine.

4. Reaction Termination and Measurement:

  • The reaction is stopped by the addition of 10 mM EDTA[4].

  • The membrane fractions, now containing the newly synthesized radiolabeled phosphatidylserine, are trapped onto a Unifilter-96 GF/C plate[4].

  • The plate is washed to remove any unincorporated L-[14C(U)-serine].

  • The amount of radioactivity in the membrane fractions is quantified using a scintillation counter. The scintillation counts are directly proportional to the enzymatic activity[4].

5. Data Analysis:

  • The inhibitory activity at each concentration of this compound is calculated relative to a control reaction without the inhibitor.

  • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

The following diagram illustrates the workflow for the cell-free enzymatic assay used to determine the selectivity of this compound.

G cluster_0 Enzyme Preparation cluster_1 Enzymatic Assay cluster_2 Data Acquisition & Analysis sf9 Sf9 Insect Cells baculovirus Baculovirus Expression (hPTDSS1 or hPTDSS2) sf9->baculovirus sf9->baculovirus microsome Microsome Membrane Fraction Purification baculovirus->microsome baculovirus->microsome reaction_mix Prepare Reaction Mix: - Microsomes - L-[14C]-Serine - this compound (Varying Conc.) microsome->reaction_mix microsome->reaction_mix incubation Incubate at 37°C for 20 min reaction_mix->incubation reaction_mix->incubation termination Terminate Reaction (add EDTA) incubation->termination incubation->termination filtration Trap Membranes on Filter Plate termination->filtration termination->filtration washing Wash Plate filtration->washing filtration->washing scintillation Scintillation Counting washing->scintillation washing->scintillation analysis Calculate % Inhibition & Determine IC50 scintillation->analysis scintillation->analysis

Caption: Workflow for assessing this compound selectivity against PTDSS1 and PTDSS2.

Signaling Pathway Context

The selective inhibition of PTDSS1 by this compound has significant implications for cellular signaling. PTDSS1 deficiency has been shown to impact the balance of cell membrane phospholipids, which in turn can activate the B cell receptor (BCR) signaling pathway[1]. The ability to selectively inhibit PTDSS1 without affecting PTDSS2 allows for the precise dissection of the roles of these two enzymes in various cellular processes and provides a targeted approach for therapeutic intervention in diseases where PTDSS1 activity is implicated, such as certain cancers[2][3].

G cluster_pathway Phosphatidylserine Synthesis Pathway PC Phosphatidylcholine (PC) PTDSS1 PTDSS1 PC->PTDSS1 PE Phosphatidylethanolamine (PE) PE->PTDSS1 PTDSS2 PTDSS2 PE->PTDSS2 PS Phosphatidylserine (PS) PTDSS1->PS PTDSS2->PS This compound This compound This compound->PTDSS1

Caption: Selective inhibition of PTDSS1 by this compound in the PS synthesis pathway.

References

Evaluating the Specificity of DS55980254: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the specificity of DS55980254, a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1). Through a detailed comparison with other PTDSS1 inhibitors and supporting experimental data, this document aims to offer an objective assessment of its performance and potential applications in cancer research.

This compound is an orally active small molecule that has demonstrated significant potential in preclinical studies by inducing selective cell death in cancer cells harboring a deletion of the PTDSS2 gene.[1] This synthetic lethal approach offers a promising therapeutic strategy for a subset of cancers. This guide will delve into the specifics of this compound's activity, comparing it with its close analog DS68591889 and another potent PTDSS1 inhibitor, DS07551382.

Comparative Analysis of PTDSS1 Inhibitors

To provide a clear overview of this compound's performance, the following table summarizes its key characteristics alongside other known PTDSS1 inhibitors.

Compound Target IC50 (nM) Selectivity Mechanism of Action In Vivo Efficacy
This compound PTDSS1100[2]Selective over PTDSS2[2]Induces ER stress and activates B cell receptor (BCR) signaling, leading to apoptosis in PTDSS2-deleted cancer cells.[3][4]Demonstrates tumor regression in PTDSS2-KO HCT116 and A375 xenograft models at 10-100 mg/kg, p.o., daily.[2][3]
DS68591889 PTDSS1Not explicitly stated, but described as a close analog of this compound with inhibitory activity against PTDSS1 but not PTDSS2.[4]Selective over PTDSS2.[4]Similar to this compound, causes phospholipid imbalance and aberrant BCR activation.[4]Suppressed tumor growth in a B cell lymphoma xenograft model.[4]
DS07551382 PTDSS1100[5]Selective over PTDSS2.[5]Suppresses de novo phosphatidylserine synthesis and induces ER stress in PTDSS2-deleted tumor cells.[5]Information not available in the provided search results.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 This compound Mechanism of Action This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 inhibition PS Phosphatidylserine Synthesis PTDSS1->PS catalysis ER_Stress ER Stress PS->ER_Stress BCR BCR Signaling Activation PS->BCR Apoptosis Apoptosis in PTDSS2-KO Cells ER_Stress->Apoptosis BCR->Apoptosis G cluster_1 In Vivo Xenograft Study Workflow start Start implantation Subcutaneous Implantation of PTDSS2-KO HCT116 Cells start->implantation tumor_growth Tumor Growth (to 100-200 mm³) implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment with this compound (10, 30, 100 mg/kg, p.o., daily) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint

References

PTDSS1 Inhibitors: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview and comparison of currently identified inhibitors of Phosphatidylserine Synthase 1 (PTDSS1). This document summarizes key experimental data, details methodologies of crucial assays, and visualizes relevant biological pathways and workflows.

Phosphatidylserine (PS) is a critical phospholipid for various cellular functions, and its synthesis is primarily regulated by two enzymes, PTDSS1 and PTDSS2.[1] PTDSS1 synthesizes PS from phosphatidylcholine (PC), while PTDSS2 utilizes phosphatidylethanolamine (PE).[1] The redundancy of these enzymes means that targeting only one may not be sufficient to impact cell viability in normal tissues. However, a synthetic lethal relationship exists between PTDSS1 and PTDSS2, where the loss or inhibition of both leads to cell death.[1] This provides a therapeutic window for targeting PTDSS1 in cancers with a deletion of the PTDSS2 gene, a frequent event in various tumor types.[1]

Comparative Efficacy of PTDSS1 Inhibitors

Several potent and selective small molecule inhibitors of PTDSS1 have been developed and characterized. The following tables summarize their in vitro potency and in vivo efficacy based on available preclinical data.

InhibitorPTDSS1 IC50PTDSS2 InhibitionKey In Vitro Effects
DS07551382 100 nM[2]No activity[2]Suppresses de novo PS synthesis in PTDSS2-knockout (KO) cells.[2]
DS55980254 100 nM[3]No activity[3]Selectively suppresses the growth of PTDSS2-KO cancer cells.[1]
DS68591889 Not ReportedNo activity[4]Induces phospholipid imbalance in a wide range of cancer cells.[4]

Table 1: In Vitro Potency and Selectivity of PTDSS1 Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of the compounds against PTDSS1 and their selectivity over the PTDSS2 isoform.

InhibitorCancer ModelDosing RegimenKey In Vivo Outcomes
This compound PTDSS2-KO HCT116 & A375 xenografts10-100 mg/kg, daily, p.o.[3]Induced tumor regression without significant toxicity.[3]
DS68591889 Jeko-1 lymphoma xenograft10-100 mg/kg, daily, p.o. for 21 days[4]Inhibited tumor cell engraftment in the bone marrow and prolonged survival.[4]

Table 2: In Vivo Efficacy of PTDSS1 Inhibitors. This table summarizes the preclinical anti-tumor activity of the PTDSS1 inhibitors in different cancer models.

Signaling Pathways and Therapeutic Mechanisms

The inhibition of PTDSS1 in the context of PTDSS2 deficiency triggers a cascade of cellular events, ultimately leading to tumor cell death and the activation of an anti-tumor immune response.

Synthetic Lethality and ER Stress

The primary mechanism of action for PTDSS1 inhibitors in PTDSS2-deficient cancers is the induction of synthetic lethality.[1] The dual loss of PS synthesis leads to a significant depletion of cellular PS, which in turn activates the endoplasmic reticulum (ER) stress response.[1] This is a key event that mediates the cytotoxic effects of these inhibitors.

PTDSS2 PTDSS2 Deletion PS_Synthesis Phosphatidylserine (PS) Synthesis PTDSS2->PS_Synthesis Loss of function PTDSS1_Inhibitor PTDSS1 Inhibitor PTDSS1 PTDSS1 PTDSS1_Inhibitor->PTDSS1 Inhibits PTDSS1->PS_Synthesis Catalyzes PS_Depletion PS Depletion PS_Synthesis->PS_Depletion Leads to ER_Stress ER Stress Response PS_Depletion->ER_Stress Activates Cell_Death Tumor Cell Death ER_Stress->Cell_Death Induces

Caption: Synthetic lethality by PTDSS1 inhibition in PTDSS2-deleted cancers.

Activation of Anti-Tumor Immunity

A crucial consequence of ER stress-induced cell death is the release of damage-associated molecular patterns (DAMPs), such as HMGB1.[1] These molecules act as signals to the immune system, leading to the activation of dendritic cells and subsequent priming of an anti-tumor T-cell response.[1] This immunogenic cell death contributes significantly to the overall therapeutic efficacy of PTDSS1 inhibitors.

ER_Stress ER Stress-Mediated Cell Death DAMPs DAMPs Release (e.g., HMGB1) ER_Stress->DAMPs Induces DC_Activation Dendritic Cell (DC) Activation DAMPs->DC_Activation Promotes T_Cell_Priming T-Cell Priming DC_Activation->T_Cell_Priming Leads to Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell_Priming->Anti_Tumor_Immunity Enhances

Caption: PTDSS1 inhibition-induced anti-tumor immunity.

B-Cell Receptor Signaling

In B-cell lymphomas, inhibition of PTDSS1 leads to an imbalance in the phospholipid composition of the cell membrane.[4] This sensitizes the B-cell receptor (BCR), leading to its hyperactivation, aberrant calcium signaling, and ultimately, apoptotic cell death.[4]

PTDSS1_Inhibitor PTDSS1 Inhibitor Phospholipid_Imbalance Phospholipid Imbalance PTDSS1_Inhibitor->Phospholipid_Imbalance Causes BCR B-Cell Receptor (BCR) Hyperactivation Phospholipid_Imbalance->BCR Leads to Ca_Signaling Aberrant Ca2+ Signaling BCR->Ca_Signaling Induces Apoptosis Apoptosis Ca_Signaling->Apoptosis Triggers

Caption: PTDSS1 inhibition-induced apoptosis in B-cell lymphoma.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PTDSS1 inhibitors.

Cell-Free PTDSS1/2 Activity Assay

This assay is fundamental for determining the potency and selectivity of inhibitor compounds.

cluster_0 Enzyme Preparation cluster_1 Assay Reaction cluster_2 Detection Bac_Expression Express human PTDSS1/2 in Sf9 insect cells via baculovirus Microsome_Isolation Isolate microsome membrane fraction Bac_Expression->Microsome_Isolation Incubation Incubate microsomes with L-[14C]-serine and inhibitor Microsome_Isolation->Incubation Washing Wash membrane fraction Incubation->Washing Scintillation Measure radioactivity by scintillation counting Washing->Scintillation

References

Benchmarking DS55980254: A Comparative Analysis Against Known Cancer Therapies for B-Cell Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS55980254 is an investigational, orally active small molecule that selectively inhibits phosphatidylserine synthase 1 (PTDSS1).[1][2] This novel mechanism of action presents a promising therapeutic strategy for certain cancers, particularly B-cell lymphomas. This guide provides a comprehensive comparison of this compound with established cancer therapies, focusing on its preclinical efficacy, mechanism of action, and available experimental data. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound.

Mechanism of Action: Targeting Phosphatidylserine Synthesis

This compound exerts its anti-cancer effects by blocking the synthesis of intracellular phosphatidylserine (PS).[1][2] In normal cells, PTDSS1 and PTDSS2 are redundant enzymes responsible for PS synthesis. However, some cancers, particularly those with a deletion of the PTDSS2 gene located on the 11p15.5 tumor-suppressive locus, become solely reliant on PTDSS1 for PS production.[3] Inhibition of PTDSS1 in these PTDSS2-deficient cancer cells leads to a state of "synthetic lethality," resulting in cancer cell death.

In B-cell lymphomas, the inhibition of PTDSS1 by this compound has a more specific effect on the B-cell receptor (BCR) signaling pathway.[1][4] By disrupting the balance of membrane phospholipids, this compound lowers the activation threshold of the BCR.[4] This leads to hyperactivation of the BCR signaling cascade, resulting in an aberrant increase in intracellular calcium levels and subsequent induction of apoptosis.[4]

Signaling Pathway of this compound in B-Cell Lymphoma

References

Validating the Synthetic Lethal Interaction of DS55980254 in PTDSS2-Deficient Cancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DS55980254, a potent and orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1). It focuses on the validation of its synthetic lethal interaction with the loss of phosphatidylserine synthase 2 (PTDSS2), a promising therapeutic strategy for a range of cancers harboring PTDSS2 deletions. This document outlines the mechanism of action, presents comparative preclinical data, and provides detailed experimental protocols for researchers seeking to investigate this novel targeted therapy.

Executive Summary

Phosphatidylserine (PS) is an essential phospholipid synthesized by two redundant enzymes, PTDSS1 and PTDSS2. While the loss of either enzyme alone is viable, the simultaneous inactivation of both is embryonically lethal, establishing a classic synthetic lethal relationship. The gene encoding PTDSS2 is located on chromosome 11p15.5, a region frequently deleted in various cancers. This genetic vulnerability creates a therapeutic window for targeting PTDSS1 in PTDSS2-deficient tumors. This compound and its analogs have emerged as selective inhibitors of PTDSS1, demonstrating potent and specific killing of cancer cells with PTDSS2 loss. The primary mechanism of action involves the induction of overwhelming endoplasmic reticulum (ER) stress, leading to apoptotic cell death.

Data Presentation: Preclinical Efficacy of PTDSS1 Inhibitors

The following tables summarize the available preclinical data for this compound and its close analog, DS68591889 (also referred to as PTDSS1i).

Compound Target Assay Cell Line Genotype IC50 / GI50 (µM) Reference
This compound PTDSS1Cell-free inhibitory activitySf9 expressed human PTDSS1N/ANot explicitly stated, but potent[1]
Exemplified PTDSS1 InhibitorPTDSS1PS synthesis inhibitionHCT 116PTDSS2-KO0.003 [2]
Exemplified PTDSS1 InhibitorPTDSS1Antiproliferative activityHCT 116PTDSS2-KO0.014 [2]
Exemplified PTDSS1 InhibitorPTDSS1Antiproliferative activityHCT 116PTDSS2-WT>25[2]
DS68591889 (PTDSS1i) PTDSS1Cell-free inhibitory activitySf9 expressed human PTDSS1N/APotent and selective vs PTDSS2[3]

Table 1: In Vitro Activity of PTDSS1 Inhibitors. This table highlights the potent and selective activity of PTDSS1 inhibitors against PTDSS2-deficient cancer cells. The exemplified inhibitor from a Daiichi Sankyo patent demonstrates nanomolar potency in inhibiting both PS synthesis and cell growth in PTDSS2 knockout (KO) cells, with a very large therapeutic window compared to wild-type (WT) cells.

Compound Cancer Type Xenograft Model Dosing Key Findings Reference
This compound Mantle Cell LymphomaJeko-110, 30, 100 mg/kg, p.o., daily for 13 daysTumor regression[2]
DS68591889 (PTDSS1i) Mantle Cell LymphomaJeko-110, 30, 100 mg/kg, p.o., daily for 21 daysSuppressed Jeko-1 cell engraftment in bone marrow and prolonged survival.[3]

Table 2: In Vivo Efficacy of PTDSS1 Inhibitors. Both this compound and its analog DS68591889 show significant anti-tumor activity in xenograft models of B-cell lymphoma. Oral administration of these compounds led to tumor regression and improved survival, underscoring their potential as clinically translatable agents.

Mechanism of Action: ER Stress-Induced Apoptosis

The synthetic lethal interaction between PTDSS1 inhibition and PTDSS2 loss culminates in the activation of the unfolded protein response (UPR) due to overwhelming ER stress. In the absence of both PTDSS1 and PTDSS2, the cell is unable to synthesize sufficient phosphatidylserine, leading to a disruption of ER homeostasis and the accumulation of misfolded proteins. This triggers the three main branches of the UPR:

  • PERK Pathway: Leads to the phosphorylation of eIF2α, attenuating global protein synthesis but promoting the translation of specific stress-response proteins like ATF4, which upregulates the pro-apoptotic factor CHOP.

  • IRE1α Pathway: Results in the splicing of XBP1 mRNA, leading to the production of a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. However, sustained IRE1α activation can also lead to apoptosis.

  • ATF6 Pathway: Involves the cleavage of ATF6, which then translocates to the nucleus to activate the transcription of ER chaperones.

In PTDSS2-deficient cancer cells treated with this compound, the sustained activation of these pathways, particularly the PERK-CHOP axis, overwhelms the cell's adaptive capacity and triggers programmed cell death.

Experimental Protocols

Cell Viability Assay for Validating Synthetic Lethality (MTT Assay)

This protocol is designed to assess the selective cytotoxicity of this compound in PTDSS2-deficient cancer cells compared to their wild-type counterparts.

Materials:

  • PTDSS2-WT and PTDSS2-KO cancer cell lines (e.g., HCT 116)

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed both PTDSS2-WT and PTDSS2-KO cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plates and add 100 µL of fresh medium containing the desired concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values for both cell lines. A significantly lower IC50 in the PTDSS2-KO cells validates the synthetic lethal interaction.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • PTDSS2-deficient cancer cell line (e.g., PTDSS2-KO HCT 116 or Jeko-1)

  • Immunocompromised mice (e.g., BALB/c nude or NSG mice)

  • This compound formulated for oral gavage (e.g., in 0.5% methylcellulose)

  • Matrigel (optional, to improve tumor take rate)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally (e.g., 10-100 mg/kg) daily to the treatment group. The control group should receive the vehicle.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2. Monitor the body weight and overall health of the mice as indicators of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.

  • Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Mandatory Visualizations

PTDSS_Pathway Synthetic Lethality of PTDSS1 Inhibition in PTDSS2-Deficient Cells cluster_synthesis Phosphatidylserine Synthesis cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome PC Phosphatidylcholine PTDSS1 PTDSS1 PC->PTDSS1 PE Phosphatidylethanolamine PTDSS2 PTDSS2 (Deleted in Cancer) PE->PTDSS2 PS Phosphatidylserine PTDSS1->PS PS_Depletion PS Depletion PTDSS2->PS This compound This compound This compound->PTDSS1 Inhibition ER_Stress ER Stress Apoptosis Apoptosis ER_Stress->Apoptosis PS_Depletion->ER_Stress

Caption: PTDSS1/2 synthetic lethal pathway.

Experimental_Workflow Workflow for Validating this compound Efficacy cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Lines PTDSS2-WT and -KO Cancer Cell Lines Treatment_IV Treat with this compound Cell_Lines->Treatment_IV Viability_Assay Cell Viability Assay (e.g., MTT) Treatment_IV->Viability_Assay IC50_Determination Determine IC50 Viability_Assay->IC50_Determination Xenograft Establish PTDSS2-deficient Xenografts IC50_Determination->Xenograft Proceed if selective and potent Animal_Model Immunocompromised Mice Animal_Model->Xenograft Treatment_IVV Oral Administration of This compound Xenograft->Treatment_IVV Tumor_Monitoring Monitor Tumor Growth and Animal Health Treatment_IVV->Tumor_Monitoring Efficacy_Analysis Analyze Anti-Tumor Efficacy Tumor_Monitoring->Efficacy_Analysis ER_Stress_Pathway ER Stress-Mediated Apoptosis by PTDSS1 Inhibition cluster_sensors UPR Sensors PTDSS1_Inhibition This compound inhibits PTDSS1 in PTDSS2-deficient cells PS_Depletion Phosphatidylserine Depletion PTDSS1_Inhibition->PS_Depletion UPR Unfolded Protein Response (UPR) PS_Depletion->UPR PERK PERK UPR->PERK IRE1a IRE1α UPR->IRE1a ATF6 ATF6 UPR->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1a->XBP1s ATF6n ATF6 (cleaved) ATF6->ATF6n ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis XBP1s->Apoptosis ATF6n->Apoptosis

References

Safety Operating Guide

Navigating the Safe Handling of DS55980254: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the novel compound DS55980254, ensuring a safe laboratory environment is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for handling new or uncharacterized chemical compounds provide a strong framework for minimizing risk. This guide offers essential, immediate safety and logistical information, focusing on the appropriate use of Personal Protective Equipment (PPE) and proper disposal protocols.

When handling any chemical of unknown toxicity, it is crucial to assume it is hazardous.[1] Adherence to a thorough risk assessment for each experimental procedure is the first and most critical step in ensuring safety.[2][3][4]

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for chemical powders of unknown hazard potential.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or GlassesMust be ANSI Z87.1 compliant and equipped with side shields to protect against splashes and airborne particles.[5]
Face ShieldRecommended to be worn in addition to safety goggles when there is a significant risk of splashes or aerosol generation, such as during bulk handling or dissolution of the powder.[5][6][7]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are considered the minimum requirement for incidental contact.[5] For prolonged handling or when direct contact is likely, consider double-gloving or using gloves with a longer breakthrough time. Always check glove compatibility charts for the specific solvents being used.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and personal clothing from contamination.[6][7][8][9] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
Respiratory Protection RespiratorThe use of a respirator should be determined by a risk assessment, particularly when handling the powder outside of a certified chemical fume hood or if there is a potential for aerosolization.[6] An N95 dust mask may be sufficient for containing powders, but a half-mask or full-face respirator with appropriate cartridges may be necessary for higher-risk procedures.

PPE Selection and Use Workflow

The following diagram illustrates the logical workflow for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_use PPE Use and Disposal start Start: Handling This compound assess_procedure Assess Experimental Procedure start->assess_procedure assess_quantity Determine Quantity of Compound assess_procedure->assess_quantity assess_aerosol Potential for Aerosolization? assess_quantity->assess_aerosol select_eye Select Eye/Face Protection assess_aerosol->select_eye Yes assess_aerosol->select_eye No select_gloves Select Hand Protection assess_aerosol->select_gloves Yes assess_aerosol->select_gloves No select_body Select Body Protection assess_aerosol->select_body Yes assess_aerosol->select_body No select_respiratory Select Respiratory Protection assess_aerosol->select_respiratory Yes don_ppe Don PPE Correctly select_eye->don_ppe select_gloves->don_ppe select_body->don_ppe select_respiratory->don_ppe conduct_experiment Conduct Experiment don_ppe->conduct_experiment doff_ppe Doff PPE Correctly conduct_experiment->doff_ppe dispose_ppe Dispose of Contaminated PPE doff_ppe->dispose_ppe end End dispose_ppe->end

Caption: Workflow for PPE selection when handling this compound.

Operational and Disposal Plans

Engineering Controls:

  • Ventilation: All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

Safe Handling Procedures:

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.

  • Spill Management: Have a spill kit readily available. In the event of a spill, follow your institution's established procedures for cleaning up chemical spills.

  • Hygiene: Always wash hands thoroughly after handling the compound, even if gloves were worn.[11] Do not eat, drink, or apply cosmetics in the laboratory.[1]

Disposal Plan:

  • Waste Segregation: All disposable materials that come into contact with this compound, including gloves, weigh boats, and pipette tips, should be considered chemical waste.

  • Waste Containers: Dispose of contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for liquid chemical waste.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By implementing these safety measures, researchers can confidently handle this compound while maintaining a secure and protected laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.